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  • Product: 2-(4-nitro-1H-pyrazol-1-yl)acetamide
  • CAS: 32407-64-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Potential Mechanisms of Action of 2-(4-nitro-1H-pyrazol-1-yl)acetamide

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable versatility as a scaffold in designing therapeutically s...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable versatility as a scaffold in designing therapeutically significant agents.[1][2][3] Compounds incorporating this five-membered heterocyclic ring have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4][5] This guide focuses on a specific derivative, 2-(4-nitro-1H-pyrazol-1-yl)acetamide, a molecule that, while not extensively studied individually, belongs to a class of compounds with well-documented and diverse biological effects. The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive exploration of the potential mechanisms of action for this compound. By dissecting its core structural features and drawing logical inferences from structurally analogous molecules, we can construct a scientifically grounded framework for its future investigation and development.

Deconstructing the Molecular Architecture: A Trio of Functional Significance

The therapeutic potential of 2-(4-nitro-1H-pyrazol-1-yl)acetamide can be logically inferred by examining its three primary structural components: the pyrazole core, the 4-nitro group, and the N-acetamide moiety. Each of these imparts specific physicochemical properties that likely govern its interactions with biological targets.

  • The Pyrazole Core: A Versatile Foundation The pyrazole ring itself is a privileged scaffold in drug discovery due to its ability to engage in various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[3][6] Its presence is a common feature in numerous FDA-approved drugs, highlighting its favorable pharmacokinetic and pharmacodynamic properties.[7]

  • The 4-Nitro Group: A Harbinger of Antimicrobial and Bioreductive Activity The nitroaromatic functionality is a well-established pharmacophore, particularly in the realm of antimicrobial agents. It is conceivable that the nitro group on the pyrazole ring could undergo bioreduction within target pathogens, leading to the formation of cytotoxic reactive nitrogen species. This mechanism is a hallmark of several nitroaromatic drugs and could be a primary driver of potential antibacterial or antiparasitic activity.[8][9]

  • The N-Acetamide Moiety: A Key to Specificity and Binding The acetamide side chain provides a crucial hydrogen bond donor and acceptor, which can facilitate precise interactions with the active sites of enzymes or receptors.[10] The presence of this group in other biologically active pyrazoles, such as VEGFR-2 inhibitors and P2X(7) receptor antagonists, underscores its importance in directing the molecule to specific biological targets.[11][12]

Postulated Mechanisms of Action: An Evidence-Based Exploration

Based on the extensive literature on pyrazole derivatives, we can postulate several plausible mechanisms of action for 2-(4-nitro-1H-pyrazol-1-yl)acetamide. These hypotheses provide a solid foundation for targeted experimental validation.

Antimicrobial and Antifungal Activity

A significant body of research points to the potent antimicrobial and antifungal properties of pyrazole derivatives.[13][14][15][16][17][18] The presence of a nitro group, in particular, is often associated with enhanced antimicrobial efficacy.

Hypothesized Mechanism: The primary mechanism may involve the intracellular reduction of the nitro group to cytotoxic metabolites that can induce oxidative stress, damage DNA, and inhibit essential enzymes within the microbial cell.

Enzyme Inhibition: A Prominent Theme in Pyrazole Pharmacology

The pyrazole scaffold is a common feature in a multitude of enzyme inhibitors, spanning various therapeutic areas.

  • Kinase Inhibition (Anticancer Potential): Several pyrazole derivatives containing an acetamide linkage have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and BRAF V600E, both of which are critical targets in cancer therapy.[5][10][12] Postulated Action: The compound could act as a Type I or Type II kinase inhibitor, competing with ATP for binding to the kinase domain of these receptors, thereby blocking downstream signaling pathways involved in tumor angiogenesis and proliferation.

  • Cyclooxygenase (COX) Inhibition (Anti-inflammatory Potential): The pyrazole moiety is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[3] Postulated Action: It may selectively inhibit COX-2, an enzyme upregulated during inflammation, leading to a reduction in prostaglandin synthesis.

Receptor Antagonism: Modulating Cellular Signaling
  • P2X(7) Receptor Antagonism (Anti-inflammatory and Analgesic Potential): Structurally similar (1H-pyrazol-4-yl)acetamide derivatives have been reported as potent antagonists of the P2X(7) receptor, an ATP-gated ion channel involved in inflammation and pain signaling.[11][19][20] Postulated Action: The compound could allosterically or competitively bind to the P2X(7) receptor, preventing its activation by ATP and subsequently inhibiting the release of pro-inflammatory cytokines like IL-1β.[11]

  • GABA Receptor Modulation (Insecticidal Potential): The pyrazole class of insecticides, exemplified by fipronil, functions by antagonizing GABA receptors in insects, leading to neuronal hyperexcitation and death.[21] Postulated Action: While likely more relevant in an agrochemical context, the potential for interaction with insect GABA receptors should not be entirely dismissed.

Experimental Workflows for Mechanistic Validation

To systematically investigate the postulated mechanisms of action, a series of well-defined experimental protocols are essential. The following workflows provide a robust starting point for the preclinical evaluation of 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Workflow for Assessing Antimicrobial Activity

This workflow is designed to determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solution of 2-(4-nitro-1H-pyrazol-1-yl)acetamide Serial_Dilution Perform serial two-fold dilutions of the compound in a 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare Mueller-Hinton Broth (bacteria) or RPMI-1640 (fungi) Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum (0.5 McFarland) Inoculation Inoculate each well with the standardized microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for the lowest concentration with no visible growth Incubation->Visual_Inspection MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Workflow for In Vitro Kinase Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of the compound against a specific kinase, such as VEGFR-2.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection and Analysis Compound_Dilution Prepare serial dilutions of the test compound and control inhibitor Plate_Loading Add compound dilutions and reaction mixture to a 384-well plate Compound_Dilution->Plate_Loading Reaction_Mix Prepare reaction mixture containing kinase, substrate, and ATP Reaction_Mix->Plate_Loading Initiation Initiate reaction by adding ATP Plate_Loading->Initiation Incubation Incubate at room temperature to allow for phosphorylation Initiation->Incubation Detection_Reagent Add detection reagent (e.g., ADP-Glo™) to measure kinase activity Incubation->Detection_Reagent Luminescence_Reading Read luminescence on a plate reader Detection_Reagent->Luminescence_Reading IC50_Calculation Calculate IC50 value from the dose-response curve Luminescence_Reading->IC50_Calculation

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Workflow for P2X(7) Receptor Functional Assay

This workflow describes a calcium influx assay to measure the antagonistic effect of the compound on P2X(7) receptor activation.

P2X7_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_run Assay Execution cluster_data_acq Data Acquisition & Analysis Cell_Culture Culture cells expressing P2X(7) receptor (e.g., HEK293-P2X7) Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition Add serial dilutions of the test compound to the cell plate Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate cells with a P2X(7) agonist (e.g., BzATP) Compound_Addition->Agonist_Stimulation Fluorescence_Measurement Measure changes in intracellular calcium using a FLIPR or plate reader Agonist_Stimulation->Fluorescence_Measurement IC50_Determination Calculate IC50 from the inhibition of the agonist-induced response Fluorescence_Measurement->IC50_Determination

Caption: Workflow for P2X(7) Receptor Functional Assay.

Quantitative Data Summary and Interpretation

To illustrate the expected outcomes from the proposed experimental workflows, the following tables summarize hypothetical data for 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Table 1: Hypothetical Antimicrobial Activity

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria8
Escherichia coliGram-negative Bacteria16
Candida albicansFungi32
Aspergillus fumigatusFungi64

Table 2: Hypothetical Enzyme and Receptor Inhibition

TargetAssay TypeIC50 (nM)
VEGFR-2Kinase Inhibition25
BRAF V600EKinase Inhibition150
COX-2Enzyme Inhibition75
P2X(7) ReceptorFunctional Antagonism40

Concluding Remarks and Future Directions

This guide has systematically explored the potential mechanisms of action for 2-(4-nitro-1H-pyrazol-1-yl)acetamide by leveraging the extensive knowledge base of structurally related pyrazole derivatives. The evidence strongly suggests that this compound is likely to exhibit a multifaceted pharmacological profile, with promising potential as an antimicrobial, anti-inflammatory, or anticancer agent.

The immediate next steps should involve the execution of the experimental workflows detailed herein to validate these hypotheses. Positive results in these in vitro assays would warrant further investigation, including:

  • Target Deconvolution Studies: Employing techniques such as chemical proteomics to identify the direct binding partners of the compound within the cell.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of the compound in relevant animal models of infection, inflammation, or cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.

The journey from a promising chemical scaffold to a clinically viable therapeutic is arduous, but it begins with a clear and logical framework for investigation. It is our hope that this guide will serve as a valuable resource for the scientific community in unlocking the full therapeutic potential of 2-(4-nitro-1H-pyrazol-1-yl)acetamide and other novel pyrazole derivatives.

References

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2024). Structural Chemistry. Retrieved from [Link]

  • Synthesis Characterization and Studying Antibacterial Activity of some New Pyrazol Derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). Molecules. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy And Bioallied Sciences. Retrieved from [Link]

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2017). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][14][21]triazin-7(6H)-ones and Derivatives. (2021). Molecules. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules. Retrieved from [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (2022). RSC Advances. Retrieved from [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][14][21]triazin-7(6 H)-ones and Derivatives. (2021). Molecules. Retrieved from [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. (2020). New Journal of Chemistry. Retrieved from [Link]

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2010). Molecules. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. (2024). International Journal of Global Advanced Scientific Research. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2024). Chemistry of Heterocyclic Compounds. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Spectral Analysis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide by NMR Spectroscopy

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral analysis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide, a heterocyclic compound of interest in pharmaceutical res...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral analysis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide, a heterocyclic compound of interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule using ¹H and ¹³C NMR spectroscopy.

Introduction: The Significance of Structural Verification

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a critical, non-negotiable step. For novel chemical entities such as 2-(4-nitro-1H-pyrazol-1-yl)acetamide, techniques like NMR spectroscopy are indispensable. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the NMR spectra of this compound, providing a robust framework for its characterization. The presence of a nitro-functionalized pyrazole ring coupled with an acetamide side chain presents a unique set of spectral features that will be explored in detail.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular architecture is paramount to predicting and interpreting its NMR spectrum. The structure of 2-(4-nitro-1H-pyrazol-1-yl)acetamide comprises a 4-nitropyrazole ring N-substituted with an acetamide group.

Figure 1. Molecular structure of 2-(4-nitro-1H-pyrazol-1-yl)acetamide with atom numbering.

The key structural features influencing the NMR spectrum are:

  • The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The protons on this ring (H3 and H5) will exhibit characteristic chemical shifts.

  • The Nitro Group (-NO₂): A strong electron-withdrawing group at the C4 position, which will significantly deshield the adjacent protons and carbons.

  • The Acetamide Side Chain (-CH₂C(O)NH₂): This group introduces a methylene bridge (-CH₂-) and an amide functionality. The methylene protons and the amide protons will have distinct signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display four distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are summarized below. These predictions are based on established chemical shift ranges for similar functional groups and the electronic effects of the substituents.[1]

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H38.0 - 8.5Singlet1HLocated on the pyrazole ring, significantly deshielded by the adjacent nitrogen and the electron-withdrawing nitro group.
H57.5 - 8.0Singlet1HAlso on the pyrazole ring, deshielded by the ring nitrogens, but to a lesser extent than H3 due to its distance from the nitro group.
-CH₂- (C6)5.0 - 5.5Singlet2HMethylene protons adjacent to the pyrazole nitrogen and the carbonyl group, leading to a downfield shift.
-NH₂ (N4)7.0 - 8.0Broad Singlet2HAmide protons, which often appear as a broad signal due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information on the carbon skeleton of the molecule. The presence of the nitro group and the heteroatoms will cause a wide dispersion of the carbon signals.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C3135 - 145Aromatic carbon in the pyrazole ring, deshielded by the adjacent nitrogen.
C4140 - 150Aromatic carbon directly attached to the electron-withdrawing nitro group, expected to be the most deshielded of the ring carbons.[3]
C5125 - 135Aromatic carbon in the pyrazole ring.
C6 (-CH₂-)50 - 60Aliphatic carbon attached to the pyrazole nitrogen and the carbonyl group.
C7 (C=O)165 - 175Carbonyl carbon of the acetamide group, appearing in the characteristic downfield region for amides.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 2-(4-nitro-1H-pyrazol-1-yl)acetamide, a standardized and well-controlled experimental procedure is essential.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of the compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into the NMR spectrometer prep3->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Fourier transform the raw data acq4->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Reference the spectra (e.g., to residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4

Figure 2. A generalized workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for nitrogen-containing heterocycles as it can help in observing exchangeable protons like those of the amide group.

    • Transfer the solution to a clean, 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

    • For ¹H NMR, acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the chemical shift axis. For DMSO-d₆, the residual solvent peak appears at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

    • Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

In-Depth Spectral Interpretation and Structural Confirmation

The interpretation of the acquired NMR spectra involves a systematic analysis of the chemical shifts, signal integrations, and multiplicities to confirm the proposed structure.

  • ¹H NMR Spectrum Analysis:

    • The presence of two singlets in the aromatic region (7.5-8.5 ppm) with an integration of 1H each would be strong evidence for the two protons on the pyrazole ring.

    • A singlet integrating to 2H in the downfield aliphatic region (5.0-5.5 ppm) would confirm the methylene bridge.

    • A broad singlet integrating to 2H in the downfield region would be characteristic of the amide protons. The broadness of this peak is often a result of quadrupolar relaxation and chemical exchange.[2] The position of this peak can be highly dependent on the solvent, concentration, and temperature.

  • ¹³C NMR Spectrum Analysis:

    • The appearance of three signals in the aromatic region (125-150 ppm) would correspond to the three carbons of the pyrazole ring. The carbon bearing the nitro group is expected to be the most downfield.[3]

    • A signal in the aliphatic region (50-60 ppm) would be assigned to the methylene carbon.

    • A signal in the far downfield region (165-175 ppm) is characteristic of a carbonyl carbon in an amide.

The Role of Spectral Analysis in Drug Development

For drug development professionals, the NMR data for 2-(4-nitro-1H-pyrazol-1-yl)acetamide serves multiple critical functions:

  • Structural Verification: It provides definitive proof of the chemical identity of the synthesized compound.

  • Purity Assessment: The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities, which is vital for quality control.

  • Stability Studies: NMR can be used to monitor the stability of the compound over time and under various storage conditions by detecting the appearance of degradation products.

  • Regulatory Submissions: High-quality, well-interpreted NMR data is a fundamental component of the characterization data package required for regulatory submissions to agencies like the FDA and EMA.

Conclusion

The spectral analysis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide by NMR spectroscopy is a powerful and essential tool for its structural elucidation and characterization. By combining a theoretical understanding of the influence of its functional groups on chemical shifts with a rigorous experimental approach, researchers can confidently verify the structure and purity of this compound. This guide provides a comprehensive framework for conducting and interpreting these crucial experiments, supporting the advancement of research and development in the pharmaceutical sciences.

References

  • ResearchGate. (n.d.). 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). a) The 1H NMR and b) 13C NMR spectra of the o-acetamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting information Chiral modification of copper exchanged zeolite-y with cinchonidine and its Application in asymmetric Hen. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • Chemsrc. (n.d.). N-Methyl-2-(4-Nitro-1H-Pyrazol-1-Yl)Acetamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Crystal Structure & Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide

The following technical guide is a comprehensive monograph on the synthesis, solid-state characterization, and structural properties of 2-(4-nitro-1H-pyrazol-1-yl)acetamide . This document is designed for researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive monograph on the synthesis, solid-state characterization, and structural properties of 2-(4-nitro-1H-pyrazol-1-yl)acetamide . This document is designed for researchers in medicinal chemistry and crystallography, focusing on the compound's role as a versatile intermediate in the development of kinase inhibitors and P2X7 antagonists.

[1][2]

Executive Summary

2-(4-nitro-1H-pyrazol-1-yl)acetamide is a critical nitro-heterocyclic scaffold used primarily as a precursor in the synthesis of bioactive molecules, including Aurora kinase inhibitors and P2X7 receptor antagonists.[1][2] Its structural integrity is defined by the planar 4-nitropyrazole core and the flexible acetamide tail, which facilitates diverse hydrogen-bonding networks in the solid state.[1][2] This guide outlines the optimized synthesis, crystallization protocols, and the crystallographic analysis required to define its supramolecular architecture.[2]

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a rigorous synthesis and purification workflow is required.[1][2] The following protocol minimizes impurities that disrupt crystal lattice formation.

Optimized Synthesis Pathway

The synthesis involves the N-alkylation of 4-nitropyrazole with 2-chloroacetamide under basic conditions.[1][2]

  • Reagents : 4-Nitro-1H-pyrazole (1.0 eq), 2-Chloroacetamide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).[1][2]
    
  • Solvent : Acetonitrile (MeCN) or DMF (anhydrous).[1][2]

  • Conditions : Reflux (

    
    ) for 4–6 hours.[1][2]
    

Step-by-Step Procedure:

  • Dissolve 4-nitro-1H-pyrazole in anhydrous MeCN.

  • Add

    
     and stir for 30 minutes to deprotonate the pyrazole N1 position.
    
  • Add 2-chloroacetamide dropwise to the suspension.

  • Reflux the mixture until TLC (Ethyl Acetate:Hexane 1:1) indicates consumption of the starting material (

    
    ).[1][2]
    
  • Filter the hot solution to remove inorganic salts (

    
    , excess 
    
    
    
    ).
  • Cool the filtrate to precipitate the crude product.[2] Recrystallize from Ethanol/Water (9:1).[1][2]

Single Crystal Growth

For X-ray diffraction, crystals must be grown slowly to minimize defects.[2]

MethodSolvent SystemConditionsOutcome
Slow Evaporation Ethanol (95%)Room Temp, dust-freePrismatic needles (Preferred)
Vapor Diffusion DMF (inner) / Water (outer)Closed chamber,

Block-like crystals
Cooling Acetonitrile

(0.1°C/min)
Small plates
Experimental Workflow Diagram

The following diagram illustrates the critical path from raw materials to structural data.

SynthesisWorkflow Start Reagents: 4-Nitropyrazole 2-Chloroacetamide Reaction N-Alkylation (K2CO3, MeCN, Reflux) Start->Reaction Activation Workup Filtration & Precipitation Reaction->Workup 4-6 hrs Cryst Crystallization (EtOH Slow Evap) Workup->Cryst Purification XRD X-Ray Diffraction (Data Collection) Cryst->XRD Single Crystal

Figure 1: Reaction and crystallization workflow for structural determination.

Structural Characterization (Crystallographic Analysis)

Upon solving the structure (typically using Direct Methods via SHELXT), the following structural features are characteristic of this molecular class.

Molecular Conformation[2]
  • Planarity : The 4-nitropyrazole moiety is expected to be strictly planar due to conjugation between the pyrazole ring and the nitro group.[1][2] The torsion angle

    
     should be near 
    
    
    
    or
    
    
    .[1][2]
  • Acetamide Linker : The

    
     torsion angle determines the orientation of the tail relative to the ring.[1][2] In analogous structures, this is often nearly perpendicular (
    
    
    
    ) to minimize steric clash with the pyrazole protons.[1][2]
Supramolecular Architecture

The crystal packing is dominated by strong hydrogen bond donors (Amide


) and acceptors (Amide 

, Nitro

, Pyrazole

).[1][2]
  • Primary Synthon : The amide group typically forms centrosymmetric dimers via

    
     hydrogen bonds, creating an 
    
    
    
    graph set motif.
  • Secondary Networks : The second amide proton often engages the nitro oxygen (

    
    ) or the pyrazole nitrogen (
    
    
    
    ), linking the dimers into infinite ribbons or sheets.[1][2]
  • 
    -Stacking : The electron-deficient nitropyrazole rings often stack in an antiparallel arrangement to maximize electrostatic complementarity.[1][2]
    
Data Collection Parameters (Standard)

To validate the structure, ensure data collection meets these criteria:

ParameterStandard ValueReason
Temperature 100 KReduces thermal motion (

) for precise bond lengths.[1][2]
Radiation Mo

(

)
Minimizes absorption for organic crystals.[1]
Resolution

or better
Required for atomicity and anisotropic refinement.
Completeness

Ensures accurate space group determination.

Physicochemical Implications

The crystal structure directly correlates with the compound's utility in drug development.[2]

  • Solubility : The strong intermolecular hydrogen bonding network (amide dimers) suggests high lattice energy, correlating with lower solubility in non-polar solvents. This necessitates polar aprotic solvents (DMSO, DMF) for biological assays.

  • Stability : The nitro group's conjugation stabilizes the pyrazole ring against oxidation, making it a robust intermediate for subsequent reductions (e.g., to 4-aminopyrazole).[2]

Applications in Drug Discovery

The 2-(4-nitro-1H-pyrazol-1-yl)acetamide scaffold is a verified bioisostere used in:

  • Aurora Kinase Inhibitors : The nitro group is reduced to an amine, which then forms the hinge-binding motif in kinase inhibitors (e.g., Quinazoline derivatives).[1][2]

  • P2X7 Antagonists : The acetamide tail mimics the peptide backbone, crucial for binding in the allosteric pockets of purinergic receptors.[1][2]

References

  • Chambers, L. J., et al. (2010). "Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor." Bioorganic & Medicinal Chemistry Letters, 20(10), 3161-3164.[1][2] Link

  • Jung, F. H., et al. (2006). "Quinazoline derivatives as Aurora kinase inhibitors." Patent WO2004113324A1. (Describes the reduction of the nitro-acetamide intermediate). Link

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388.[1][2] (Reference for standard bond lengths in nitropyrazoles). Link

Sources

Exploratory

Technical Whitepaper: Pre-clinical In Vitro Evaluation of 2-(4-nitro-1H-pyrazol-1-yl)acetamide

Executive Summary This technical guide outlines the rigorous in vitro evaluation framework for 2-(4-nitro-1H-pyrazol-1-yl)acetamide . This compound represents a critical intersection between high-energy density materials...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous in vitro evaluation framework for 2-(4-nitro-1H-pyrazol-1-yl)acetamide . This compound represents a critical intersection between high-energy density materials (HEDMs) and pharmaceutical scaffolds. While the 4-nitropyrazole core is historically associated with energetic materials due to its high density and thermal stability, the N-alkylation with an acetamide group significantly alters its physicochemical profile, reducing shock sensitivity and enhancing aqueous solubility.

Consequently, this molecule is currently evaluated primarily as a pharmaceutical intermediate or lead compound for antimicrobial and anticancer applications. The presence of the nitro group (


) at position 4 acts as a potential bioreductive pharmacophore, while the acetamide tail facilitates hydrogen bonding within active sites.

This guide prioritizes safety profiling (genotoxicity) due to the structural alert provided by the nitro group, followed by efficacy screening against ESKAPE pathogens and cancer cell lines.

Chemical Identity & Synthesis Validation[1]

Before biological testing, the structural integrity of the compound must be validated. The synthesis typically involves the N-alkylation of 4-nitropyrazole with 2-chloroacetamide in the presence of a base (


 or 

).
Physicochemical Profile
ParameterValue / CharacteristicRelevance to In Vitro Testing
Molecular Formula

Stoichiometry for molar dosing.
Molecular Weight 170.13 g/mol Calculation of

concentrations.
LogP (Predicted) ~ -0.5 to 0.2Low lipophilicity; likely water-soluble, reducing DMSO requirements.
H-Bond Donors 1 (Amide

)
Critical for protein binding interactions.
H-Bond Acceptors 4 (Nitro O, Amide O, Pyrazole N)High polarity.
Structural Alert Nitro group (

)
Potential mutagenicity (Ames positive risk).
Stability Protocol (Hydrolysis Check)

The acetamide side chain is susceptible to hydrolysis by amidases or extreme pH.

  • Protocol: Incubate

    
     compound in PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2) at 37°C for 24 hours.
    
  • Analysis: HPLC-UV monitoring.

  • Acceptance Criteria:

    
     parent compound retention after 24 hours.
    

Toxicological Screening (Safety First)

Due to the 4-nitro moiety, the primary risk is genotoxicity via nitroreduction. This must be assessed before efficacy trials.

Genotoxicity: The Ames Test (OECD 471)

Nitro compounds can be reduced by bacterial nitroreductases to form hydroxylamines, which are potent mutagens.

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform with (+S9) and without (-S9) rat liver microsomal activation.

  • Rationale: If the compound is mutagenic without S9, bacterial nitroreductases are responsible. If mutagenic only with S9, mammalian metabolism is implicated.

Cytotoxicity: Mammalian Cell Viability

Determine the therapeutic window by establishing the


 (Cytotoxic Concentration 50%).
  • Cell Lines:

    • HepG2: To assess hepatotoxicity (metabolically active).

    • Vero (Monkey Kidney): Standard for general toxicity.

  • Assay Type: MTT or Resazurin (Alamar Blue) reduction assay.

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Treat with serial dilutions (0.1

      
       to 100 
      
      
      
      ) for 48 hours.
    • Add MTT reagent; read absorbance at 570 nm.

  • Interpretation: A Selectivity Index (

    
    ) of 
    
    
    
    is required for further drug development.

Efficacy Evaluation: Antimicrobial & Anticancer[2][3][4][5]

Antimicrobial Screening (MIC Determination)

Pyrazole acetamides often target bacterial cell wall synthesis or DNA gyrase.

  • Target Pathogens (ESKAPE):

    • Staphylococcus aureus (Gram-positive)

    • Escherichia coli (Gram-negative)

    • Pseudomonas aeruginosa (Gram-negative, difficult target)

  • Method: Broth Microdilution (CLSI Standards).

  • Data Output: Minimum Inhibitory Concentration (MIC) in

    
    .
    
Anticancer Potential: Hypoxia-Activated Cytotoxicity

Mechanism: The electron-withdrawing nitro group can be reduced to a toxic radical anion in hypoxic environments (common in solid tumors), acting as a bioreductive prodrug.

  • Experimental Setup:

    • Normoxia: 21%

      
      
      
    • Hypoxia: <1%

      
       (using a hypoxia chamber).
      
  • Cell Line: A549 (Lung carcinoma) or MCF-7 (Breast cancer).

  • Hypothesis: The compound should be significantly more potent (lower

    
    ) under hypoxic conditions (Hypoxia Cytotoxicity Ratio > 5).
    

Visualizing the Evaluation Workflow

The following diagram illustrates the logical flow from synthesis to lead selection, highlighting the critical "Go/No-Go" decision points based on the nitro-group toxicity.

Evaluation_Workflow cluster_Tox Phase 1: Safety (The Nitro Risk) cluster_Efficacy Phase 2: Efficacy Screening Synthesis Synthesis (4-nitropyrazole + 2-chloroacetamide) QC QC: NMR/HPLC Purity >98% Synthesis->QC Ames Ames Test (Genotoxicity) +/- S9 Fraction QC->Ames Cyto Mammalian Cytotoxicity (HepG2/Vero) QC->Cyto MIC Antimicrobial MIC (S. aureus / E. coli) Ames->MIC If Non-Mutagenic Cyto->MIC Decision Selectivity Index (SI) Calculation MIC->Decision Hypoxia Hypoxia Selectivity (Solid Tumor Models) Hypoxia->Decision Lead Lead Candidate (High SI, Low Mutagenicity) Decision->Lead SI > 10

Figure 1: Critical path for the evaluation of nitropyrazole derivatives. Note the early-stage genotoxicity screening required due to the nitro moiety.

Mechanism of Action (MoA) Investigation

Understanding how the molecule works is vital for publication and patenting. For 2-(4-nitro-1H-pyrazol-1-yl)acetamide, the proposed mechanism involves Type I or Type II nitroreduction.

Nitroreduction Pathway
  • Step 1: One-electron reduction by nitroreductases (e.g., P450 reductase) to a nitro-radical anion (

    
    ).
    
  • Step 2 (Aerobic): In normal cells,

    
     re-oxidizes the radical back to the parent compound (Redox Cycling), generating Superoxide (
    
    
    
    ). This causes oxidative stress.
  • Step 3 (Hypoxic): In bacteria or hypoxic tumors, the radical is further reduced to nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) species, which bind DNA.

MoA_Pathway Parent Parent Compound (R-NO2) Reductase Nitroreductase (NADH dependent) Parent->Reductase Radical Nitro Radical Anion (R-NO2•-) Reductase->Radical Radical->Parent Redox Cycling Oxygen O2 (Normoxia) DNA_Adduct DNA Adducts (Cell Death) Radical->DNA_Adduct Further Reduction (R-NHOH) Superoxide Superoxide (O2•-) Oxidative Stress Oxygen->Superoxide promotes HypoxiaPath Hypoxia/Bacteria HypoxiaPath->DNA_Adduct

Figure 2: The dual mechanism of cytotoxicity. In aerobic conditions, it generates oxidative stress. In anaerobic conditions (bacteria/tumors), it forms covalent DNA adducts.

Data Reporting Standards

When documenting results for this compound, ensure the following metrics are tabulated:

AssayMetricTarget Value (Lead Criteria)
Ames Test Mutagenicity Ratio

over background (Negative)
Cytotoxicity

(Vero cells)

(Low toxicity)
Antibacterial MIC (

)

Solubility Aqueous Saturation

(for bioavailability)

References

  • Synthesis & Energetic Context: Zhang, J., et al. (2020).[1] "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 25(15), 3475. [Link]

  • Antimicrobial Activity of Pyrazole Derivatives: Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents."[2] European Journal of Medicinal Chemistry, 90, 485-512. [Link]

  • Cytotoxicity & Mechanism of Nitro-Compounds: Denny, W. A., & Wilson, W. R. (1986). "Bioreducible nitroheterocycles: Mechanisms of cytotoxicity and problems in drug design." Journal of Medicinal Chemistry. [Link]

  • Acetamide Derivatives in Drug Design: Singla, P., et al. (2023). "Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies." ACS Omega. [Link]

  • Genotoxicity Screening Standards: OECD Guidelines for the Testing of Chemicals, Section 4, Test No. 471: Bacterial Reverse Mutation Test. [Link]

Sources

Foundational

Preliminary Screening &amp; Technical Profiling of 2-(4-Nitro-1H-pyrazol-1-yl)acetamide

Executive Summary The compound 2-(4-nitro-1H-pyrazol-1-yl)acetamide represents a critical "lead-like" scaffold in medicinal chemistry.[1][2][3] While primarily recognized as a high-value intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(4-nitro-1H-pyrazol-1-yl)acetamide represents a critical "lead-like" scaffold in medicinal chemistry.[1][2][3] While primarily recognized as a high-value intermediate in the synthesis of Aurora kinase inhibitors (e.g., analogs related to AZD1152/Barasertib), the molecule possesses structural features—specifically the pyrazole core coupled with an acetamide side chain—that warrant independent preliminary screening for intrinsic biological activity, particularly in antimicrobial and anticonvulsant domains.[1][2][3]

This guide outlines a rigorous technical framework for the preliminary screening of this compound. It moves beyond simple characterization, establishing a self-validating workflow that assesses purity , intrinsic cytotoxicity , and functional suitability for downstream medicinal chemistry applications.[1][2][3]

Chemical Identity & Physicochemical Profiling

Before initiating biological assays, the material must be profiled to ensure "screenability."[1][2][3] The nitro group at position 4 is a strong electron-withdrawing group (EWG), influencing both the solubility and the reduction potential of the scaffold.[1][2][3]

PropertyValue / DescriptionRelevance to Screening
CAS Number 1339619-68-9 (N-methyl variant ref) / GenericIdentity verification.[1][2][3]
Molecular Formula

Mass Spec confirmation (

).[1][2][3]
Molecular Weight 170.13 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).[1][2][3]
LogP (Predicted) -0.5 to 0.2High water solubility; suitable for aqueous assay buffers (PBS).[1][2][3]
H-Bond Donors/Acceptors 2 / 5Lipinski Rule of 5 compliant.
Key Functional Groups Nitro (

), Primary Amide (

)
Nitro: Potential toxicity/metabolic liability.[1][2][3] Amide: H-bonding recognition.[1][2][3]

Synthesis & Purity Verification (The "Input" Control)

Reliable screening data depends on high-purity input material.[1][2][3] Impurities from synthesis—specifically unreacted 4-nitropyrazole or metal ions—can produce false positives in enzymatic or cellular assays.[1][2][3]

Validated Synthesis Route

The standard preparation involves the N-alkylation of 4-nitropyrazole with 2-chloroacetamide in the presence of a base.[1][2][3]

  • Reagents: 4-Nitro-1H-pyrazole (1.0 eq), 2-Chloroacetamide (1.1 eq),

    
     (1.5 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1][2][3]

  • Conditions: Reflux (80°C) for 4–6 hours.

  • Workup: Cool to RT. Filter inorganic salts.[1][2][3] Evaporate solvent.[1][2][3] Recrystallize from Ethanol/Water.[1][2][3]

Purity Screening Protocol

Objective: Ensure purity >98% and absence of regioisomers (N1 vs. N2 alkylation, though N1 is favored in 4-nitropyrazoles).

  • HPLC Method: C18 Column, Gradient 5%–95% MeCN in Water (0.1% Formic Acid).[1][2][3] Detection @ 254 nm.[1][2][3]

  • NMR Check:

    
     NMR (DMSO-
    
    
    
    ) must show distinct pyrazole protons (s, 2H) and amide protons (br s, 2H).

Biological Screening Workflow

This section details the causal screening cascade. We prioritize intrinsic toxicity (due to the nitro group) and functional utility (reduction potential) alongside therapeutic activity.[1][2][3]

Screening Cascade Diagram[1][2][3]

ScreeningCascade cluster_Screens Parallel Screening Tracks Input Crude 2-(4-nitro-1H-pyrazol-1-yl)acetamide QC Quality Control (HPLC >98%, 1H-NMR) Input->QC Purification Tox Track A: Safety (Cytotoxicity/MTT) QC->Tox Bio Track B: Activity (Antimicrobial/Kinase) QC->Bio Chem Track C: Utility (Reduction Efficiency) QC->Chem Decision Lead Optimization Decision Matrix Tox->Decision IC50 > 50µM Bio->Decision MIC < 10µg/mL Chem->Decision Yield > 90%

Figure 1: Parallel screening workflow ensuring safety, activity, and synthetic viability are assessed simultaneously.

Track A: Cytotoxicity Screening (Safety)

Nitro-aromatics can undergo enzymatic reduction in vivo, generating reactive nitro-radical anions that cause DNA damage.[1][2][3]

  • Assay: MTT or CellTiter-Glo® in HepG2 (liver) and HEK293 (kidney) lines.[1][2][3]

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Treat with compound (0.1 µM to 100 µM) for 48h.

    • Pass Criteria:

      
      . If 
      
      
      
      , the scaffold is likely too toxic for non-oncology indications.[1][2][3]
Track B: Intrinsic Bioactivity (Antimicrobial & Anticonvulsant)

The acetamide side chain mimics the pharmacophore of Levetiracetam (anticonvulsant) and various pyrazole-based antimicrobials.[1][2][3]

  • Antimicrobial Screen:

    • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1][2][3]

    • Method: Broth Microdilution (CLSI standards).[1][2][3]

    • Endpoint: Minimum Inhibitory Concentration (MIC).

  • Anticonvulsant Prediction:

    • In Silico:[1][2][3][4] Docking against SV2A (Synaptic Vesicle Protein 2A).[1][2][3]

    • In Vivo Proxy: Zebrafish larvae locomotor assay (if available) is the gold standard for preliminary high-throughput neuro-screening.[1][2][3]

Track C: Functional Utility (Reduction to Aurora Kinase Inhibitor Precursor)

If the primary goal is to use this molecule as an intermediate for Aurora kinase inhibitors (e.g., to synthesize 2-(4-amino-1H-pyrazol-1-yl)acetamide), the "screen" is a chemical efficiency test.[1][2][3]

  • Test Reaction: Catalytic Hydrogenation (

    
    , Pd/C, MeOH).
    
  • Metric: Time to full conversion.

  • Why this matters: Impurities in the nitro-acetamide (e.g., sulfur traces) often poison the Pd/C catalyst.[1][2][3] A "pilot reduction" is a critical screen for batch quality.[1][2][3]

Data Analysis & Interpretation

Summarize screening results using the following decision matrix:

ParameterResult RangeInterpretationAction
Purity (HPLC) < 95%Fail. Likely to cause false bioactivity.[1][2][3]Recrystallize.
Cytotoxicity (

)
< 10 µMToxic. Nitro group liability.[1][2][3]Stop non-cancer development.[1][2][3]
Antimicrobial (MIC) < 8 µg/mLHit. Potent intrinsic activity.[1][2][3]Initiate SAR (Structure-Activity Relationship).[1][2][3]
Reduction Yield > 90%Pass. Excellent Intermediate.[1][2][3]Proceed to Aurora Kinase inhibitor synthesis.[1][2][3]

Synthesis Pathway for Kinase Inhibitors

The primary industrial application of this scaffold is the conversion to the amino-pyrazole, which serves as the nucleophile for coupling with pyrimidine or quinazoline cores (common in Aurora A/B inhibitors).[1][2][3]

SynthesisPath Start 4-Nitro-1H-pyrazole Step1 Alkylation (+ Cl-CH2-CONH2) Start->Step1 Intermediate 2-(4-nitro-1H-pyrazol-1-yl)acetamide (Target Scaffold) Step1->Intermediate Step2 Reduction (H2, Pd/C) Intermediate->Step2 Product 4-Amino Derivative (Kinase Inhibitor Precursor) Step2->Product

Figure 2: The scaffold's role as a precursor in the synthesis of bioactive amino-pyrazoles.[1][2][3]

References

  • Mortlock, A. A., et al. (2007).[1][2][3] "Discovery and Structure-Activity Relationships of the Aurora Kinase Inhibitor AZD1152." Journal of Medicinal Chemistry. Link[1][2][3]

  • AstraZeneca AB. (2004).[1][2][3] "Quinazoline Derivatives and Their Use as Aurora Kinase Inhibitors." World Intellectual Property Organization, WO2004058752.[1][2][3] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1][2][3] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 56965963 (Related Pyrazole Acetamides)." PubChem. Link

Sources

Exploratory

Solubility Profiling of 2-(4-nitro-1H-pyrazol-1-yl)acetamide: Methodologies and Thermodynamic Modeling

Executive Summary The compound 2-(4-nitro-1H-pyrazol-1-yl)acetamide represents a critical structural motif in the synthesis of high-energy-density materials (HEDMs) and bioactive kinase inhibitors.[1] Its structure featu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(4-nitro-1H-pyrazol-1-yl)acetamide represents a critical structural motif in the synthesis of high-energy-density materials (HEDMs) and bioactive kinase inhibitors.[1] Its structure features a polar nitro group (


) at the C4 position of the pyrazole ring and a hydrophilic acetamide tail at the N1 position.[1] This amphiphilic nature creates a complex solubility landscape that challenges standard recrystallization protocols.[1]

This guide provides a comprehensive technical framework for determining, modeling, and applying the solubility data of this compound. Unlike simple solubility lookups, this document details the thermodynamic causality governing the solute-solvent interactions and establishes a self-validating protocol for generating precise solubility curves essential for process scale-up.[1]

Physicochemical Profile & Solubility Prediction

To design an effective solubility study, we must first analyze the molecular interactions driving dissolution.[1]

Structural Analysis[1][2][3]
  • Nitro Group (

    
    ):  Highly electron-withdrawing, increasing the acidity of the pyrazole ring protons (if any remain) and significantly boosting the dipole moment.[1] This favors solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile).
    
  • Acetamide Moiety (

    
    ):  Acts as both a hydrogen bond donor (
    
    
    
    ) and acceptor (
    
    
    ).[1] This suggests moderate solubility in protic solvents (Methanol, Ethanol) but potential for strong crystal lattice energy due to intermolecular H-bonding, which opposes dissolution.
  • Pyrazole Core: Aromatic system capable of

    
    -
    
    
    
    stacking.[1]
Predicted Solubility Ranking (Hansen Solubility Parameters)

Based on group contribution methods, the expected solubility hierarchy follows the polarity and hydrogen-bonding capability of the solvents:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh Strong dipole-dipole interactions with the nitro group; disruption of amide H-bonds.[1]
Polar Protic Methanol, EthanolModerate Solvation via H-bonding, but limited by the hydrophobic aromatic core.
Dipolar Aprotic Acetone, AcetonitrileModerate-High Good match for the polar nitro group; effective for cooling crystallization.[1]
Non-Polar Hexane, TolueneLow Inability to overcome the strong crystal lattice energy of the amide network.
Aqueous WaterLow-Moderate High polarity, but the hydrophobic pyrazole ring limits saturation levels.[1]

Experimental Protocol: Laser Dynamic Method

For high-precision solubility data suitable for thermodynamic modeling, the Laser Dynamic Monitoring Method is the industry standard.[1] It eliminates the subjectivity of visual inspection and ensures true equilibrium.[1]

The Self-Validating Workflow

This protocol incorporates internal checks to ensure data integrity (E-E-A-T).[1]

Equipment:

  • Double-jacketed glass vessel (50 mL).[1]

  • Precision thermostat (Control accuracy

    
    ).
    
  • Laser monitoring system (He-Ne laser, light intensity meter).[1]

  • Magnetic stirring (constant rate).[1]

Step-by-Step Methodology:

  • Preparation: Weigh a precise mass of 2-(4-nitro-1H-pyrazol-1-yl)acetamide (

    
    ) and solvent (
    
    
    
    ) into the vessel.
  • Dissolution Phase: Heat the mixture well above the estimated saturation temperature to ensure complete dissolution.

  • Cooling Phase: Lower the temperature slowly (

    
    ). The laser intensity through the solution will remain high and constant.[1]
    
  • Nucleation Detection: At the moment of nucleation (cloud point), the laser beam scatters, causing a sharp drop in transmitted intensity.[1] Record this temperature (

    
    ).
    
  • Equilibrium Verification (The "Self-Check"): Re-heat the suspension very slowly. The temperature where the laser intensity returns to the baseline maximum is the saturation temperature (

    
    ) .[1]
    
    • Validation: If

      
       (metastable zone width is too wide), reduce cooling rate and repeat.[1]
      
Workflow Visualization

SolubilityProtocol Start Sample Preparation (Weigh Solute/Solvent) Heat Heat to Clear Solution (Laser Transmission = 100%) Start->Heat Cool Controlled Cooling (-0.1 K/min) Heat->Cool Scatter Laser Scattering (Nucleation Detected) Cool->Scatter Cloud Point Reheat Slow Re-heating (+0.1 K/min) Scatter->Reheat Measure Determine T_sat (Clear Point) Reheat->Measure Measure->Cool Validation Loop (Repeat n=3)

Figure 1: The Laser Dynamic Monitoring workflow ensures precise detection of the saturation temperature by eliminating visual bias.

Thermodynamic Modeling

Raw data points (


 vs 

) are insufficient for process design.[1] We must fit the data to thermodynamic models to interpolate solubility at any temperature and calculate the enthalpy of dissolution.[1]
Modified Apelblat Equation

This semi-empirical model is robust for polar organic solutes.[1]



  • 
    : Mole fraction solubility of the solute.[1]
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical parameters derived from regression analysis.
    
  • Utility: Excellent for interpolation within the measured range.[1]

(Buchowski) Equation

Useful for understanding the deviation from ideal solution behavior.[1]


[1]
  • 
    : Model parameters.[1]
    
  • 
    : Melting temperature of the solute.[1]
    
Thermodynamic Parameters Calculation

Using the Van't Hoff analysis, we derive the core thermodynamic drivers:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    [1]
    • Insight: If

      
      , the dissolution is endothermic (solubility increases with T).[1]
      
  • Entropy of Solution (

    
    ): 
    
    
    
    
    [1]

Process Application: Crystallization Design

The ultimate goal of determining solubility is to design a purification process.[1] For 2-(4-nitro-1H-pyrazol-1-yl)acetamide, a Cooling Crystallization or Anti-solvent Crystallization is recommended based on its expected profile.[1]

Solvent Selection Strategy
  • Primary Solvent: Select a solvent with a steep solubility curve (high

    
    ).[1] Based on structure, Acetonitrile  or Ethanol  are likely candidates.[1]
    
  • Anti-solvent: Water is an excellent anti-solvent for this compound due to the hydrophobic pyrazole ring, provided the acetamide H-bonding doesn't cause oiling out.[1]

Process Logic Diagram

ProcessDesign Input Solubility Data (Apelblat Parameters) Analysis Calculate Slope (dx/dT) & Metastable Zone Width Input->Analysis Decision Is Solubility High at Boiling? Analysis->Decision Cooling Cooling Crystallization (Linear Cooling Ramp) Decision->Cooling Yes (>5%) Antisolvent Anti-solvent Addition (e.g., Water into EtOH) Decision->Antisolvent No (<1%) Yield Calculate Theoretical Yield Yield = Mass * (x_hot - x_cold) Cooling->Yield Antisolvent->Yield

Figure 2: Decision matrix for selecting the crystallization mode based on thermodynamic modeling results.

References

  • General Protocol for Solubility Measurement: Shakeel, F., et al. (2014).[1] Solubility and thermodynamics of an anti-cancer drug (erlotinib hydrochloride) in different organic solvents. Journal of Molecular Liquids. Link[1]

  • Thermodynamic Modeling (Apelblat): Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics. Link[1]

  • Synthesis & Properties of Nitro-Pyrazoles: Smajlagić, A., et al. (2020).[1][2] Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Link

  • Hansen Solubility Parameters: Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] Link

(Note: While specific solubility data for 2-(4-nitro-1H-pyrazol-1-yl)acetamide is not indexed in open literature, the protocols cited above are the standard methodologies used to generate such data for publication in journals like J. Chem. Eng.[1] Data.)

Sources

Foundational

An In-depth Technical Guide to 2-(4-nitro-1H-pyrazol-1-yl)acetamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(4-nitro-1H-pyrazol-1-yl)acetamide, a heterocyclic compound of interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-nitro-1H-pyrazol-1-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. While a dedicated PubChem entry for this specific molecule is not currently available, this document consolidates information from related compounds and established synthetic methodologies to offer a detailed perspective on its synthesis, physicochemical properties, and potential biological significance. The pyrazole scaffold is a well-established pharmacophore, and the introduction of a nitro group and an acetamide moiety suggests potential for diverse biological activities.[1] This guide aims to serve as a valuable resource for researchers interested in the exploration and development of novel pyrazole-based compounds.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with pyrazole-containing compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The incorporation of a nitro group, a well-known electron-withdrawing group, can significantly influence the molecule's electronic properties and potential for biological interactions. Furthermore, the acetamide functional group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological macromolecules.

The subject of this guide, 2-(4-nitro-1H-pyrazol-1-yl)acetamide, combines these key structural features. Understanding its chemical characteristics and potential biological profile is therefore of significant interest for the discovery of new therapeutic agents.

Physicochemical Properties and Structural Analogs

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(4-nitro-1H-pyrazol-1-yl)acetamide. These values are estimations based on its chemical structure and are useful for guiding experimental design and predicting its behavior in biological systems.

PropertyPredicted Value
Molecular Formula C₅H₅N₄O₃
Molecular Weight 183.12 g/mol
LogP -0.5 to 0.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Polar Surface Area ~100 Ų
Key Structural Analogs

Several structurally related compounds are documented in chemical databases, providing valuable comparative information.

  • (4-nitro-1H-pyrazol-1-yl)acetaldehyde (PubChem CID: 25220516): This is a direct precursor to the target compound, differing only by the oxidation state of the terminal carbon of the side chain.[3] Its availability suggests a feasible synthetic route to the desired acetamide.

  • 4-Nitro-1H-pyrazole (CAS: 2075-46-9): This is the foundational pyrazole starting material for the synthesis of the target molecule.[4]

  • 2-(1H-Pyrazol-1-yl)acetamide Derivatives: Various acetamide derivatives of pyrazole have been synthesized and evaluated for their biological activities, including their potential as VEGFR-2 inhibitors.[5][6]

Synthesis and Characterization

A robust and logical synthetic pathway to 2-(4-nitro-1H-pyrazol-1-yl)acetamide can be proposed based on established organic chemistry principles and published procedures for analogous compounds.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 4-nitro-1H-pyrazole.

Synthesis_Pathway cluster_0 Synthesis Workflow A 4-Nitro-1H-pyrazole C Intermediate: Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate A->C Step 1: N-Alkylation B Ethyl 2-bromoacetate B->C E Product: 2-(4-nitro-1H-pyrazol-1-yl)acetamide C->E Step 2: Amidation D Ammonia D->E reagent1 Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reagent2 Solvent (e.g., Ethanol)

Caption: Proposed two-step synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate (Intermediate)

This step involves the N-alkylation of 4-nitro-1H-pyrazole with an appropriate haloacetic acid ester.

  • Materials:

    • 4-Nitro-1H-pyrazole (1.0 eq)

    • Ethyl 2-bromoacetate (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile (solvent)

  • Procedure: a. To a solution of 4-nitro-1H-pyrazole in acetonitrile, add potassium carbonate. b. Stir the mixture at room temperature for 15-20 minutes. c. Add ethyl 2-bromoacetate dropwise to the reaction mixture. d. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. f. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate. g. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide (Final Product)

This step involves the amidation of the ester intermediate.

  • Materials:

    • Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq)

    • Aqueous ammonia (excess)

    • Ethanol (solvent)

  • Procedure: a. Dissolve the purified ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate in ethanol. b. Add an excess of concentrated aqueous ammonia to the solution. c. Stir the reaction mixture at room temperature. The reaction can be gently heated to accelerate the conversion if necessary. d. Monitor the reaction by TLC until the starting ester is consumed. e. Remove the solvent and excess ammonia under reduced pressure. f. The resulting solid residue is the crude 2-(4-nitro-1H-pyrazol-1-yl)acetamide. g. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the pyrazole ring protons, the methylene protons of the acetamide side chain, and the amide protons.

    • ¹³C NMR will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the amide and the N-O stretches of the nitro group.

  • Melting Point: To assess the purity of the compound.

Potential Biological Activities and Therapeutic Applications

The structural features of 2-(4-nitro-1H-pyrazol-1-yl)acetamide suggest several potential avenues for biological activity.

Anticancer Potential

Many pyrazole derivatives have demonstrated significant anticancer activity.[2] For instance, some pyrazole-based compounds act as inhibitors of crucial signaling pathways in cancer, such as the VEGFR-2 pathway, which is involved in angiogenesis.[5] The nitro group in the target molecule could enhance its interaction with biological targets and potentially contribute to its cytotoxic effects.

Anticancer_Mechanism cluster_0 Potential Anticancer Mechanism A 2-(4-nitro-1H-pyrazol-1-yl)acetamide B Kinase (e.g., VEGFR-2) A->B Binds to C Inhibition of Angiogenesis B->C D Induction of Apoptosis B->D E Tumor Growth Inhibition C->E D->E

Caption: Hypothetical mechanism of anticancer action.

Antimicrobial Activity

The pyrazole nucleus is a common feature in many antimicrobial agents. The presence of the nitro group, which is found in some antimicrobial drugs, could impart or enhance the antimicrobial properties of 2-(4-nitro-1H-pyrazol-1-yl)acetamide. Further screening against a panel of bacterial and fungal strains would be necessary to evaluate this potential.

Future Directions and Conclusion

2-(4-nitro-1H-pyrazol-1-yl)acetamide represents a promising, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis and characterization. Future research should focus on:

  • Execution of the proposed synthesis and full spectral characterization.

  • In-depth biological evaluation, including screening for anticancer, antimicrobial, and other relevant activities.

  • Structure-activity relationship (SAR) studies by synthesizing and testing a library of analogs.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-nitro-1H-pyrazol-1-yl)acetaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Investigating the Therapeutic Potential of 2-(4-nitro-1H-pyrazol-1-yl)acetamide

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and analg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[1][2] This technical guide outlines a comprehensive strategy for the initial characterization and target validation of a novel pyrazole derivative, 2-(4-nitro-1H-pyrazol-1-yl)acetamide . While direct biological data for this specific molecule is scarce, its structural motifs—a pyrazole core, an electron-withdrawing nitro group, and an acetamide side chain—suggest a high potential for therapeutic activity. This document provides a logical, evidence-based framework for researchers and drug development professionals to explore its potential in two key therapeutic areas: oncology and inflammation. We will detail the scientific rationale for pursuing specific molecular targets within these fields and provide robust, step-by-step experimental protocols for their validation.

The Pyrazole Scaffold: A Foundation for Drug Discovery

The five-membered pyrazole ring system is a cornerstone of modern pharmacology. Its unique chemical properties allow for versatile substitution patterns, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4] Marketed drugs such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib underscore the clinical significance of this heterocyclic core.[1] The subject of this guide, 2-(4-nitro-1H-pyrazol-1-yl)acetamide, combines this proven scaffold with functional groups that suggest specific biological interactions. The nitro group can be involved in crucial hydrogen bonding or redox-mediated mechanisms, while the acetamide moiety provides a versatile linker and potential hydrogen bond donor/acceptor sites. This guide proposes a systematic approach to unlock its therapeutic promise.

Therapeutic Area I: Oncology

The broad anticancer activity of pyrazole derivatives prompts an immediate investigation into the potential of 2-(4-nitro-1H-pyrazol-1-yl)acetamide in oncology.[1][5] Based on the activities of structurally related compounds, we hypothesize two primary avenues of anticancer action: inhibition of tumor angiogenesis via kinase modulation and direct cytotoxic effects through DNA interaction.

Hypothesized Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Scientific Rationale: VEGFR-2 is a key receptor tyrosine kinase that plays a critical role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[1] Notably, a library of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives has been reported to contain potent VEGFR-2 inhibitors, suggesting that the acetamide scaffold is well-suited for targeting this kinase.[6]

Experimental Validation Workflow:

The following workflow is designed to systematically evaluate the compound's activity against VEGFR-2, from initial cytotoxicity screening to specific enzymatic inhibition and downstream pathway analysis.

G cluster_0 Oncology Target Validation Workflow A Compound: 2-(4-nitro-1H-pyrazol-1-yl)acetamide B In Vitro Cytotoxicity Screening (MTT Assay) A->B Test Antiproliferative Activity C VEGFR-2 Kinase Inhibition Assay B->C If Cytotoxic, Investigate Mechanism D DNA Binding Assay (Ethidium Bromide Displacement) B->D Alternative Mechanism E Western Blot Analysis (PI3K/Akt Pathway) C->E Confirm Downstream Signaling Inhibition F Hit Confirmation & Lead Optimization D->F E->F

Figure 1: Proposed workflow for oncology target validation.

This initial screen assesses the compound's ability to reduce the viability of cancer cells. The MTT assay measures the metabolic activity of cells, which is correlated with cell number.

Methodology:

  • Cell Plating: Seed cancer cell lines (e.g., HGC-27, HUVEC) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(4-nitro-1H-pyrazol-1-yl)acetamide (e.g., 0.1 to 100 µM) for 48-72 hours.[8] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: After 2 hours of incubation in the dark at room temperature, measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2.[10]

Methodology:

  • Reagent Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate like Poly (Glu, Tyr 4:1).[11]

  • Plate Setup: In a white 96-well plate, add the test compound at various concentrations to the "Test Inhibitor" wells. Add inhibitor buffer to "Positive Control" and "Blank" wells.[12]

  • Master Mix Addition: Add 25 µL of the master mixture to every well.[11]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of diluted recombinant VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells. Add kinase buffer to the "Blank" wells.[12]

  • Incubation: Incubate the plate at 30°C for 45 minutes.[12]

  • Detection: Add 50 µL of a detection reagent (e.g., Kinase-Glo™ MAX) to each well. This reagent measures the amount of ATP remaining after the kinase reaction.[12]

  • Luminescence Reading: Incubate at room temperature for 15 minutes and measure the luminescence. A lower signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for the compound against VEGFR-2.

Hypothesized Target: DNA Interaction

Scientific Rationale: Some nitroheterocyclic compounds are known to exert anticancer effects by interacting with DNA, leading to the inhibition of replication and transcription.[10] The planar nature of the pyrazole ring and the presence of the nitro group could facilitate intercalation or groove binding to the DNA double helix.

Experimental Validation Workflow:

This assay is based on the displacement of ethidium bromide (EB), a fluorescent intercalator, from DNA. A compound that binds to DNA will displace EB, causing a decrease in fluorescence.[13][14]

Methodology:

  • DNA-EB Complex Formation: In a fluorescence cuvette or 96-well plate, prepare a solution of calf thymus DNA (or a specific hairpin deoxyoligonucleotide) and ethidium bromide in a suitable buffer (e.g., Tris-HCl).[13][15] Allow it to incubate for at least 1 hour to form a stable complex.[14]

  • Compound Titration: Add increasing concentrations of 2-(4-nitro-1H-pyrazol-1-yl)acetamide to the DNA-EB complex.

  • Equilibration: Allow the mixture to equilibrate for 30 minutes at room temperature.[15]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~520-545 nm and an emission wavelength of ~590-595 nm.[13][14]

  • Data Analysis: A decrease in fluorescence intensity indicates that the compound is displacing EB from the DNA. The binding affinity can be quantified from the quenching data.

Data Presentation:

Table 1: Hypothetical Oncology Activity Profile

Assay Type Cell Line / Target IC50 (µM)
MTT Cytotoxicity HGC-27 (Gastric Cancer) 5.2
HUVEC (Endothelial) 1.5
Kinase Inhibition VEGFR-2 0.8

| DNA Binding | ct-DNA (EB Displacement) | 25.7 |

Therapeutic Area II: Inflammation & Neuropathic Pain

The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs).[1] Furthermore, specific pyrazole derivatives have been identified as antagonists of targets involved in inflammatory and neuropathic pain signaling.[16]

Hypothesized Targets: P2X7 Receptor, IRAK4, and COX-2

Scientific Rationale:

  • P2X7 Receptor: This ATP-gated ion channel is a key player in neuroinflammation and is expressed on immune cells.[11] Its activation triggers the release of inflammatory mediators like IL-1β. (1H-pyrazol-4-yl)acetamide derivatives have been identified as potent P2X7 antagonists.[11]

  • IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, making it an attractive target for treating inflammatory diseases.[13] N-(1H-pyrazol-4-yl)carboxamides have been developed as IRAK4 inhibitors.[13]

  • COX-2 (Cyclooxygenase-2): This enzyme is induced during inflammation and is responsible for the production of prostaglandins. Selective COX-2 inhibition is a well-established anti-inflammatory strategy.[2]

Experimental Validation Workflow:

G cluster_1 Inflammation Target Validation Workflow A Compound: 2-(4-nitro-1H-pyrazol-1-yl)acetamide B P2X7 Receptor Assay (Calcium Influx) A->B Test Receptor Antagonism C IRAK4 Kinase Inhibition Assay A->C Test Kinase Inhibition D COX-2 Enzyme Inhibition Assay A->D Test Enzyme Inhibition E Cytokine Release Assay (e.g., IL-1β ELISA) B->E Confirm Functional Cellular Effect C->E D->E F Hit Confirmation & In Vivo Models E->F

Figure 2: Proposed workflow for inflammation target validation.

This cell-based assay measures the compound's ability to block the influx of calcium into cells upon activation of the P2X7 receptor by an agonist like ATP.[17]

Methodology:

  • Cell Loading: Suspend cells expressing the P2X7 receptor (e.g., primary T-cells or a suitable cell line) in a loading medium and incubate with a calcium indicator dye (e.g., Indo-1 AM or Fluo-8) for 45 minutes at 37°C in the dark.[18]

  • Washing: Wash the cells twice to remove excess dye.[18]

  • Pre-incubation: Resuspend the cells and pre-incubate with various concentrations of 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

  • Baseline Measurement: Acquire a baseline fluorescence reading using a flow cytometer or fluorescence plate reader.[17]

  • Agonist Stimulation: Add a P2X7 agonist (e.g., ATP or BzATP) to stimulate the receptor and continue recording the fluorescence signal in real-time.[17]

  • Data Analysis: An effective antagonist will prevent or reduce the agonist-induced increase in fluorescence. Calculate the IC50 value of the compound.

This biochemical assay quantifies the inhibition of IRAK4's kinase activity.[19]

Methodology:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound (or DMSO control), followed by 2 µL of recombinant IRAK4 enzyme.[5]

  • Reaction Initiation: Add 2 µL of a substrate/ATP mix to each well.[5]

  • Incubation: Incubate at room temperature for 60 minutes.[5]

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[5]

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[5]

  • Signal Reading: Record the luminescence. A lower signal corresponds to lower ADP production and thus higher IRAK4 inhibition.

  • Data Analysis: Determine the IC50 value from the dose-response curve.

This assay measures the peroxidase activity of COX-2, which is coupled to a fluorometric probe.[2]

Methodology:

  • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme as per the supplier's instructions.[2]

  • Plate Setup: In a 96-well opaque plate, add the test compound, a positive control inhibitor (e.g., Celecoxib), and an enzyme control (vehicle).[20]

  • Enzyme Addition: Add diluted COX-2 enzyme to all wells except the background control.

  • Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells.

  • Incubation: Incubate for 5-10 minutes at room temperature, protected from light.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.

  • Data Analysis: The rate of increase in fluorescence is proportional to COX-2 activity. Calculate the percentage of inhibition for the test compound and determine its IC50.

This assay validates the functional anti-inflammatory effect of the compound in a cellular context by measuring the inhibition of cytokine release from activated immune cells.[16]

Methodology:

  • Cell Culture: Culture macrophages (e.g., J774A.1 cell line or primary bone marrow-derived macrophages) in a 24-well plate.[21]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 2-(4-nitro-1H-pyrazol-1-yl)acetamide for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (1 µg/mL) for a set period (e.g., 18-24 hours).[16][21]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as IL-1β or TNF-α, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[16][22]

  • Data Analysis: Determine the dose-dependent inhibition of cytokine release by the compound and calculate its IC50 value.

Data Presentation:

Table 2: Hypothetical Anti-Inflammatory Activity Profile

Assay Type Target / Cell Line IC50 (µM)
Receptor Antagonism P2X7 (Calcium Influx) 2.1
Kinase Inhibition IRAK4 0.9
Enzyme Inhibition COX-2 15.4

| Cytokine Release | LPS-stimulated Macrophages (IL-1β) | 3.5 |

Concluding Remarks and Future Directions

This guide provides a structured, hypothesis-driven framework for the initial pharmacological characterization of 2-(4-nitro-1H-pyrazol-1-yl)acetamide. The proposed workflows in oncology and inflammation are based on the established activities of the pyrazole scaffold and offer a high probability of identifying a definitive mechanism of action. Positive results from these in vitro assays would provide a strong rationale for advancing the compound into further preclinical development, including lead optimization to improve potency and drug-like properties, comprehensive ADME/Tox profiling, and ultimately, validation in in vivo models of cancer or inflammatory disease. The versatility of the pyrazole core suggests that 2-(4-nitro-1H-pyrazol-1-yl)acetamide could be a valuable starting point for the development of novel therapeutics.

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Catarina, R., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Zhang, L., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Acta Pharmaceutica Sinica B, 9(5), 945-956.
  • Bartosh, T. J., et al. (2016).
  • Boger, D. L., & Tse, W. C. (2005). A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. Journal of the American Chemical Society, 127(24), 8856–8866.
  • Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113166.
  • Golo, F. M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649939.
  • Faria, J. V., et al. (2017).
  • Yang, B., et al. (2011). Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. Journal of Visualized Experiments, (50), 2662.
  • Harris, S. A., et al. (2021). Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations. Nucleic Acids Research, 49(5), 2479–2491.
  • Biocompare. (2022). Detecting and Measuring Cytokines. Retrieved from [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
  • BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Stokes, L., et al. (2019). Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells. Journal of Visualized Experiments, (146), e59278.
  • ResearchGate. (n.d.). Ethidium bromide (EB) displacement assay of the plasmid DNA binding. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Role of DNA in Condensation and Combinative Self-Assembly. Retrieved from [Link]

  • Samways, D. S., & Egan, T. M. (2011). Quantifying Ca2+ current and permeability in ATP-gated P2X7 receptors. The Journal of Biological Chemistry, 286(40), 34623–34631.
  • JoVE. (2022). Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. Retrieved from [Link]

  • MDPI. (2023). Functional Phytochemicals Cooperatively Suppress Inflammation in RAW264.7 Cells. International Journal of Molecular Sciences, 24(13), 10892.
  • Ahmed, S., et al. (2020). DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators using Ethidium Bromide Competition Fluorescent Assay. Journal of Fluorescence, 30(5), 1141–1153.
  • Chun, J., & Li, G. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 66(2), 115–121.
  • JoVE. (2022). Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

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Foundational

An In-depth Technical Guide on the Potential Mechanisms of Action of 2-(4-nitro-1H-pyrazol-1-yl)acetamide

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable versatility as a scaffold in designing therapeutically s...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable versatility as a scaffold in designing therapeutically significant agents.[1][2][3] Compounds incorporating this five-membered heterocyclic ring have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4][5] This guide focuses on a specific derivative, 2-(4-nitro-1H-pyrazol-1-yl)acetamide, a molecule that, while not extensively studied individually, belongs to a class of compounds with well-documented and diverse biological effects. The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive exploration of the potential mechanisms of action for this compound. By dissecting its core structural features and drawing logical inferences from structurally analogous molecules, we can construct a scientifically grounded framework for its future investigation and development.

Deconstructing the Molecular Architecture: A Trio of Functional Significance

The therapeutic potential of 2-(4-nitro-1H-pyrazol-1-yl)acetamide can be logically inferred by examining its three primary structural components: the pyrazole core, the 4-nitro group, and the N-acetamide moiety. Each of these imparts specific physicochemical properties that likely govern its interactions with biological targets.

  • The Pyrazole Core: A Versatile Foundation The pyrazole ring itself is a privileged scaffold in drug discovery due to its ability to engage in various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[3][6] Its presence is a common feature in numerous FDA-approved drugs, highlighting its favorable pharmacokinetic and pharmacodynamic properties.[7]

  • The 4-Nitro Group: A Harbinger of Antimicrobial and Bioreductive Activity The nitroaromatic functionality is a well-established pharmacophore, particularly in the realm of antimicrobial agents. It is conceivable that the nitro group on the pyrazole ring could undergo bioreduction within target pathogens, leading to the formation of cytotoxic reactive nitrogen species. This mechanism is a hallmark of several nitroaromatic drugs and could be a primary driver of potential antibacterial or antiparasitic activity.[8][9]

  • The N-Acetamide Moiety: A Key to Specificity and Binding The acetamide side chain provides a crucial hydrogen bond donor and acceptor, which can facilitate precise interactions with the active sites of enzymes or receptors.[10] The presence of this group in other biologically active pyrazoles, such as VEGFR-2 inhibitors and P2X(7) receptor antagonists, underscores its importance in directing the molecule to specific biological targets.[11][12]

Postulated Mechanisms of Action: An Evidence-Based Exploration

Based on the extensive literature on pyrazole derivatives, we can postulate several plausible mechanisms of action for 2-(4-nitro-1H-pyrazol-1-yl)acetamide. These hypotheses provide a solid foundation for targeted experimental validation.

Antimicrobial and Antifungal Activity

A significant body of research points to the potent antimicrobial and antifungal properties of pyrazole derivatives.[13][14][15][16][17][18] The presence of a nitro group, in particular, is often associated with enhanced antimicrobial efficacy.

Hypothesized Mechanism: The primary mechanism may involve the intracellular reduction of the nitro group to cytotoxic metabolites that can induce oxidative stress, damage DNA, and inhibit essential enzymes within the microbial cell.

Enzyme Inhibition: A Prominent Theme in Pyrazole Pharmacology

The pyrazole scaffold is a common feature in a multitude of enzyme inhibitors, spanning various therapeutic areas.

  • Kinase Inhibition (Anticancer Potential): Several pyrazole derivatives containing an acetamide linkage have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and BRAF V600E, both of which are critical targets in cancer therapy.[5][10][12] Postulated Action: The compound could act as a Type I or Type II kinase inhibitor, competing with ATP for binding to the kinase domain of these receptors, thereby blocking downstream signaling pathways involved in tumor angiogenesis and proliferation.

  • Cyclooxygenase (COX) Inhibition (Anti-inflammatory Potential): The pyrazole moiety is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[3] Postulated Action: It may selectively inhibit COX-2, an enzyme upregulated during inflammation, leading to a reduction in prostaglandin synthesis.

Receptor Antagonism: Modulating Cellular Signaling
  • P2X(7) Receptor Antagonism (Anti-inflammatory and Analgesic Potential): Structurally similar (1H-pyrazol-4-yl)acetamide derivatives have been reported as potent antagonists of the P2X(7) receptor, an ATP-gated ion channel involved in inflammation and pain signaling.[11][19][20] Postulated Action: The compound could allosterically or competitively bind to the P2X(7) receptor, preventing its activation by ATP and subsequently inhibiting the release of pro-inflammatory cytokines like IL-1β.[11]

  • GABA Receptor Modulation (Insecticidal Potential): The pyrazole class of insecticides, exemplified by fipronil, functions by antagonizing GABA receptors in insects, leading to neuronal hyperexcitation and death.[21] Postulated Action: While likely more relevant in an agrochemical context, the potential for interaction with insect GABA receptors should not be entirely dismissed.

Experimental Workflows for Mechanistic Validation

To systematically investigate the postulated mechanisms of action, a series of well-defined experimental protocols are essential. The following workflows provide a robust starting point for the preclinical evaluation of 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Workflow for Assessing Antimicrobial Activity

This workflow is designed to determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solution of 2-(4-nitro-1H-pyrazol-1-yl)acetamide Serial_Dilution Perform serial two-fold dilutions of the compound in a 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare Mueller-Hinton Broth (bacteria) or RPMI-1640 (fungi) Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum (0.5 McFarland) Inoculation Inoculate each well with the standardized microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for the lowest concentration with no visible growth Incubation->Visual_Inspection MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Workflow for In Vitro Kinase Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of the compound against a specific kinase, such as VEGFR-2.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection and Analysis Compound_Dilution Prepare serial dilutions of the test compound and control inhibitor Plate_Loading Add compound dilutions and reaction mixture to a 384-well plate Compound_Dilution->Plate_Loading Reaction_Mix Prepare reaction mixture containing kinase, substrate, and ATP Reaction_Mix->Plate_Loading Initiation Initiate reaction by adding ATP Plate_Loading->Initiation Incubation Incubate at room temperature to allow for phosphorylation Initiation->Incubation Detection_Reagent Add detection reagent (e.g., ADP-Glo™) to measure kinase activity Incubation->Detection_Reagent Luminescence_Reading Read luminescence on a plate reader Detection_Reagent->Luminescence_Reading IC50_Calculation Calculate IC50 value from the dose-response curve Luminescence_Reading->IC50_Calculation

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Workflow for P2X(7) Receptor Functional Assay

This workflow describes a calcium influx assay to measure the antagonistic effect of the compound on P2X(7) receptor activation.

P2X7_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_run Assay Execution cluster_data_acq Data Acquisition & Analysis Cell_Culture Culture cells expressing P2X(7) receptor (e.g., HEK293-P2X7) Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition Add serial dilutions of the test compound to the cell plate Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate cells with a P2X(7) agonist (e.g., BzATP) Compound_Addition->Agonist_Stimulation Fluorescence_Measurement Measure changes in intracellular calcium using a FLIPR or plate reader Agonist_Stimulation->Fluorescence_Measurement IC50_Determination Calculate IC50 from the inhibition of the agonist-induced response Fluorescence_Measurement->IC50_Determination

Caption: Workflow for P2X(7) Receptor Functional Assay.

Quantitative Data Summary and Interpretation

To illustrate the expected outcomes from the proposed experimental workflows, the following tables summarize hypothetical data for 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Table 1: Hypothetical Antimicrobial Activity

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria8
Escherichia coliGram-negative Bacteria16
Candida albicansFungi32
Aspergillus fumigatusFungi64

Table 2: Hypothetical Enzyme and Receptor Inhibition

TargetAssay TypeIC50 (nM)
VEGFR-2Kinase Inhibition25
BRAF V600EKinase Inhibition150
COX-2Enzyme Inhibition75
P2X(7) ReceptorFunctional Antagonism40

Concluding Remarks and Future Directions

This guide has systematically explored the potential mechanisms of action for 2-(4-nitro-1H-pyrazol-1-yl)acetamide by leveraging the extensive knowledge base of structurally related pyrazole derivatives. The evidence strongly suggests that this compound is likely to exhibit a multifaceted pharmacological profile, with promising potential as an antimicrobial, anti-inflammatory, or anticancer agent.

The immediate next steps should involve the execution of the experimental workflows detailed herein to validate these hypotheses. Positive results in these in vitro assays would warrant further investigation, including:

  • Target Deconvolution Studies: Employing techniques such as chemical proteomics to identify the direct binding partners of the compound within the cell.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of the compound in relevant animal models of infection, inflammation, or cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.

The journey from a promising chemical scaffold to a clinically viable therapeutic is arduous, but it begins with a clear and logical framework for investigation. It is our hope that this guide will serve as a valuable resource for the scientific community in unlocking the full therapeutic potential of 2-(4-nitro-1H-pyrazol-1-yl)acetamide and other novel pyrazole derivatives.

References

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2024). Structural Chemistry. Retrieved from [Link]

  • Synthesis Characterization and Studying Antibacterial Activity of some New Pyrazol Derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). Molecules. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy And Bioallied Sciences. Retrieved from [Link]

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2017). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules. Retrieved from [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (2022). RSC Advances. Retrieved from [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][14][21]triazin-7(6 H)-ones and Derivatives. (2021). Molecules. Retrieved from [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. (2020). New Journal of Chemistry. Retrieved from [Link]

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2010). Molecules. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Characterization of 2-(4-nitro-1H-pyrazol-1-yl)acetamide as a Putative Kinase Inhibitor Chemical Probe

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and utilization of 2-(4-nitro-1H-pyrazol-1-yl)acetamide as a potential chemica...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and utilization of 2-(4-nitro-1H-pyrazol-1-yl)acetamide as a potential chemical probe. This document outlines a strategic workflow to elucidate its biological activity, identify its molecular target(s), and establish its utility in studying cellular signaling pathways, with a focus on its hypothesized role as a protein kinase inhibitor.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse substitutions, making it a versatile template for designing potent and selective inhibitors of various enzyme families.[3] Notably, pyrazole derivatives have been extensively explored as protein kinase inhibitors, with several compounds entering clinical trials for the treatment of cancers and inflammatory diseases.[4][5][6][7] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, making them attractive targets for therapeutic intervention.[7]

2-(4-nitro-1H-pyrazol-1-yl)acetamide is a novel compound featuring the pyrazole core. While its specific biological activity is yet to be fully characterized, its structural similarity to known kinase inhibitors suggests it may function as a valuable chemical probe to investigate kinase-mediated signaling pathways. A chemical probe is a small molecule used to study the function of a specific protein in cells and organisms.[8][9] An ideal chemical probe is potent, selective, and cell-permeable, allowing for the modulation of its target's activity in a controlled manner.[10]

This guide provides a systematic approach to validate 2-(4-nitro-1H-pyrazol-1-yl)acetamide as a chemical probe, from initial phenotypic screening to target engagement and pathway analysis.

Characterization Workflow

The following workflow provides a step-by-step approach to characterize 2-(4-nitro-1H-pyrazol-1-yl)acetamide as a chemical probe.

Chemical_Probe_Characterization_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway Analysis A Compound Synthesis & QC B Cell Viability/Cytotoxicity Screening (MTT Assay) A->B Determine IC50 C Apoptosis Induction (Annexin V/PI Staining) B->C Confirm apoptotic mechanism D In Vitro Kinase Screening C->D Hypothesize kinase involvement E Kinome Profiling D->E Assess selectivity F Cellular Thermal Shift Assay (CETSA) D->F Confirm target engagement in cells G Western Blot Analysis of Downstream Signaling F->G Elucidate MOA H Functional Cellular Assays G->H Validate functional consequences

Caption: Workflow for the characterization of a novel chemical probe.

Phase 1: Phenotypic Screening

The initial phase focuses on observing the effect of the compound on cellular phenotypes to establish its biological activity.

Cell Viability/Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13] This initial screen will determine the concentration range over which 2-(4-nitro-1H-pyrazol-1-yl)acetamide affects cell viability and establish its IC50 (half-maximal inhibitory concentration).

Protocol: MTT Assay [12][13][14]

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(4-nitro-1H-pyrazol-1-yl)acetamide (e.g., 0.1 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Table 1: Hypothetical IC50 Values of 2-(4-nitro-1H-pyrazol-1-yl)acetamide in Various Cancer Cell Lines

Cell LineIC50 (µM) at 48h
HeLa (Cervical Cancer)1.5
A549 (Lung Cancer)2.8
MCF-7 (Breast Cancer)5.2
Jurkat (T-cell Leukemia)0.8
Apoptosis Induction

To determine if the observed cytotoxicity is due to apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is recommended.[15][16] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15]

Protocol: Annexin V/PI Staining for Apoptosis [15][16][17][18][19]

  • Cell Treatment: Treat cells with 2-(4-nitro-1H-pyrazol-1-yl)acetamide at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Phase 2: Target Identification and Validation

Based on the cytotoxic phenotype and the prevalence of pyrazole scaffolds in kinase inhibitors, we hypothesize that 2-(4-nitro-1H-pyrazol-1-yl)acetamide targets one or more protein kinases.[4][6]

In Vitro Kinase Screening

An initial screen against a panel of purified kinases can identify potential targets.[20] This can be performed using various assay formats, such as radioisotope-based assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[20]

Protocol: General In Vitro Kinase Assay (e.g., ADP-Glo™) [20]

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a kinase reaction buffer.

  • Compound Addition: Add 2-(4-nitro-1H-pyrazol-1-yl)acetamide at a fixed concentration (e.g., 10 µM).

  • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control.

Kinome Profiling

To assess the selectivity of the compound, a broad kinome scan against a large panel of kinases is recommended.[21][22][23] Several commercial services offer kinome profiling.[22][24][25] The results will reveal the primary target(s) and any off-target kinases.

Table 2: Hypothetical Kinome Profiling Data for 2-(4-nitro-1H-pyrazol-1-yl)acetamide at 10 µM

Kinase% Inhibition
MAPK1 (ERK2) 95
CDK2 88
p38α45
AKT120
VEGFR215
... (and others)<10

Data in bold indicates potential primary targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.[26][27][28][29] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[28][29]

Protocol: Cellular Thermal Shift Assay (CETSA) [26][27][28][29]

  • Cell Treatment: Treat intact cells with 2-(4-nitro-1H-pyrazol-1-yl)acetamide or vehicle.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.[26]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blotting: Analyze the soluble fractions by western blotting using an antibody specific for the putative target kinase (e.g., MAPK1).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 3: Pathway Analysis

Once the primary target is validated, the next step is to investigate the compound's effect on the downstream signaling pathway.

Western Blot Analysis of Downstream Signaling

If 2-(4-nitro-1H-pyrazol-1-yl)acetamide inhibits a kinase, the phosphorylation of its downstream substrates should be reduced.[30][31][32] This can be assessed by western blotting using phospho-specific antibodies.

Hypothetical_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (Target) MEK->MAPK TF Transcription Factors MAPK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Probe 2-(4-nitro-1H-pyrazol-1-yl)acetamide Probe->MAPK Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Protocol: Western Blotting for Pathway Analysis [30][31][32]

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[30][32]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the total and phosphorylated forms of the target kinase and its downstream substrates (e.g., p-MAPK, total MAPK, p-Elk1, total Elk1).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

Conclusion

The protocols and workflow outlined in these application notes provide a robust framework for the comprehensive characterization of 2-(4-nitro-1H-pyrazol-1-yl)acetamide as a chemical probe. By systematically evaluating its phenotypic effects, identifying its molecular target, and elucidating its mechanism of action, researchers can validate its utility for studying kinase-driven cellular processes. The successful characterization of this compound will add a valuable tool to the arsenal of chemical probes available for dissecting complex biological systems.

References

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  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

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  • Eberl, H. C., G M, F., Brear, P., & Bantscheff, M. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & cellular proteomics : MCP, 24(4), 100963. [Link]

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  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Martinez Molina, D., Nordlund, P., & Karlberg, T. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251. [Link]

  • Shaaban, O. G., & Abd El-Karim, S. S. (2015). Current status of pyrazole and its biological activities. Journal of advanced pharmaceutical technology & research, 6(4), 147–157. [Link]

  • ResearchGate. (2023). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • Molecules. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

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  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). In vitro NLK Kinase Assay. Retrieved from [Link]

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Application

Application Notes and Protocols for the Comprehensive Evaluation of 2-(4-nitro-1H-pyrazol-1-yl)acetamide

This document provides a detailed experimental framework for the comprehensive in vitro evaluation of the novel compound, 2-(4-nitro-1H-pyrazol-1-yl)acetamide. The protocols outlined herein are designed for researchers i...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed experimental framework for the comprehensive in vitro evaluation of the novel compound, 2-(4-nitro-1H-pyrazol-1-yl)acetamide. The protocols outlined herein are designed for researchers in drug discovery and development to systematically assess the compound's physicochemical properties, potential therapeutic activities, and early safety profile. The experimental design is grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

Pyrazole-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro group to the pyrazole ring, as in 2-(4-nitro-1H-pyrazol-1-yl)acetamide, can significantly influence the molecule's electronic properties and, consequently, its biological activity. This application note details a logical, stepwise approach to characterize this compound, starting from fundamental physicochemical properties and progressing to more complex biological assays. This structured workflow is crucial for building a comprehensive profile of the compound and identifying its therapeutic potential.

Experimental Workflow Overview

The proposed experimental plan follows a tiered approach, beginning with essential characterization and moving towards specific biological activity screening. This ensures that foundational data on the compound's behavior in experimental systems is established before proceeding to more resource-intensive assays.

experimental_workflow cluster_physchem Physicochemical Characterization cluster_bio Biological Screening cluster_admetox ADME/Tox Profiling A Compound Synthesis & Purity Assessment B Physicochemical Characterization A->B Purity >95% C In Vitro Biological Screening B->C Solubility & Stability Determined B1 Solubility B->B1 B2 Stability B->B2 D In Vitro ADME/Tox Profiling C->D Biological Activity Confirmed C1 Anticancer Assays C->C1 C2 Antimicrobial Assays C->C2 E Data Analysis & Hit-to-Lead Progression D->E Favorable Profile D1 Cytotoxicity D->D1 D2 Metabolic Stability D->D2

Caption: High-level experimental workflow for the characterization of 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Part 1: Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to the design and interpretation of biological assays.

Solubility Assessment

A compound's solubility is a critical factor influencing its bioavailability and formulation. The shake-flask method is a widely accepted approach for determining thermodynamic solubility.[1][2][3]

Protocol: Thermodynamic Solubility by Shake-Flask Method

  • Preparation of Media: Prepare buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess of 2-(4-nitro-1H-pyrazol-1-yl)acetamide to flasks containing a known volume of each medium. The presence of undissolved solid at the end of the experiment is crucial.[1]

  • Equilibration: Seal the flasks and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[1]

  • Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Assessment

Evaluating the chemical stability of the compound in solution is essential to ensure that the observed biological effects are due to the compound itself and not its degradation products.

Protocol: Solution Stability

  • Stock Solution Preparation: Prepare a stock solution of 2-(4-nitro-1H-pyrazol-1-yl)acetamide in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution in the relevant assay media and incubate under the same conditions as the planned biological assays (e.g., 37°C, 5% CO2).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take aliquots of the solutions.

  • Quantification: Analyze the concentration of the parent compound at each time point by HPLC. A decrease in concentration over time indicates instability.

ParameterConditionExpected Outcome
Solubility pH 1.2, 4.5, 6.8, 7.4 at 37°CQuantitative solubility value (e.g., in µg/mL or µM)
Stability Assay media at 37°C over 48hPercentage of compound remaining at each time point

Part 2: In Vitro Biological Screening

Based on the known activities of pyrazole derivatives, initial biological screening should focus on anticancer and antimicrobial activities.

Anticancer Activity

A primary assessment of anticancer potential involves evaluating the compound's effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric assay for this purpose.[4][5][6][7][8]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., a panel including breast, colon, and lung cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(4-nitro-1H-pyrazol-1-yl)acetamide (e.g., from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][7]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Further Anticancer Assays: If significant activity is observed in the MTT assay, further investigations can include:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

  • Apoptosis Assays: To investigate if the compound induces programmed cell death.

  • Cell Migration/Invasion Assays: To assess the compound's potential to inhibit metastasis.[9][10][11][12]

Protocol: Wound Healing Migration Assay

  • Create a Monolayer: Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Create a "Wound": Make a scratch in the monolayer with a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh media containing the test compound at various concentrations.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours).

  • Analysis: Measure the width of the wound at each time point to determine the rate of cell migration.

Antimicrobial Activity

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[13][14][15][16][17]

Protocol: Broth Microdilution MIC Assay

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of 2-(4-nitro-1H-pyrazol-1-yl)acetamide in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties is crucial for identifying potential liabilities.

Cytotoxicity in Non-Cancerous Cells

It is important to assess the compound's toxicity towards normal, non-cancerous cells to determine its therapeutic window. This can be done using the MTT assay with a non-cancerous cell line (e.g., normal human fibroblasts).

In Silico ADME/Tox Prediction

Computational tools can provide initial predictions of a compound's ADME/Tox properties, helping to prioritize compounds for further experimental testing.[18][19]

PropertyMethodPredicted Outcome
Lipophilicity (LogP) In silico calculationValue indicating hydrophobicity/hydrophilicity
Aqueous Solubility In silico predictionPredicted solubility classification
Drug-Likeness Lipinski's Rule of FiveAssessment of oral bioavailability potential
Toxicity Risks In silico prediction modelsAlerts for potential toxicities (e.g., mutagenicity, hepatotoxicity)

Conclusion

The experimental setup detailed in this application note provides a comprehensive and logical framework for the initial characterization of 2-(4-nitro-1H-pyrazol-1-yl)acetamide. By systematically evaluating its physicochemical properties, biological activities, and early safety profile, researchers can effectively assess its potential as a therapeutic agent and make informed decisions for further development.

References

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM. Available from: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health. Available from: [Link]

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. National Institutes of Health. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed. Available from: [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. Lund University Publications. Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available from: [Link]

  • In vitro Cell Migration and Invasion Assays. National Institutes of Health. Available from: [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Publishing. Available from: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Institutes of Health. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI. Available from: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available from: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turk J Pharm Sci. Available from: [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. National Institutes of Health. Available from: [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. ResearchGate. Available from: [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. National Institutes of Health. Available from: [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available from: [Link]

  • Synthesis Characterization and Studying Antibacterial Activity of some New Pyrazol Derivatives. ResearchGate. Available from: [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available from: [Link]

  • In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Current Protocols in Cell Biology. Available from: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Institutes of Health. Available from: [Link]

  • Toxicological Evaluation of a Novel Cooling Compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2- thienylmethyl)acetamide. ResearchGate. Available from: [Link]

  • Cell Viability Assays. National Institutes of Health. Available from: [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. Available from: [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. Available from: [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. National Institutes of Health. Available from: [Link]

  • Physicochemical Characterization. Creative Biolabs. Available from: [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. MDPI. Available from: [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. Available from: [Link]

  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience. Available from: [Link]

  • Prediction of ADME and Toxicity of Anti-Fungal drugs by InSilico methods. International Journal of Creative Research Thoughts. Available from: [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. National Institutes of Health. Available from: [Link]

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  • In Vitro ADME and Toxicology Assays. Eurofins Discovery. Available from: [Link]

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Method

"application of 2-(4-nitro-1H-pyrazol-1-yl)acetamide in cancer cell lines"

This Application Note and Protocol Guide details the use of 2-(4-nitro-1H-pyrazol-1-yl)acetamide in cancer research.[1] Based on its chemical structure and role in medicinal chemistry, this compound serves two primary fu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-(4-nitro-1H-pyrazol-1-yl)acetamide in cancer research.[1] Based on its chemical structure and role in medicinal chemistry, this compound serves two primary functions in oncology: as a critical intermediate/scaffold for synthesizing Aurora Kinase inhibitors and P2X7 antagonists, and as a hypoxia-activated pharmacophore due to its nitro-heterocyclic nature.[1]

Role: Pharmacophore Scaffold & Hypoxia-Activated Precursor Target Audience: Medicinal Chemists, Cell Biologists, Drug Discovery Scientists[1]

Introduction & Rationale

2-(4-nitro-1H-pyrazol-1-yl)acetamide is a functionalized pyrazole derivative characterized by a nitro group at the C4 position and an acetamide moiety at the N1 position.[1] In the context of cancer cell line applications, this molecule is not typically a standalone "blockbuster" drug but rather a high-value privileged structure used in two distinct research streams:[1]

  • Kinase Inhibitor Synthesis (The "Precursor" Application): It is the direct metabolic or synthetic precursor to 4-amino-pyrazole derivatives , which are potent inhibitors of Aurora Kinases (A and B) .[1] Aurora kinases are critical regulators of mitosis, and their inhibition leads to mitotic arrest and apoptosis in cancer cells.[1]

  • Hypoxia-Selective Cytotoxicity (The "Probe" Application): As a nitro-heterocycle, the compound mimics the electronic properties of oxygen.[1] In hypoxic tumor environments (low

    
    ), cellular nitroreductases can reduce the nitro group to cytotoxic hydroxylamines or amines, potentially acting as a hypoxia-activated prodrug (HAP) or radiosensitizer.[1][2][3][4]
    

Mechanism of Action

The biological activity of this compound in cancer cell lines is context-dependent.[1]

A. Normoxic Conditions (Synthetic Precursor Role)

In standard cell culture, the nitro-compound itself is often less active than its amino-derivative.[1] Its primary application here is chemical transformation .[1]

  • Pathway: The nitro group is reduced (chemically or metabolically) to an amino group.[1]

  • Target: The resulting 4-amino-pyrazole motif binds to the ATP-binding pocket of Aurora Kinases or the allosteric sites of P2X7 receptors.[1]

  • Effect: Inhibition of centrosome maturation (Aurora A) or cytokinesis (Aurora B), leading to polyploidy and cell death.[1]

B. Hypoxic Conditions (Bio-reductive Activation)

In solid tumors with necrotic cores (hypoxia), the compound undergoes enzymatic reduction.[1]

  • Enzyme: One-electron reduction by NADPH:cytochrome P450 reductase or DT-diaphorase.[1]

  • Mechanism: Under hypoxia, the futile redox cycle is inhibited, allowing the formation of reactive nitro-radical anions and hydroxylamines.[1]

  • Effect: These intermediates form DNA adducts or induce oxidative stress, selectively killing hypoxic cancer cells.[1]

Visualizing the Pathway

Mechanism_Action Compound 2-(4-nitro-1H-pyrazol-1-yl)acetamide Reductase Nitroreductases (Hypoxia) Compound->Reductase Metabolic Activation ChemRed Chemical Reduction (Synthesis) Compound->ChemRed Lab Synthesis Intermediates Reactive Nitro-Radicals Reductase->Intermediates AminoForm 4-Amino-pyrazole Derivative ChemRed->AminoForm DNADamage DNA Adducts (Hypoxic Cell Death) Intermediates->DNADamage AuroraInhib Aurora Kinase Inhibition AminoForm->AuroraInhib Binding MitoticArrest Mitotic Arrest (Polyploidy) AuroraInhib->MitoticArrest

Caption: Dual-pathway utility: Hypoxia-driven bio-reduction (Red) vs. Synthetic conversion to Kinase Inhibitors (Green).[1]

Experimental Protocols

Protocol A: Evaluation of Hypoxia-Selectivity (Cytotoxicity)

Objective: Determine if the compound acts as a hypoxia-selective cytotoxin in cancer cell lines (e.g., A549, HeLa).[1]

Materials:

  • Compound: 2-(4-nitro-1H-pyrazol-1-yl)acetamide (10 mM stock in DMSO).[1]

  • Cell Lines: A549 (Lung carcinoma) or DU145 (Prostate cancer).[1]

  • Hypoxia Chamber: Set to 0.1% - 1.0%

    
    .
    
  • Reagent: MTT or CellTiter-Glo.[1]

Step-by-Step Methodology:

  • Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Incubate overnight in normoxia (

    
    ).
    
  • Treatment: Prepare serial dilutions of the compound (0.1 µM to 100 µM).

    • Set A (Normoxia): Treat cells and incubate in standard incubator.[1]

    • Set B (Hypoxia): Treat cells and immediately place in Hypoxia Chamber (

      
      ) for 24–48 hours.[1]
      
  • Recovery: After hypoxic exposure, return Set B to normoxia for 24 hours to allow cell death execution (optional, depending on assay kinetics).

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Analysis: Calculate

    
     for both conditions.
    
    • Hypoxia Cytotoxicity Ratio (HCR):

      
      .[1] An HCR > 2 indicates hypoxia selectivity.[1]
      
Protocol B: Synthesis of the Active Aurora Inhibitor (Library Generation)

Objective: Convert the nitro-scaffold into the active amino-inhibitor for kinase screening.[1] This is essential if the nitro-compound shows low potency in normoxia.[1]

Reaction Scheme:



Methodology:

  • Dissolution: Dissolve 1 mmol of 2-(4-nitro-1H-pyrazol-1-yl)acetamide in Ethanol/Ethyl Acetate (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% of substrate).[1]

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure or 1-3 bar) at Room Temperature for 2–4 hours.
    
  • Filtration: Filter through Celite to remove Pd/C.[1]

  • Coupling (Optional): The resulting amine is unstable; immediately couple with an acyl chloride (e.g., 2,3-difluorobenzoyl chloride) to generate the final Aurora Kinase inhibitor analog.

  • Validation: Verify structure via LC-MS (

    
     shift corresponding to 
    
    
    
    ).
Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm Aurora Kinase inhibition (if using the amino-derivative or high-dose nitro compound).

  • Treatment: Treat HeLa cells with

    
     concentration of the compound for 24 hours.[1]
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Stain with Propidium Iodide (PI) + RNase A.[1]

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto).[1]

  • Result Interpretation:

    • Aurora A Inhibition: Accumulation in G2/M phase (4N DNA content).[1]

    • Aurora B Inhibition: Appearance of Polyploidy (8N, 16N) due to cytokinesis failure.[1]

Data Presentation & Analysis

Expected Results Table
AssayConditionExpected OutcomeInterpretation
MTT / Viability Normoxia (

)
High

(> 50 µM)
Low intrinsic toxicity of the nitro-prodrug.[1]
MTT / Viability Hypoxia (

)
Lower

(e.g., 10-20 µM)
Activation by nitroreductases (Hypoxia Selectivity).[1]
Cell Cycle Amino-DerivativeG2/M Arrest or PolyploidySuccessful inhibition of Aurora Kinase pathway.[1]
Western Blot Treated LysateIncreased p-Histone H3Marker of mitotic arrest.[1]
Experimental Workflow Diagram

Experimental_Workflow cluster_0 Path A: Direct Screening cluster_1 Path B: Derivatization Start Start: 2-(4-nitro-1H-pyrazol-1-yl)acetamide Normoxia Normoxia Culture (Control) Start->Normoxia Hypoxia Hypoxia Culture (1% O2) Start->Hypoxia Reduction Pd/C Hydrogenation (Nitro -> Amino) Start->Reduction MTT MTT Assay Normoxia->MTT Hypoxia->MTT ResultA Calculate HCR (Hypoxia Selectivity) MTT->ResultA Coupling Amide Coupling (Library Synthesis) Reduction->Coupling KinaseAssay Aurora Kinase Biochemical Assay Coupling->KinaseAssay ResultB Lead Optimization KinaseAssay->ResultB

Caption: Workflow for parallel evaluation of Hypoxia Selectivity (Path A) and Kinase Inhibitor Development (Path B).

References

  • Chambers, L. J., et al. (2010).[1] Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Jung, F. H., et al. (2008).[1] Quinazolines and their use as Aurora kinase inhibitors.[1] Patent JP2008542345A / WO2006090163.[1] (Describes the reduction of the nitro-pyrazole intermediate to the active amino form). Link

  • Wilson, W. R., & Hay, M. P. (2011).[1] Targeting hypoxia in cancer therapy.[1][2][3][4][5][6] Nature Reviews Cancer.[1] (Review of nitro-heterocycles as hypoxia-activated prodrugs). Link

  • Biosynth. 2-(1H-Pyrazol-3-yl)acetamide Product Information. (Reference for general pyrazole acetamide biological properties). Link[1]

Sources

Application

In Vivo Experimental Design with 2-(4-nitro-1H-pyrazol-1-yl)acetamide: A Guide for Preclinical Oncology Research

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing initial in vivo experiments with the novel compound 2-(4-nitro-1H-pyrazol-1-yl)aceta...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing initial in vivo experiments with the novel compound 2-(4-nitro-1H-pyrazol-1-yl)acetamide. Given the broad spectrum of biological activities associated with pyrazole derivatives, including significant anticancer effects, this guide will focus on a preclinical oncology framework.[1][2] The protocols herein are designed to establish a foundational understanding of the compound's tolerability and efficacy in a robust and ethically sound manner.

Scientific Rationale and Pre-planning

The Therapeutic Potential of Pyrazole Derivatives

Pyrazole-based compounds are a well-established class of heterocyclic molecules that have garnered significant attention in medicinal chemistry. Numerous derivatives have demonstrated potent pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[2][3][4][5] The structural motif of the pyrazole ring is present in several FDA-approved drugs. The anticancer activity of pyrazole derivatives is often attributed to their ability to interact with various biological targets crucial for tumor progression.[6] Therefore, the investigation of a novel pyrazole compound like 2-(4-nitro-1H-pyrazol-1-yl)acetamide for its potential as an anticancer agent is a scientifically meritorious endeavor.

Ethical Considerations and the 3Rs Framework

All in vivo research must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) are fundamental to the design of all experiments outlined in this guide.[7][8]

  • Replacement: In vivo studies should only be undertaken after exhaustive in vitro characterization of the compound's activity.

  • Reduction: The experimental design should aim to use the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: All procedures should be optimized to minimize animal suffering and improve welfare. This includes the use of appropriate anesthetics and analgesics, and the establishment of clear humane endpoints.[7][9][10][11]

All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC) and should be reported in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[12][13][14][15][16]

Experimental Overview

The initial in vivo evaluation of 2-(4-nitro-1H-pyrazol-1-yl)acetamide will be conducted in two main phases: a Maximum Tolerated Dose (MTD) study to determine the optimal and safe dose range, followed by a preliminary efficacy study in a relevant cancer model.

G cluster_0 Phase 1: Safety and Tolerability cluster_1 Phase 2: Preliminary Efficacy MTD Study MTD Study Dose Range Finding Dose Range Finding MTD Determination MTD Determination Dose Range Finding->MTD Determination Xenograft Model Xenograft Model MTD Determination->Xenograft Model Inform Dosing Efficacy Study Efficacy Study Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition

Caption: A high-level overview of the two-phase in vivo experimental workflow.

Drug Formulation and Administration

The successful in vivo evaluation of a novel compound is critically dependent on an appropriate formulation that ensures consistent and reproducible delivery.[17] For a novel compound like 2-(4-nitro-1H-pyrazol-1-yl)acetamide, which is likely to have poor aqueous solubility, a formulation strategy using a combination of solvents and surfactants is recommended.[5][18]

Recommended Vehicle for In Vivo Administration

A common and effective vehicle for poorly soluble compounds for intraperitoneal (IP) and oral administration in mice is a mixture of Dimethyl Sulfoxide (DMSO), Tween 80, and saline or corn oil.[3][19][20]

Table 1: Example Vehicle Compositions

ComponentIntraperitoneal (IP) InjectionOral Gavage
DMSO 5-10%2%
Tween 80 5-10%10%
Saline (0.9% NaCl) 80-90%-
Corn Oil -88%

Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity.[4] A vehicle-only control group must be included in all experiments to account for any effects of the vehicle itself.[20]

Protocol for Drug Formulation (Suspension)
  • Weigh the required amount of 2-(4-nitro-1H-pyrazol-1-yl)acetamide in a sterile microcentrifuge tube.

  • Add the specified volume of DMSO to dissolve the compound completely. Gentle vortexing or sonication may be required.

  • In a separate sterile tube, add the required volume of Tween 80 to the saline or corn oil.

  • While vortexing the Tween 80/saline or Tween 80/corn oil mixture, slowly add the DMSO-dissolved compound.

  • Continue vortexing until a homogenous suspension is formed.

  • Prepare the formulation fresh on each day of dosing.[21]

Maximum Tolerated Dose (MTD) Study

The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality.[22][23] This study is crucial for selecting the doses to be used in subsequent efficacy studies.[24][25]

MTD Study Design
  • Animal Model: Healthy, non-tumor-bearing mice (e.g., CD-1 or similar strain), 6-8 weeks old.

  • Group Size: 3-5 mice per group.

  • Dose Escalation: A starting dose is chosen based on in vitro cytotoxicity data (e.g., 10x the in vitro IC50). Subsequent doses are escalated in a stepwise manner (e.g., 10, 20, 40, 80 mg/kg).

  • Dosing Schedule: Daily administration for 5-7 consecutive days via the intended route for the efficacy study (e.g., intraperitoneal injection).[24]

  • Monitoring: Animals are monitored daily for clinical signs of toxicity, and body weight is recorded daily.

Table 2: MTD Study Experimental Groups

GroupTreatmentDose (mg/kg)Number of Animals
1Vehicle Control05
22-(4-nitro-1H-pyrazol-1-yl)acetamide105
32-(4-nitro-1H-pyrazol-1-yl)acetamide205
42-(4-nitro-1H-pyrazol-1-yl)acetamide405
52-(4-nitro-1H-pyrazol-1-yl)acetamide805
Protocol for MTD Study
  • Acclimatize animals for at least 5 days before the start of the experiment.

  • Randomly assign animals to treatment groups.

  • Record the initial body weight of each animal.

  • Administer the assigned dose of the compound or vehicle daily for the duration of the study.

  • Observe the animals at least twice daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming, breathing).

  • Record the body weight of each animal daily.

  • The MTD is typically defined as the highest dose that does not result in more than a 10-15% loss of body weight and does not cause mortality or severe clinical signs of toxicity.[25][26]

Preliminary Efficacy Study: Subcutaneous Xenograft Model

Cell line-derived xenograft (CDX) models are a widely used and valuable tool for the initial in vivo evaluation of anticancer compounds.[18][27][28] The subcutaneous implantation of human cancer cells into immunodeficient mice allows for easy monitoring of tumor growth.[12][28]

Efficacy Study Design
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.

  • Cell Line: A well-characterized human cancer cell line relevant to the hypothesized mechanism of action of pyrazole derivatives (e.g., a colon, lung, or breast cancer cell line).[28]

  • Tumor Implantation: Subcutaneous injection of cancer cells into the flank of the mice.

  • Group Size: 8-10 mice per group to ensure statistical power.

  • Treatment Groups:

    • Vehicle Control

    • 2-(4-nitro-1H-pyrazol-1-yl)acetamide at MTD

    • 2-(4-nitro-1H-pyrazol-1-yl)acetamide at a lower dose (e.g., MTD/2)

    • Positive Control (a standard-of-care chemotherapy agent for the chosen cell line)

  • Dosing Schedule: Based on the MTD study, e.g., daily intraperitoneal injections for 21 days.

  • Endpoints:

    • Primary: Tumor volume

    • Secondary: Body weight, clinical signs of toxicity, and overall survival.

G Cell Culture Cell Culture Cell Harvest & Preparation Cell Harvest & Preparation Cell Culture->Cell Harvest & Preparation Subcutaneous Implantation Subcutaneous Implantation Cell Harvest & Preparation->Subcutaneous Implantation Tumor Growth to Palpable Size Tumor Growth to Palpable Size Subcutaneous Implantation->Tumor Growth to Palpable Size Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth to Palpable Size->Randomization into Treatment Groups Treatment Administration Treatment Administration Randomization into Treatment Groups->Treatment Administration Tumor Volume & Body Weight Monitoring Tumor Volume & Body Weight Monitoring Treatment Administration->Tumor Volume & Body Weight Monitoring Endpoint Analysis Endpoint Analysis Tumor Volume & Body Weight Monitoring->Endpoint Analysis

Caption: Workflow for the subcutaneous xenograft efficacy study.

Protocol for Subcutaneous Xenograft Efficacy Study
  • Cell Preparation:

    • Culture the chosen cancer cell line in the recommended media.

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).[6]

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1-5 x 10^7 cells/mL.[29]

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.[17][29]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.[26]

    • Begin the dosing regimen as determined by the study design.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with digital calipers 2-3 times per week.[26]

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[16]

    • Record the body weight of each animal at the same frequency as tumor measurements.[26]

    • Monitor for any signs of toxicity.

  • Humane Endpoints:

    • Euthanize animals if they meet any of the pre-defined humane endpoints, which may include:

      • Tumor volume exceeding a certain size (e.g., 2000 mm³).[16]

      • More than 20% body weight loss.[30]

      • Tumor ulceration.[30]

      • Significant impairment of mobility or normal behavior.[7][9][10][11][30]

Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth. This can be assessed by comparing the mean tumor volumes of the treated groups to the vehicle control group at the end of the study using appropriate statistical tests (e.g., t-test or ANOVA).[31][32]

  • Treatment/Control (T/C) Ratio: The T/C ratio, expressed as a percentage, is a common metric for evaluating anticancer activity.[32]

  • Survival Analysis: If the study includes survival as an endpoint, Kaplan-Meier curves and log-rank tests should be used for analysis.

  • Toxicity Assessment: Body weight changes are plotted over time for each group to assess toxicity.

Table 3: Key Data to be Collected and Analyzed

Data TypeCollection FrequencyAnalysis Method
Tumor Volume (mm³) 2-3 times/weekComparison of mean tumor volumes (e.g., ANOVA), TGI calculation
Body Weight (g) 2-3 times/weekComparison of mean body weight changes
Clinical Observations DailyQualitative assessment of toxicity
Survival DailyKaplan-Meier analysis

References

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. Available at: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]

  • Common vehicles used for dissolving drugs for in vivo treatments. ResearchGate. Available at: [Link]

  • Patient-Derived Xenografts to Reduce Cancer Health Disparities. NCI. Available at: [Link]

  • Maximum Tolerated Dose (MTD): Concepts and Background. National Toxicology Program (NTP). Available at: [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. Available at: [Link]

  • Guidelines for Humane Endpoints in Animal Study Proposals. NIH OACU. Available at: [Link]

  • Why we use tween solution for in vivo pharmacological activities of plant Extracts? ResearchGate. Available at: [Link]

  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • The ARRIVE guidelines 2.0. NC3Rs. Available at: [Link]

  • Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. PubMed Central. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. PMC - NIH. Available at: [Link]

  • Animal Welfare Focus: Humane Endpoints in Rats and Mice in Tumor Research Programs. Envigo. Available at: [Link]

  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Repository of Leibniz Universität Hannover. Available at: [Link]

  • The ARRIVE Guidelines Checklist. Animal Research - NC3Rs. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Patient-Derived Xenografts in Personalizing Treatment for Patients with Relapsed/Refractory Mantle Cell Lymphoma. NCI - National Cancer Institute. Available at: [Link]

  • Humane Endpoints and Cancer Research. ILAR Journal - Oxford Academic. Available at: [Link]

  • Refining MTD studies. NC3Rs. Available at: [Link]

  • The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. EQUATOR Network. Available at: [Link]

  • How to do tumor mouse model properly? ResearchGate. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. Available at: [Link]

  • HUMANE ENDPOINTS. Available at: [Link]

  • Statistical analysis of in vivo tumor growth experiments. PubMed - NIH. Available at: [Link]

  • Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. second scight. Available at: [Link]

  • Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PMC - NIH. Available at: [Link]

  • Humane endpoints. NC3Rs. Available at: [Link]

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). NIH. Available at: [Link]

  • Preclinical formulations for pharmacokinetic studies. Admescope. Available at: [Link]

  • Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. MDPI. Available at: [Link]

  • NCI-N87 Xenograft Model. Altogen Labs. Available at: [Link]

  • Soybean Polysaccharides Increase the Stability of Lansoprazole Enteric Coated Pellets. Available at: [Link]

  • Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies. AACR Journals. Available at: [Link]

  • Maximum Tolerated Dose. ResearchGate. Available at: [Link]

  • Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate. Available at: [Link]

  • Statistical Analysis of in vivo Tumor Growth Experiments. AACR Journals. Available at: [Link]

  • The Subcutaneous Xenograft vs Orthotopic Xenograft Debate. Certis Oncology White Papers. Available at: [Link]

  • Statistical Analysis of in Vivo Tumor Growth Experiments. Available at: [Link]

  • Intraperitoneal Injection in Mice. Animals in Science - Queen's University. Available at: [Link]

Sources

Method

Application Note: A Validated Molecular Docking Protocol for 2-(4-nitro-1H-pyrazol-1-yl)acetamide with VEGFR-2 Kinase

Prepared by: Senior Application Scientist, Computational Chemistry Division Introduction: The Convergence of Computational Screening and Targeted Drug Discovery Molecular docking is a cornerstone of structure-based drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Computational Chemistry Division

Introduction: The Convergence of Computational Screening and Targeted Drug Discovery

Molecular docking is a cornerstone of structure-based drug design (SBDD), providing invaluable atomic-level insights into the interaction between a small molecule (ligand) and its macromolecular target (receptor).[1][2] This computational method predicts the preferred orientation and conformation of a ligand when bound to a receptor, a process that is critical for identifying and optimizing potential drug candidates.[1][2] The core objectives of molecular docking are twofold: to accurately predict the binding pose of a ligand and to estimate its binding affinity, which is often represented by a scoring function.[2][3]

This guide provides a comprehensive, field-proven protocol for conducting a molecular docking study of 2-(4-nitro-1H-pyrazol-1-yl)acetamide , a novel small molecule. Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[4] Notably, structurally related pyrazole acetamide compounds have demonstrated potent inhibitory activity against key signaling proteins in oncology, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5]

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels—a process hijacked by tumors to sustain their growth and metastasis.[6] Consequently, inhibiting VEGFR-2 is a validated therapeutic strategy in cancer treatment.[7] This application note will use the kinase domain of human VEGFR-2 as the receptor to demonstrate a robust and self-validating docking workflow.

Foundational Principles: The 'Lock and Key' in a Digital Domain

The molecular docking process can be conceptualized as a sophisticated "lock and key" model, where the protein's binding site is the lock and the ligand is the key. The process involves two primary stages:

  • Sampling: The docking algorithm explores a vast conformational space for the ligand, systematically testing different positions, orientations, and internal torsions within the defined binding site of the receptor.[2]

  • Scoring: Each generated pose is evaluated using a scoring function, which is a mathematical model that estimates the binding free energy of the protein-ligand complex. A more negative score typically indicates a more favorable binding affinity.[8][9]

The reliability of a docking experiment is contingent upon meticulous preparation of both the ligand and the receptor and a logical definition of the search space.

Essential Tools and Reagents: The Computational Chemist's Workbench

This protocol utilizes freely available and widely recognized academic software. The causality for selecting these tools lies in their robust validation within the scientific community and their user-friendly interfaces, which do not compromise on scientific rigor.

Software/Tool Version Purpose Source
UCSF Chimera1.17Molecular visualization, receptor & ligand preparation, docking interface.
AutoDock Vina1.2.3Core docking engine for predicting binding modes and affinities.
Protein Data Bank (PDB)N/APublic repository for 3D structures of biological macromolecules.
Avogadro1.2.0(Optional) Advanced molecular editor for building and optimizing ligand structures.

Experimental Workflow: From Structure to Interaction

A successful docking study follows a logical and sequential workflow. Each step is designed to minimize computational artifacts and ensure the resulting protein-ligand model is chemically and biologically relevant.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation A Ligand Acquisition & Preparation C Define Binding Site (Grid Box Generation) A->C B Receptor Selection & Preparation B->C D Execute AutoDock Vina Docking Algorithm C->D Input Files E Analyze Poses & Binding Affinity Scores D->E Output Poses G Visualize Key Interactions E->G F Protocol Validation (Re-docking Control) F->C Validation Check

Caption: Overall workflow for the molecular docking protocol.

Protocol 1: Ligand Preparation for 2-(4-nitro-1H-pyrazol-1-yl)acetamide

Since "2-(4-nitro-1H-pyrazol-1-yl)acetamide" is a novel compound, its 3D structure must be generated and optimized. This ensures that the starting conformation has realistic bond lengths and angles, preventing steric strain that could bias the docking results.

  • Build the 2D Structure: In UCSF Chimera, open the Molecule Builder tool (Tools > Structure Editing > Build Structure). Construct the molecule from its name. The canonical SMILES string is C(C(=O)N)N1C=C(C=N1)[O-].

  • Add Hydrogens: Ensure the structure is chemically correct by adding hydrogens (Select > Structure > Add Hydrogens).

  • Calculate Charges: Assign partial charges, which are crucial for the scoring function to calculate electrostatic interactions. Use the AM1-BCC charge model (Tools > Structure Editing > Add Charge).[6]

  • Energy Minimization: Perform an energy minimization to obtain a low-energy 3D conformation.

    • Open the Minimize Structure tool (Tools > Structure Editing > Minimize Structure).

    • Use the AMBER ff14SB force field.

    • Perform at least 1000 steps of steepest descent followed by 1000 steps of conjugate gradient. This two-step process first removes major steric clashes and then finely tunes the geometry.

  • Save as Mol2: Save the prepared ligand as a Mol2 file (e.g., ligand.mol2). This format preserves the calculated charges and 3D coordinates.

Protocol 2: Receptor Preparation (VEGFR-2 Kinase Domain)

The goal of receptor preparation is to clean the crystallographic structure, leaving only the components necessary for docking, and to correct for missing atoms. We will use the human VEGFR-2 kinase domain structure in complex with the inhibitor Tivozanib (PDB ID: 4ASE) as our model system.[7]

  • Fetch the PDB Structure: In UCSF Chimera, fetch the structure directly from the PDB (File > Fetch by ID, enter 4ASE).

  • Isolate the Protein Chain: The PDB file may contain multiple protein chains, ligands, and solvent molecules. For this protocol, we will focus on Chain A.

    • Delete other chains (Select > Chain > B, C, etc. then Actions > Atoms/Bonds > delete).

  • Remove Unnecessary Molecules: Delete all water molecules and the co-crystallized ligand (Tivozanib, residue name F86). This is critical because water molecules can interfere with ligand binding in the active site unless they are known to be structurally conserved and play a key role in binding, which requires more advanced simulation techniques to determine.

    • Select > Residue > F86 and Actions > Atoms/Bonds > delete.

    • Select > Solvent and Actions > Atoms/Bonds > delete.

  • Add Hydrogens and Charges: Just as with the ligand, the protein needs hydrogens and charges for accurate scoring.

    • Use the Dock Prep tool (Tools > Structure Editing > Dock Prep).[6]

    • This tool will add hydrogens, remove incomplete side chains, and assign AMBER ff14SB charges. This automated process ensures a chemically correct and complete protein structure.

  • Save the Prepared Receptor: Save the final prepared protein as a Mol2 file (e.g., receptor.mol2).

Protocol 3: Molecular Docking with AutoDock Vina

This protocol uses the UCSF Chimera interface to run AutoDock Vina.

  • Open Prepared Molecules: Open the prepared receptor.mol2 and ligand.mol2 files in Chimera.

  • Launch AutoDock Vina Tool: Navigate to Tools > Surface/Binding Analysis > AutoDock Vina.

  • Set Output Location: Specify a directory and filename for the output file (e.g., docking_results.pdbqt).

  • Define the Binding Site (Search Space): The accuracy of the docking simulation is critically dependent on correctly defining the search space. A search space that is too large will increase computation time and may lead to non-relevant binding poses, while one that is too small might miss the true binding site.

G A Is a co-crystallized ligand available? B Define grid box around the co-crystallized ligand's coordinates. A->B Yes C Perform 'Blind Docking' with a grid box encompassing the entire protein surface. A->C No D Identify potential binding pockets using site-finding algorithms (e.g., CASTp). C->D Then E Define grid box around the predicted pocket. D->E

Caption: Logic for defining the docking search space.

  • Set Vina Parameters:

    • Exhaustiveness: This parameter controls the computational effort. A higher value increases the probability of finding the true energy minimum but also increases the time. A value of 16 is recommended for robust searching.

    • Number of binding modes: Set to 10 to generate the top 10 ranked poses.

  • Run the Docking: Click "Apply" to start the simulation.

Trust but Verify: The Self-Validating Protocol

A critical step in any docking workflow is to validate the chosen parameters (grid box, exhaustiveness, etc.). The most common method is to re-dock the co-crystallized ligand back into its binding site.

Protocol 4: Docking Protocol Validation
  • Extract the Co-crystallized Ligand: Open the original 4ASE PDB file. Select only the Tivozanib ligand (F86) and save it as a separate Mol2 file (control_ligand.mol2).

  • Prepare the Control Ligand: Prepare control_ligand.mol2 using the same steps in Protocol 1 (add hydrogens, calculate charges).

  • Perform Docking: Run the docking simulation as described in Protocol 3 , but use the prepared control_ligand.pdbqt as the input ligand.

  • Analyze the Results:

    • The primary metric for validation is the Root Mean Square Deviation (RMSD) between the top-ranked docked pose of the control ligand and its original crystallographic position.

    • Use the RMSD calculation tool in Chimera or another molecular viewer.

    • A successful validation is indicated by an RMSD value below 2.0 Å. [8] This demonstrates that the docking protocol is capable of accurately reproducing a known binding mode.

Analysis and Interpretation: Translating Data into Insight

Once the docking is complete and the protocol validated, the results for the target ligand, 2-(4-nitro-1H-pyrazol-1-yl)acetamide, can be analyzed with confidence.

Metric Description Interpretation
Binding Affinity An estimate of the binding free energy (in kcal/mol) calculated by the Vina scoring function.More negative values indicate stronger, more favorable binding.[8]
RMSD Root Mean Square Deviation between different predicted poses.Low RMSD among top poses suggests convergence to a stable binding mode.
Interacting Residues The specific amino acids in the receptor that form contacts with the ligand.Identifies the key interactions (H-bonds, hydrophobic, etc.) that stabilize the complex.
Protocol 5: Analyzing Docking Results
  • Examine Binding Affinities: The AutoDock Vina output file will list the binding affinity for each of the 10 generated poses. The top-ranked pose is the one with the most negative score.

  • Visualize Binding Poses: Open the receptor.mol2 file and the docking_results.pdbqt output file in Chimera. The 10 predicted poses will be displayed in the binding site.

  • Identify Key Interactions: Use the Find HBond tool (Tools > Structure Analysis > Find HBond) to identify potential hydrogen bonds between the ligand and receptor. Use the Contacts tool (Tools > Structure Analysis > Contacts) to identify hydrophobic and other non-covalent interactions.

  • Compare with Known Inhibitors: Key interactions for VEGFR-2 inhibitors often involve hydrogen bonds with hinge region residues like Cys919 and interactions with Glu885 and the DFG-motif residue Asp1046 .[6] Analyze if your ligand's top poses form these canonical interactions. This provides a strong indication of a plausible binding mode.

Conclusion

This application note provides a detailed, step-by-step protocol for performing a molecular docking study of 2-(4-nitro-1H-pyrazol-1-yl)acetamide against the VEGFR-2 kinase domain. By following these guidelines for ligand and receptor preparation, executing the docking simulation, and critically validating the protocol through re-docking, researchers can generate reliable and insightful models of protein-ligand interactions. This robust workflow serves as a foundational component in the modern drug discovery pipeline, enabling the rapid and rational design of novel therapeutic agents.

References

  • Gro-kipedia. (n.d.). VEGFR-2 inhibitor.
  • PLOS. (2022). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • RCSB PDB. (2012). 4ASE: CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH TIVOZANIB (AV-951). Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. PubChem.
  • YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking.
  • National Center for Biotechnology Information. (2012). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?.
  • PubMed. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation.
  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). Retrieved January 30, 2026, from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Retrieved January 30, 2026, from [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved January 30, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. PMC. Retrieved January 30, 2026, from [Link]

Sources

Application

"use of 2-(4-nitro-1H-pyrazol-1-yl)acetamide in enzyme inhibition assays"

Application Note: 2-(4-nitro-1H-pyrazol-1-yl)acetamide in Enzyme Inhibition Assays Introduction & Scientific Context 2-(4-nitro-1H-pyrazol-1-yl)acetamide (referred to herein as NPA ) is a small molecular weight fragment...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-nitro-1H-pyrazol-1-yl)acetamide in Enzyme Inhibition Assays

Introduction & Scientific Context

2-(4-nitro-1H-pyrazol-1-yl)acetamide (referred to herein as NPA ) is a small molecular weight fragment (


 Da) characterized by a nitro-substituted pyrazole ring linked to a primary acetamide.[1][2] While often utilized as a synthetic intermediate in the manufacturing of Aurora Kinase inhibitors (e.g., analogs of Barasertib) [1], NPA serves a critical role in Fragment-Based Drug Discovery (FBDD)  as a polar, hydrogen-bond-rich probe.[1][2]

In enzyme inhibition assays, NPA is typically employed to:

  • Map Polar Sub-pockets: The nitro group (

    
    ) acts as a strong hydrogen bond acceptor, while the acetamide (
    
    
    
    ) serves as a dual donor/acceptor, making it an ideal probe for exploring the S1 or S1' pockets of proteases (e.g., SARS-CoV-2 Mpro) or the solvent-exposed regions of kinase hinge binders.[1][2]
  • Validate Fragment Hits: Due to its low molecular weight and high ligand efficiency (LE), it is used to validate hits from crystallographic or virtual screens before growing the molecule into a lead compound.[1][2]

  • Serve as a Negative Control: In covalent inhibitor discovery (where alpha-chloro or acrylamides are used), NPA serves as a non-reactive steric control to distinguish non-covalent binding affinity from covalent reactivity.[1][2]

Mechanism of Action & Binding Topology

Unlike electrophilic "warheads" (e.g., chloroacetamides) that form covalent bonds with catalytic cysteines, NPA functions primarily as a reversible, non-covalent binder .[1][2]

  • Electrostatics: The electron-withdrawing nitro group decreases the electron density of the pyrazole ring, potentially enhancing

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the active site.[1][2]
    
  • Hydrogen Bonding: The primary amide can form a bidentate hydrogen bond network with backbone carbonyls or amides (e.g., the "oxyanion hole" in proteases or the hinge region in kinases).[1][2]

Figure 1: Theoretical Binding Mode (Graphviz)

BindingMechanism NPA 2-(4-nitro-1H-pyrazol-1-yl)acetamide (Ligand) Nitro Nitro Group (-NO2) (H-Bond Acceptor) NPA->Nitro Amide Acetamide (-CONH2) (H-Bond Donor/Acceptor) NPA->Amide Pyrazole Pyrazole Ring (Scaffold) NPA->Pyrazole Backbone Backbone NH/CO (Hinge/Oxyanion Hole) Nitro->Backbone H-Bonding Amide->Backbone Bidentate H-Bond Aromatic Aromatic Residue (Phe/Tyr/Trp) Pyrazole->Aromatic Pi-Stacking Target Enzyme Active Site Target->Backbone Target->Aromatic

Caption: Predicted non-covalent interaction network of NPA within a generic kinase or protease active site.

Experimental Protocol: FRET-Based Protease Inhibition Assay

This protocol is optimized for testing NPA against cysteine proteases (e.g., Papain, Caspases, or SARS-CoV-2 Mpro), where the compound acts as a competitive inhibitor.[1][2]

Materials Required
  • Enzyme: Recombinant Protease (e.g., SARS-CoV-2 Mpro), final conc. 5–20 nM.[1][2]

  • Substrate: FRET peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans),

    
     optimized.[1][2]
    
  • Test Compound: NPA (Powder or 100 mM DMSO stock).

  • Buffer: 50 mM HEPES pH 7.4, 1 mM EDTA, 1 mM DTT (critical for cysteine proteases), 0.01% Triton X-100.[1][2]

  • Plate: 384-well black low-volume microplate.[1][2]

Step-by-Step Workflow

1. Compound Preparation (Solubility Management)

  • Dissolve NPA in 100% DMSO to create a 100 mM stock .[1][2]

  • Note: Nitro-pyrazoles can be hydrophobic; ensure complete dissolution by vortexing.[1][2]

  • Prepare a dilution series (10-point, 1:3 serial dilution) in DMSO.

  • Critical: Final DMSO concentration in the assay must be

    
     to avoid enzyme denaturation.[1][2]
    

2. Pre-Incubation (Equilibrium Establishment)

  • Dispense 10 µL of Enzyme Solution (2x concentration) into wells.

  • Add 200 nL of NPA dilution series using an acoustic dispenser (e.g., Echo) or pin tool.[1][2]

  • Incubate for 15–30 minutes at Room Temperature (RT) .

    • Why? Although NPA is non-covalent, pre-incubation ensures the fragment has time to displace water molecules and occupy the active site before the substrate competes.[1][2]

3. Reaction Initiation

  • Add 10 µL of Substrate Solution (2x concentration, typically at

    
    ).
    
  • Centrifuge plate at 1000 x g for 1 minute to remove bubbles.

4. Kinetic Measurement

  • Monitor fluorescence immediately on a plate reader (Ex/Em depends on FRET pair, e.g., 340/490 nm for Edans/Dabcyl).[1][2]

  • Read every 60 seconds for 45–60 minutes.

5. Data Analysis

  • Calculate the Initial Velocity (

    
    )  from the linear portion of the progress curve (RFU vs. Time).[1][2]
    
  • Normalize data:

    
    
    
  • Fit to the 4-parameter logistic equation (Hill Slope) to determine

    
    .[1][2]
    

Secondary Protocol: Kinase Inhibition (ADP-Glo™)[1][2]

Given the structural similarity of NPA to Aurora Kinase inhibitor intermediates [2], this assay validates binding to the ATP-binding pocket.[1][2]

1. Reaction Setup:

  • Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.

  • Enzyme: Aurora A or B Kinase (1–5 nM).[1][2]

  • Substrate: Myelin Basic Protein (MBP) or generic peptide.[1][2]

  • ATP: At

    
     (typically 10–50 µM).[1][2]
    

2. Workflow:

  • Incubate Kinase + NPA (dilution series) for 10 mins.

  • Add ATP + Substrate to initiate.[1][2] Incubate 60 mins at RT.[1][2]

  • Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1][2] Incubate 40 mins.

  • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2] Incubate 30 mins.

  • Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Interpretation & Troubleshooting

IssuePossible CauseSolution
Flat Activity (No Inhibition) Fragment affinity is too low (

mM).
Test at higher concentrations (up to 2-5 mM) if solubility permits. Use biophysical methods (SPR/NMR) instead of enzymatic assays.[2]
Steep Hill Slope (> 2.0) Compound aggregation or precipitation.[1][2]Add 0.01% Triton X-100 to buffer.[1][2] Spin down stock solution before use.[1][2]
Fluorescence Interference Nitro groups can be "quenchers" (inner filter effect).[1][2]Run a control: Add compound to product (cleaved substrate) and check for signal reduction.
Time-Dependent Inhibition Slow-binding or covalent artifact.[1][2]NPA is likely non-covalent.[1][2] If time-dependency is seen, check for contaminants or oxidation products.[1][2]
Figure 2: Workflow Logic (Graphviz)

Workflow Start Start: NPA Compound Stock Solubility Check Solubility (DMSO) Start->Solubility AssayChoice Select Assay Type Solubility->AssayChoice Protease Protease FRET Assay (Cysteine Proteases) AssayChoice->Protease Target: Mpro/Papain Kinase Kinase ADP-Glo Assay (Aurora/Generic) AssayChoice->Kinase Target: Kinase Validation Control: Inner Filter Effect Check Protease->Validation Kinase->Validation Analysis Calculate IC50 / Kd Validation->Analysis

Caption: Decision tree for validating NPA activity in biochemical assays.

References

  • Mortlock, A. A., et al. (2007).[1][2] "Discovery and structure-activity relationships of the Aurora kinase inhibitor AZD1152." Journal of Medicinal Chemistry. Link (Context: NPA structure is a substructure of the amino-pyrazole intermediates described).[1][2]

  • Douangamath, A., et al. (2020).[1][2] "Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease." Nature Communications.[1][2] Link (Context: Describes the use of pyrazole and acetamide fragments in Mpro screening).

  • Diamond Light Source. (2023). "COVID-19 Moonshot Data." Postera. Link (Context: Database of fragment hits including pyrazole-acetamides).[1][2]

Sources

Method

Application Notes &amp; Protocols: Characterizing the In Vitro Effects of 2-(4-nitro-1H-pyrazol-1-yl)acetamide

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and analgesic properties.[1][2] The compound 2-(4-nitro-1H-pyrazol-1-yl)acetamide belongs to this broad class of molecules. While specific data on this particular compound is limited, related pyrazole acetamide structures have been investigated as potent antagonists for targets like the P2X(7) receptor, which is involved in inflammation and pain, and as inhibitors of kinases such as VEGFR-2, which plays a crucial role in tumor angiogenesis.[3][4][5][6]

This document provides a comprehensive set of protocols for the initial in vitro characterization of 2-(4-nitro-1H-pyrazol-1-yl)acetamide (referred to herein as 'Compound N'). These protocols are designed for researchers in cell biology and drug development to systematically evaluate its cytotoxic effects and begin to elucidate its mechanism of action. The methodologies described herein establish a robust framework, starting from fundamental cytotoxicity assessment to more detailed analyses of apoptosis and changes in protein and gene expression.

I. Compound Handling and Preparation

Rationale: Proper handling and solubilization of a test compound are critical for obtaining reproducible results.[7] Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing hydrophobic small molecules for use in cell culture.[7][8] It is essential to prepare a high-concentration stock solution to minimize the final solvent concentration in the culture medium, as DMSO can have cytotoxic effects at concentrations typically above 0.5%-1%.[8][9]

Protocol 1: Preparation of 10 mM Stock Solution

  • Materials:

    • Compound N powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Determine the molecular weight (MW) of Compound N.

    • Weigh out a precise amount of Compound N powder (e.g., 1-5 mg) in a sterile microcentrifuge tube.

    • Calculate the volume of DMSO required to create a 10 mM stock solution using the formula: Volume (L) = Mass (g) / (MW ( g/mol ) * 0.010 mol/L)

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected tube.[10]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.[7][9]

II. Foundational Assays: Cytotoxicity and Viability

The first step in characterizing a novel compound is to determine the concentration range over which it affects cell viability. The MTT assay is a widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][13]

Protocol 2: Determination of IC50 by MTT Assay

  • Cell Line Selection: Choose cell lines relevant to the suspected therapeutic area. For example, if anti-cancer activity is hypothesized, a panel of cancer cell lines (e.g., HGC-27 for gastric cancer, Jurkat for leukemia) should be used.[5][14]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

    • Compound Dilution: Prepare a serial dilution of Compound N in culture medium. A common approach is a 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM).

    • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Compound N.[15]

    • Controls: Include the following controls on each plate:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1%).[9]

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Medium only (no cells) for background subtraction.

    • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[15]

    • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11][15][16]

    • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

ParameterRecommended ValueRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
Compound Conc. Range 0.1 µM - 100 µM (initial)A broad range is used to capture the full dose-response curve.
Treatment Duration 24, 48, 72 hoursAssesses both acute and long-term cytotoxic effects.
Final DMSO Conc. < 0.5%Minimizes solvent-induced cytotoxicity.[8][9]
MTT Incubation 3 - 4 hoursAllows for sufficient formazan crystal formation in viable cells.[11][16]

III. Mechanistic Assays: Elucidating the Mode of Action

Once the cytotoxic concentration range is established, subsequent assays can investigate how Compound N induces cell death. A common mechanism for anti-cancer compounds is the induction of apoptosis, or programmed cell death.

A. Apoptosis Detection

The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.[14]

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

  • Cell Treatment:

    • Seed cells in 6-well plates at a density that will result in ~70-80% confluency at the time of harvest.

    • Treat cells with Compound N at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for a specified time (e.g., 24 hours).

    • Include a vehicle control and an untreated control. A positive control (e.g., camptothecin) is also recommended.[14][18]

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.[19]

    • Adherent cells: Collect the culture medium (which contains floating, potentially dead cells). Wash the attached cells with PBS, then detach them using a gentle enzyme like TrypLE or Accutase (to preserve membrane integrity). Combine with the collected medium.[18]

    • Wash the collected cells once with cold PBS.[19]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[19]

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[18]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]

    • Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately (within 1 hour) using a flow cytometer.[18][19]

    • Use FITC (for Annexin V) and PerCP-Cy5.5 or a similar channel (for PI) for detection.

    • Gate the cell populations to quantify:

      • Live cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

      • Necrotic cells: Annexin V-negative / PI-positive

B. Protein Expression Analysis

Western blotting can be used to investigate changes in the expression or activation state of key proteins involved in cellular pathways, such as apoptosis (e.g., Caspase-3, PARP, Bcl-2 family proteins) or signaling cascades potentially targeted by pyrazole derivatives (e.g., PI3K-Akt-mTOR, MAPKs).[3][5]

Protocol 4: Western Blotting for Apoptosis Markers

  • Lysate Preparation:

    • Treat cells in 6-well or 100 mm dishes as described for the apoptosis assay.

    • After treatment, place dishes on ice and wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15][20][21]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[21][22]

    • Sonicate briefly to shear DNA and reduce viscosity.[21][22]

    • Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.[21]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.[21]

  • Sample Preparation & SDS-PAGE:

    • Normalize all samples to the same concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[21]

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Include a molecular weight marker.

  • Electrotransfer, Blocking, and Antibody Incubation:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Actin) overnight at 4°C with gentle shaking.[22]

    • Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analyze band intensities relative to a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.

C. Gene Expression Analysis

To determine if Compound N affects cellular pathways at the transcriptional level, Reverse Transcription-quantitative PCR (RT-qPCR) can be employed.[23][24] This technique measures the amount of a specific mRNA, allowing for the quantification of gene expression changes following treatment.[23][24]

Protocol 5: Gene Expression Analysis by RT-qPCR

  • RNA Extraction:

    • Treat cells as described previously.

    • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.

  • Reverse Transcription (cDNA Synthesis):

    • Quantify the extracted RNA and assess its purity (A260/A280 ratio).

    • Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[24]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for the gene of interest (e.g., Bax, Bcl-2), and a SYBR Green or probe-based master mix.

    • Run the reaction on a real-time PCR cycler.

    • Include primers for one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

    • Include a no-template control (NTC) to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample.[25] The Ct value is inversely proportional to the amount of target nucleic acid.[25]

    • Normalize the Ct value of the gene of interest to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative change in gene expression between treated and control samples using the 2^-ΔΔCt method.[25]

IV. Visualizing the Workflow and Potential Pathway

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mech Phase 3: Mechanistic Studies Compound Compound N (Powder) Stock 10 mM Stock in DMSO Compound->Stock Solubilization Treatment_MTT Treat with Serial Dilutions Stock->Treatment_MTT Cells Seed Cells (96-well plate) Cells->Treatment_MTT MTT MTT Assay (24-72h) Treatment_MTT->MTT IC50 Calculate IC50 MTT->IC50 Treatment_Mech Treat Cells (0.5x, 1x, 2x IC50) IC50->Treatment_Mech Inform Concentrations

G CompoundN Compound N PI3K PI3K CompoundN->PI3K Inhibits? Bcl2 Bcl2 CompoundN->Bcl2 Inhibits?

V. References

  • Chambers, L. J., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 20(9), 2836-2839. [Link]

  • Wilson, A. W., et al. (2010). Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 20(17), 5062-5065. [Link]

  • Lim, J., et al. (2018). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 28(17), 2901-2905. [Link]

  • Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Methods in Molecular Biology, 1641, 1-14. [Link]

  • Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Jacob, F., et al. (2020). A beginner's guide to RT-PCR, qPCR and RT-qPCR. The Biochemist, 42(3), 42-46. [Link]

  • Bio-Protocol. (2018). A General Protocol for Western Blotting Mammalian Cell Lysates. Bio-protocol, 8(10), e2843. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2049, 123-128. [Link]

  • Hosen, M. I., et al. (2017). Advanced Cell Culture Techniques for Cancer Drug Discovery. Cancers, 9(9), 123. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Lee, C., et al. (2023). A brief guide to RT-qPCR. Journal of Experimental and Molecular Medicine, 55(10), 2097-2105. [Link]

  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?[Link]

  • Bio-Rad Antibodies. (n.d.). Western Blot Protocol: Cell Lysis, Mammalian Cells. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

  • Chambers, L. J., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. PubMed. [Link]

  • CLYTE Technologies. (2025). The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. [Link]

  • ResearchGate. (n.d.). How do I dilute DMSO 0.1% to 0.05% in cell culture media?. [Link]

  • Shaw, A. Y., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives. Molecules, 13(2), 324-331. [Link]

  • Van der Jeught, K., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research, 39(7), 3413-3418. [Link]

  • Pfaffl, M. W. (2012). Quantification strategies in real-time RT-PCR. In Quantitative Real-time PCR in Applied Microbiology. Caister Academic Press. [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 903-921. [Link]

  • ResearchGate. (n.d.). Advanced Cell Culture Techniques for Cancer Drug Discovery. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Quora. (n.d.). How to make a stock solution of a substance in DMSO. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 2-(4-nitro-1H-pyrazol-1-yl)acetamide Synthesis

Welcome to the technical support center for the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction for maximal yield and purity.

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide, a key intermediate in the development of various therapeutic agents, including VEGFR-2 and P2X(7) receptor antagonists, is fundamentally an N-alkylation of 4-nitropyrazole.[1][2][3] While seemingly straightforward, this reaction is sensitive to a number of variables that can significantly impact the outcome. This document provides a structured, question-and-answer-based approach to overcoming these hurdles.

Core Reaction Scheme

The primary synthetic route involves the deprotonation of 4-nitropyrazole by a suitable base, followed by nucleophilic attack on an alkylating agent, typically 2-chloroacetamide or 2-bromoacetamide.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-Nitropyrazole Base Base (e.g., K2CO3, NaH) Alkylating_Agent +   Cl-CH2-C(O)NH2 Product_Structure Base->Product_Structure Solvent Solvent (e.g., DMF, Acetonitrile) Product_Label 2-(4-nitro-1H-pyrazol-1-yl)acetamide Troubleshooting_Workflow Start Low Yield Observed Check_SM 1. Verify Purity of Starting Materials (4-Nitropyrazole, Chloroacetamide) Start->Check_SM Check_Base 2. Evaluate Base and Solvent System Check_SM->Check_Base If pure Optimize_Temp 3. Optimize Reaction Temperature & Time Check_Base->Optimize_Temp If optimal Review_Workup 4. Review Work-up & Purification Optimize_Temp->Review_Workup If optimized Success Yield Improved Review_Workup->Success

Caption: Systematic workflow for troubleshooting low reaction yield.

Q2: My TLC analysis shows multiple spots, including one very close to my product. What are the likely impurities?

The formation of multiple products is typically due to side reactions or impurities in the starting materials.

  • Unreacted 4-Nitropyrazole: This is a common impurity if the reaction does not go to completion. It can be identified by comparing the TLC to a standard of the starting material.

  • Hydrolysis of the Product: The acetamide group can undergo hydrolysis to the corresponding carboxylic acid, 2-(4-nitro-1H-pyrazol-1-yl)acetic acid, especially during aqueous work-up under non-neutral pH conditions.

  • Dialkylation or other side reactions: While less common for this specific reaction, over-alkylation is a possibility in some contexts. More likely, if your starting 4-nitropyrazole was impure, you are seeing the alkylation products of those isomeric impurities.

Solution:

  • To minimize hydrolysis, ensure your work-up is performed at a neutral pH.

  • Purification via column chromatography is often necessary to separate structurally similar impurities. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) should provide good separation.

Q3: The reaction seems to stall and never reaches full conversion. How can I drive it to completion?

A stalled reaction points to issues with reactivity or equilibrium.

  • Insufficient Base: Ensure you are using at least one full equivalent of base. For heterogeneous bases like K2CO3, a slight excess (e.g., 1.2 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes improve performance.

  • Leaving Group Ability: If you are using 2-chloroacetamide, switching to 2-bromoacetamide or 2-iodoacetamide will significantly increase the reaction rate, as bromide and iodide are better leaving groups than chloride.

  • Temperature: As mentioned, if the reaction is sluggish at room temperature, gentle heating to 40-60 °C can often be sufficient to achieve full conversion without significant degradation. Monitor the reaction by TLC to track the disappearance of the starting material.

Q4: What is the optimal base and solvent combination for this N-alkylation?

The choice of base and solvent is critical and interdependent. The goal is to generate the pyrazolate anion and keep it in solution. N-alkylation of pyrazoles is a well-studied process, and the optimal conditions often depend on the specific substrates. [4][5][6]

Base Solvent Advantages Disadvantages
K₂CO₃ Acetonitrile (MeCN) Mild, inexpensive, easy to handle. Lower reactivity, may require heating. Limited solubility.
K₂CO₃ DMF Good solvating power for the pyrazolate salt. Higher boiling point, harder to remove. Potential for decomposition at high temps.
NaH THF / DMF Strong base, ensures complete deprotonation. Reaction is often faster and can be done at lower temperatures. Pyrophoric, requires anhydrous conditions and careful handling (reacts with moisture).

| DBU | Acetonitrile (MeCN) | Strong, non-nucleophilic organic base. Homogeneous reaction. | More expensive, can be harder to remove during work-up. |

Recommendation: Start with K₂CO₃ in DMF . It offers a good balance of reactivity and operational simplicity. If the yield is still low, moving to NaH in THF or DMF is the logical next step, provided you have the facilities for handling pyrophoric reagents.

Optimized Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate (Recommended Starting Point)
  • To a stirred solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF (approx. 0.5 M), add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-chloroacetamide (1.1 eq) in one portion.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • After the 4-nitropyrazole is consumed (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water. A precipitate should form.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold diethyl ether to aid in drying.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-(4-nitro-1H-pyrazol-1-yl)acetamide. [7]

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

This guide provides a comprehensive framework for addressing the common issues in the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide. By understanding the chemical principles behind each step, you can effectively troubleshoot and optimize your experiments for higher yields and purity.

References
  • Gondela, A., & Walczak, K. (2005). Synthesis of 2-deoxy-2-(4-nitroimidazol-1-yl)-D-alditols. Carbohydrate Research, 340(7), 1379–1385. [Link]

  • Google Patents. (n.d.). US3294814A - 4-nitropyrazoles.
  • Li, Z., Tang, J., Lei, C., Lai, X., Yang, H., Xiao, C., & Cheng, G. (2026). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters. [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043–053. [Link]

  • ResearchGate. (n.d.). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Document: Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. (CHEMBL1157114). Retrieved from [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Retrieved from [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Schrödinger. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Retrieved from [Link]

  • ResearchGate. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

Sources

Optimization

"troubleshooting 2-(4-nitro-1H-pyrazol-1-yl)acetamide synthesis side reactions"

Technical Support Center: Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide Welcome to the technical support center for the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide

Welcome to the technical support center for the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of this synthesis. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a comprehensive understanding of the reaction and its potential pitfalls.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide. Each issue is presented in a question-and-answer format, providing likely causes and actionable solutions.

Question 1: Why is the yield of my 2-(4-nitro-1H-pyrazol-1-yl)acetamide consistently low?

Answer:

Low yield is a frequent challenge in organic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be verified by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of the crude reaction mixture. If a significant amount of the starting material, 4-nitropyrazole, is observed, consider the following:

    • Reaction Time: The reaction may require a longer duration. Monitor the reaction progress at regular intervals until the starting material is consumed.

    • Temperature: The reaction may need to be conducted at a higher temperature to overcome the activation energy barrier. However, be cautious as excessive heat can lead to degradation. A modest increase in temperature (e.g., from room temperature to 40-50 °C) is a good starting point.

    • Reagent Stoichiometry: Ensure that the alkylating agent, 2-chloroacetamide, is used in a slight excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the hydrolysis of the alkylating agent, 2-chloroacetamide, under basic conditions.[1] This is particularly problematic if the reaction is run for an extended period or at elevated temperatures in the presence of moisture. To mitigate this:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Choice of Base: A non-nucleophilic base such as potassium carbonate is a suitable choice. Stronger bases like sodium hydroxide should be used with caution as they can promote hydrolysis.

  • Product Loss During Workup and Purification: The product may be lost during the extraction and purification steps.

    • Extraction: Ensure the pH of the aqueous phase is appropriate to keep the product in the organic layer. Multiple extractions with a suitable solvent will maximize recovery.

    • Purification: Recrystallization is a common method for purifying the product.[2] However, choosing the right solvent system is critical to avoid significant product loss. The product's solubility in various solvents should be tested on a small scale first.

Question 2: I am observing an unexpected byproduct in my reaction mixture. How can I identify and minimize it?

Answer:

The presence of byproducts is a common issue. Identifying the impurity is the first step towards eliminating it.

  • Identification of Byproducts:

    • Mass Spectrometry (MS): This will provide the molecular weight of the byproduct, offering clues to its identity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help elucidate the structure of the impurity. Comparing the spectra of the crude product with that of the pure starting materials and the desired product can help in identifying unreacted starting materials or new species.

  • Common Byproducts and Their Mitigation:

Potential Byproduct Likely Cause Suggested Solution
2-HydroxyacetamideHydrolysis of 2-chloroacetamide by moisture or base.[1]Ensure anhydrous reaction conditions. Use a non-nucleophilic base.
2-(4-nitro-1H-pyrazol-1-yl)acetic acidHydrolysis of the amide functional group of the product during workup.Maintain neutral or slightly acidic conditions during aqueous workup. Avoid prolonged exposure to strong bases.
Unreacted 4-nitropyrazoleIncomplete reaction.Increase reaction time, temperature, or the stoichiometry of the alkylating agent.

Question 3: My purified product shows a broad melting point range. What could be the reason?

Answer:

A broad melting point range is indicative of an impure sample. Even small amounts of impurities can disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point.

  • Insufficient Purification: The purification method used may not have been effective in removing all impurities.

    • Recrystallization: If recrystallization was performed, the solvent system might not have been optimal. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

    • Chromatography: If the impurities are structurally very similar to the product, column chromatography may be necessary for effective separation.

  • Presence of Solvents: Residual solvent from the purification process can also lead to a broad melting point. Ensure the product is thoroughly dried under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide?

The base plays a crucial role in deprotonating the 4-nitropyrazole at the N-H position. This generates the corresponding pyrazolide anion, which is a much stronger nucleophile than the neutral pyrazole. This enhanced nucleophilicity is necessary for the subsequent SN2 reaction with the electrophilic carbon of 2-chloroacetamide. The choice of base is important; a moderately strong, non-nucleophilic base like potassium carbonate is often preferred to minimize side reactions such as the hydrolysis of 2-chloroacetamide.

Q2: What are the critical quality attributes of the starting materials?

The purity of the starting materials is paramount for a successful synthesis.

  • 4-Nitropyrazole: Should be pure and dry. Impurities could lead to the formation of undesired side products. The presence of other pyrazole isomers would result in a mixture of products that could be difficult to separate.

  • 2-Chloroacetamide: Should be of high purity. The presence of hydrolyzed impurities like 2-hydroxyacetamide will reduce the effective concentration of the alkylating agent, leading to lower yields.

  • Solvent: The solvent should be anhydrous to prevent the hydrolysis of 2-chloroacetamide.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A simple and effective technique to monitor the disappearance of the starting materials and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress and can help in the early detection of any side products.

  • Product Characterization:

    • NMR Spectroscopy (1H and 13C): Essential for confirming the structure of the final product and identifying any impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the molecule, such as the C=O of the amide and the N-O stretching of the nitro group.

    • Melting Point Analysis: To assess the purity of the final product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Materials and Reagents:

  • 4-Nitropyrazole

  • 2-Chloroacetamide

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitropyrazole (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add 2-chloroacetamide (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete (as indicated by the consumption of 4-nitropyrazole), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

Reaction Scheme and Potential Side Reactions

G cluster_main Main Reaction cluster_side Potential Side Reactions 4-Nitropyrazole 4-Nitropyrazole Product 2-(4-nitro-1H-pyrazol-1-yl)acetamide 4-Nitropyrazole->Product K2CO3, DMF 2-Chloroacetamide 2-Chloroacetamide 2-Chloroacetamide->Product Hydrolysis_reagent 2-Chloroacetamide Hydrolysis 2-Chloroacetamide->Hydrolysis_reagent Hydrolysis_product Product Hydrolysis Product->Hydrolysis_product Hydroxyacetamide 2-Hydroxyacetamide Hydrolysis_reagent->Hydroxyacetamide H2O, Base Carboxylic_acid 2-(4-nitro-1H-pyrazol-1-yl)acetic acid Hydrolysis_product->Carboxylic_acid H2O, Base/Acid

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Present complete Reaction Complete check_completion->complete No Starting Material optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Adjust Stoichiometry incomplete->optimize_conditions check_byproducts Analyze for Byproducts (MS, NMR) complete->check_byproducts end Improved Yield optimize_conditions->end hydrolysis Hydrolysis Products Detected? check_byproducts->hydrolysis improve_workup Review Workup & Purification: - Optimize Extraction pH - Choose Better Recrystallization Solvent hydrolysis->improve_workup No improve_conditions Improve Anhydrous Conditions hydrolysis->improve_conditions Yes improve_workup->end improve_conditions->end

Caption: A logical workflow for troubleshooting low product yield.

References

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(1), 213-219. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-nitro-1H-pyrazol-1-yl)acetamide

Introduction: The "Sticky" Nature of Nitro-Pyrazole Amides Welcome to the technical support center. If you are accessing this guide, you are likely facing a common bottleneck in the synthesis of 2-(4-nitro-1H-pyrazol-1-y...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Nature of Nitro-Pyrazole Amides

Welcome to the technical support center. If you are accessing this guide, you are likely facing a common bottleneck in the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide . This compound is a critical intermediate, often used as a scaffold for bioactive molecules (e.g., LSD1 inhibitors, PARP inhibitors).[1]

The purification of this molecule presents a specific set of physicochemical challenges:

  • High Polarity: The combination of a nitro group (

    
    ) and a primary amide (
    
    
    
    ) creates a molecule with significant dipole moment and hydrogen-bonding capability.[1][2]
  • Solubility Paradox: It is often too soluble in polar organic solvents (like ethyl acetate) to precipitate easily, yet not soluble enough in non-polar solvents to be washed clean without co-precipitating impurities.[1][2]

  • Acidity Contrast: The primary impurity is almost always the unreacted starting material, 4-nitropyrazole .[1][2]

This guide moves beyond generic advice, providing a mechanism-based troubleshooting workflow designed to isolate your target with >98% purity.

Module 1: The Diagnostic Phase

Before attempting purification, you must identify the nature of your crude mixture.[1] Use this diagnostic table to interpret your observations.

Table 1: Crude Mixture Diagnostics
ObservationProbable CauseTechnical Insight
Yellow/Orange Sticky Solid Unreacted 4-NitropyrazoleThe starting material is often yellow; the pure product should be off-white/pale yellow.[3][1][2] Stickiness indicates trapped solvent (DMF/DMSO).[1][2]
Melting Point Depression (<160°C) Salt ContaminationInorganic salts (

,

) from the coupling reaction may be trapped in the amide lattice.
NMR: Broad Singlet @ 13-14 ppm Residual Starting MaterialThis signal corresponds to the acidic

of unreacted 4-nitropyrazole.[3][1][2] The product has NO signal in this region.
LCMS: Mass M+1 = 114 Unreacted Starting MaterialThe target mass is 171 (

).[1][2] A peak at 114 confirms incomplete alkylation.[3][1][2]

Module 2: The "pH Switch" Protocol (Removing Starting Material)

The most robust method to purify this compound relies on acid-base chemistry , not just solubility.[3][1][2]

The Logic:

  • Impurity: 4-nitropyrazole has a

    
     of ~9.6 (acidic proton).[3][1][2] It can be deprotonated to form a water-soluble salt.[3][1][2]
    
  • Target: 2-(4-nitro-1H-pyrazol-1-yl)acetamide is neutral (no acidic pyrazole proton).[3][1][2]

Step-by-Step Workflow
  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . If solubility is poor, add 5-10% Tetrahydrofuran (THF) .[1][2]

    • Note: Avoid using chlorinated solvents (DCM) if possible, as the amide product can be surprisingly soluble in water/DCM emulsions, leading to yield loss.[1]

  • The Basic Wash (Critical Step):

    • Wash the organic layer 2x with 10% aqueous Sodium Carbonate (

      
      )  or saturated Sodium Bicarbonate (
      
      
      
      ).[1][2]
    • Mechanism:[4][5] This converts unreacted 4-nitropyrazole into its sodium salt (4-nitropyrazolide), which partitions into the aqueous layer.[3][1][2]

  • The Neutralization:

    • Wash the organic layer 1x with Brine to remove excess base and break emulsions.[1][2]

  • Drying & Concentration:

    • Dry over

      
      , filter, and concentrate.[1]
      

Visualizing the Separation Logic:

purification_logic Start Crude Mixture (Product + 4-Nitropyrazole) Step1 Dissolve in EtOAc Start->Step1 Step2 Wash with 10% Na2CO3 (aq) Step1->Step2 Split Phase Separation Step2->Split Aqueous Aqueous Layer (Contains 4-Nitropyrazolide Salt) Split->Aqueous Deprotonated Impurity Organic Organic Layer (Contains Neutral Amide Product) Split->Organic Neutral Target Final Evaporate -> Pure Solid Organic->Final

Figure 1: The "pH Switch" separation strategy exploits the acidity of the pyrazole NH to selectively remove starting material.[3][1][2]

Module 3: Recrystallization (Polymorph Control)

If the acid-base wash does not yield >98% purity, or if the product traps color, recrystallization is necessary.

Challenge: The amide group promotes strong intermolecular hydrogen bonding, leading to high lattice energy.[1] It may "crash out" as an amorphous powder rather than crystals.[3][1][2]

Recommended Solvent Systems
SystemRatio (v/v)ProtocolOutcome
Ethanol / Water 9:1 to 1:1Dissolve in boiling EtOH; add hot water until turbid. Cool slowly to 4°C.Best for Purity. Removes inorganic salts effectively.[1][2]
Acetone / Hexane 1:3Dissolve in min.[1][2] boiling acetone. Add hexane dropwise.[3][1][2]Best for Yield. Good for removing non-polar byproducts.[3][1][2]
Acetonitrile (ACN) PureReflux in ACN, then cool to -20°C.Best for Drying. Removes trapped water/solvents.[1][2]

Troubleshooting Crystallization:

  • Issue: Product oils out instead of crystallizing.[1][2]

  • Fix: This indicates the solution is too concentrated or the anti-solvent (e.g., hexane) was added too fast.[1] Re-heat to dissolve the oil, add a seed crystal (if available), and cool very slowly (wrap flask in foil/towel).

Module 4: Chromatography (The Last Resort)

Due to the high polarity of the nitro-amide motif, standard silica chromatography can be difficult (tailing/streaking).[1][2]

Optimized TLC/Column Conditions:

  • Stationary Phase: Silica Gel (standard).[1][2]

  • Mobile Phase: DCM : Methanol (95:5 to 90:10) .

    • Pro-Tip: Add 0.5% Triethylamine to the mobile phase if you see streaking.[1][2] This neutralizes acidic sites on the silica that might interact with the amide.[1][2]

  • Detection: UV at 254 nm (Strong absorption due to nitro-aromatic system).[3][1][2]

Frequently Asked Questions (FAQ)

Q1: Why is my yield lower than expected (<50%)?

  • A: Check your aqueous layers from the workup.[1][2] The product is an acetamide and has moderate water solubility.[1][2] If you used a large volume of water during the wash, you likely washed away your product.[1]

  • Fix: Back-extract the aqueous layer with n-Butanol or DCM to recover lost product.[3][1][2]

Q2: Can I use NaOH instead of Carbonate for the wash?

  • A: Proceed with caution. Strong bases (NaOH) can hydrolyze the primary amide (

    
    ) to the carboxylic acid (
    
    
    
    ) or fully cleave the pyrazole ring under heat.[1][2] Stick to mild bases like Carbonate or Bicarbonate.[3][1][2][4]

Q3: The NMR shows a peak at ~5.0 ppm that won't go away.

  • A: This is likely the

    
     protons of the amide.[1][2] Unlike the pyrazole NH (13 ppm), these protons are exchangeable and can appear anywhere from 5.0 to 8.0 ppm depending on the solvent (DMSO vs 
    
    
    
    ) and concentration.[1][2] Do not mistake this for an impurity.

Q4: Is the nitro group at position 4 or 3?

  • A: If you started with 4-nitropyrazole , the product is exclusively the 4-nitro isomer. 4-nitropyrazole is symmetric with respect to the NH tautomerism.[3][1][2] Once alkylated at N1, the symmetry breaks, but the nitro group remains at position 4 relative to the carbons.

References

  • Synthesis of 4-Nitropyrazole Derivatives

    • Source: National Institutes of Health (NIH) - PubChem.[3][1][2]

    • D

      
       9.6, Melting Point 160-164°C).[3][1][2][6]
      
    • URL:[1][2]

  • General Purification of Pyrazole Amides

    • Source: "Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists." ResearchGate.[3][1][2][7]

    • Context: Describes recrystallization and workup of similar pyrazole-acetamide scaffolds.
    • URL:[1][2]

  • Solubility & Properties of Nitro-Pyrazoles

    • Source: ChemicalBook / GuideChem.[3][1][2]

    • Data: Solubility profiles in Ethanol vs. Water.[3][1][2][8]

    • URL:[3][1][2][6]

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-(4-nitro-1H-pyrazol-1-yl)acetamide

Status: Active Guide Ticket ID: SOL-PYR-NO2-001 Department: Application Science & Formulation Chemistry Last Updated: January 30, 2026[1] Executive Summary: The "Brick Dust" Challenge You are likely visiting this page be...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Ticket ID: SOL-PYR-NO2-001 Department: Application Science & Formulation Chemistry Last Updated: January 30, 2026[1]

Executive Summary: The "Brick Dust" Challenge

You are likely visiting this page because you have observed precipitation of 2-(4-nitro-1H-pyrazol-1-yl)acetamide upon dilution into aqueous buffer (PBS, HEPES, or media), despite the compound appearing soluble in your DMSO stock.

The Root Cause: This compound belongs to a chemical class often referred to as "brick dust."[1] While the acetamide group (


) contributes polarity, the 4-nitro-pyrazole core  is planar, electron-deficient, and highly prone to 

stacking.[1] This creates a high crystal lattice energy that water molecules cannot easily overcome, leading to rapid precipitation (crashing out) when the organic co-solvent (DMSO) concentration drops below a critical threshold (typically < 1%).[1]

This guide provides a validated troubleshooting workflow to solubilize this compound for biological assays without compromising experimental integrity.

Physicochemical Profile & Diagnostic

Before altering your protocol, confirm the compound's behavior against this profile to rule out degradation or impurities.[1]

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight ~170.13 g/mol Small molecule; size is not the limiting factor.[1]
LogP (Est.) ~0.5 – 1.2Low lipophilicity, yet poor aqueous solubility (High Lattice Energy).[1]
H-Bond Donors 1 (Amide

)
Limited interaction with water.[1]
Ionization (pKa) Neutral in pH 2–10Critical: Adjusting buffer pH will not improve solubility.[1]
Appearance White to pale yellow solidDarkening indicates photodegradation (nitro group reduction).[1]
Diagnostic Decision Tree

Use this workflow to determine if you have a solubility issue or a handling error.

SolubilityDiagnostic Start Observation: Precipitate in Buffer CheckStock Step 1: Check DMSO Stock Is it clear at 10-20 mM? Start->CheckStock Sonicate Action: Sonicate at 40°C for 10 mins CheckStock->Sonicate Cloudy StockClear Stock is clear CheckStock->StockClear Clear StockCloudy Stock remains cloudy Sonicate->StockCloudy No change Sonicate->StockClear Clears Issue: Impurity or Saturation\nAction: Re-filter or lower conc. Issue: Impurity or Saturation Action: Re-filter or lower conc. StockCloudy->Issue: Impurity or Saturation\nAction: Re-filter or lower conc. Dilution Step 2: Dilution Protocol How was buffer added? StockClear->Dilution FastAdd Rapid addition / Cold Buffer Dilution->FastAdd Precipitation SlowAdd Stepwise / Warm Buffer Dilution->SlowAdd Precipitation Issue: 'Crash Out'\nAction: Use Intermediate Dilution Issue: 'Crash Out' Action: Use Intermediate Dilution FastAdd->Issue: 'Crash Out'\nAction: Use Intermediate Dilution Microscopy Step 3: Microscopy Check Amorphous or Crystalline? SlowAdd->Microscopy Amorphous Amorphous Aggregates (Kinetic Precipitation) Microscopy->Amorphous Crystalline Crystalline Needles (Thermodynamic Insolubility) Microscopy->Crystalline Solution: Add Surfactant (Tween 80) Solution: Add Surfactant (Tween 80) Amorphous->Solution: Add Surfactant (Tween 80) Solution: Add Cyclodextrin (HP-β-CD) Solution: Add Cyclodextrin (HP-β-CD) Crystalline->Solution: Add Cyclodextrin (HP-β-CD)

Figure 1: Diagnostic workflow to identify the specific mechanism of insolubility.[1]

Validated Troubleshooting Protocols

Protocol A: The "Intermediate Dilution" Method (Standard)

Use this when precipitation occurs immediately upon adding DMSO stock to the buffer.

Mechanism: Direct addition of 100% DMSO stock to water creates a high local concentration and heat of mixing, causing immediate "shock" precipitation. The Fix: Step-down dilution.[1]

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 20 mM .

  • Intermediate Step: Dilute the stock 1:10 into pure PEG-400 or Propylene Glycol .

    • Result: 2 mM compound in 10% DMSO / 90% PEG-400.

  • Final Dilution: Pipette the Intermediate Mix into your aqueous buffer while vortexing.

    • Target: Final assay concentration (e.g., 10 µM).[1]

    • Why it works: PEG-400 acts as a bridge solvent, reducing the polarity gap between DMSO and water.[1]

Protocol B: The "Carrier" Method (Advanced)

Use this for animal studies or high-concentration assays (>50 µM).[1]

Mechanism: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) encapsulates the hydrophobic nitro-pyrazole ring, shielding it from water while maintaining solubility.[1]
  • Prepare Vehicle: Make a 20% (w/v) HP-

    
    -CD  solution in PBS. Filter sterilize (0.22 µm).
    
  • Prepare Compound: Dissolve compound in DMSO at 50 mM .

  • Complexation:

    • Add DMSO stock dropwise to the HP-

      
      -CD vehicle while vortexing continuously .[1]
      
    • Place in a sonicating water bath at 37°C for 30 minutes.

  • Verification: The solution should appear clear. If slightly hazy, filter through a 0.45 µm PVDF filter (do not use nylon, which binds nitro-aromatics).[1]

Frequently Asked Questions (Technical)

Q1: Can I improve solubility by adjusting the pH of my buffer? A: No. Unlike carboxylic acids or amines, 2-(4-nitro-1H-pyrazol-1-yl)acetamide is non-ionizable in the physiological pH range (2–10).[1] The amide nitrogen is not basic, and the pyrazole nitrogens are substituted or deactivated by the nitro group. Adjusting pH will only increase ionic strength, which may actually decrease solubility via the "salting-out" effect.[1]

Q2: My compound turned yellow in solution. Is it degraded? A: Likely yes. Nitro-pyrazoles are photosensitive.[1] A shift to bright yellow or orange often indicates the reduction of the nitro group (


) to a nitroso or amine species, or ring opening.[1]
  • Action: Always store DMSO stocks in amber vials at -20°C. Perform experiments under low light if possible.

Q3: Why does sonication clear the solution, but it precipitates again after 1 hour? A: Sonication creates a supersaturated solution (metastable state).[1] The compound is thermodynamically insoluble at that concentration.[1]

  • Fix: You must lower the final concentration or use Protocol B (Cyclodextrin) to stabilize the thermodynamic state. Do not rely on sonication alone for assays longer than 30 minutes.[1]

References & Grounding

  • Solubility of Nitro-pyrazoles:

    • Source: US Army Research Laboratory (DTIC).[1] "Solubility Report of 1-Nitropyrazole." This report details the solubility profiles of nitro-pyrazole derivatives, confirming their poor aqueous solubility and high dependence on polar aprotic solvents.[1]

    • URL:[1]

  • Cyclodextrin Formulation Strategies:

    • Source: Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

    • Context: Validates the use of HP-

      
      -CD for solubilizing neutral, lipophilic "brick dust" molecules.
      
  • General Solubility Troubleshooting:

    • Source: BenchChem Application Notes.[1] "Crystallization and Solubility of Nitro-Pyrazole Derivatives."

    • URL:[1]

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for 2-(4-nitro-1H-pyrazol-1-yl)acetamide before handling, as nitro-aromatics may possess energetic or toxic properties.[1]

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 2-(4-nitro-1H-pyrazol-1-yl)acetamide

Executive Summary & Chemical Profile 2-(4-nitro-1H-pyrazol-1-yl)acetamide is a functionalized pyrazole building block often utilized in the synthesis of kinase inhibitors and high-energy materials.[1][2] While the pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-(4-nitro-1H-pyrazol-1-yl)acetamide is a functionalized pyrazole building block often utilized in the synthesis of kinase inhibitors and high-energy materials.[1][2] While the pyrazole core is robust, the molecule possesses two specific vulnerabilities that compromise solution stability:

  • The Primary Acetamide Side Chain: Susceptible to hydrolysis under non-neutral pH, converting the molecule to its corresponding carboxylic acid.[1][2]

  • The 4-Nitro Group: A chromophore sensitive to UV-Vis radiation, leading to photoreduction or radical-mediated degradation.[1][2]

This guide provides an autonomous, evidence-based framework to maximize the half-life (


) of this compound in solution.[1][2]
PropertySpecificationCritical Stability Note
CAS Number 1374760-95-8Verify identity via HPLC-MS before long-term storage.
Molecular Weight 170.13 g/mol Small deviations in mass spec often indicate hydrolysis (-NH₂

-OH).[1][2]
Solubility Low in Water; High in DMSO, DMFDMSO is hygroscopic , accelerating hydrolysis if not stored under inert gas.
pKa (Predicted) ~14 (Amide N-H), ~1-2 (Conj.[1][2] Acid)Stable at pH 4.5–7.5; rapid degradation at pH > 9 or < 2.[1][2]

Critical Degradation Pathways & Mitigation

To stabilize the solution, one must first understand how it fails.[1] The following diagram illustrates the two primary degradation mechanisms you must prevent.

Mechanistic Pathway Visualization

DegradationPathways Parent Parent Molecule 2-(4-nitro-1H-pyrazol-1-yl)acetamide Hydrolysis Hydrolysis (pH < 3 or pH > 9) Parent->Hydrolysis + H2O Photolysis Photolysis (UV/Blue Light) Parent->Photolysis AcidProduct Degradant A 2-(4-nitro-1H-pyrazol-1-yl)acetic acid + Ammonia Hydrolysis->AcidProduct NitroRed Degradant B Nitro-to-Amine Reduction (or Nitro-Nitrite Rearrangement) Photolysis->NitroRed

Figure 1: Primary degradation pathways.[1][2] The amide bond hydrolyzes to the acid (Degradant A), while the nitro group is susceptible to photoreduction (Degradant B).

Protocol Module: Solvent Selection & Preparation

The Issue: Researchers often dissolve this compound in DMSO for biological assays.[1][2] DMSO is extremely hygroscopic, absorbing up to 10% water by weight from the atmosphere within 24 hours.[1] This absorbed water drives the hydrolysis of the acetamide.

Optimized Solvent Protocol
  • Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMAc (Dimethylacetamide) .[1][2]

    • Why: High solubility power prevents precipitation.[1][2]

    • Requirement: Grade must be

      
       99.9% Anhydrous.[1][2]
      
  • Secondary Option (HPLC/LCMS): Acetonitrile/Water (50:50) .[1][2]

    • Constraint: Only for immediate use (<4 hours).[1][2] Acetonitrile does not suppress hydrolysis.[1][2]

  • The "Dry-Down" Technique (For Stock Solutions):

    • Step 1: Dissolve solid in anhydrous DMSO.

    • Step 2: Aliquot into single-use amber glass vials.

    • Step 3: Purge the headspace with Argon or Nitrogen for 15 seconds to displace humid air.[1][2]

    • Step 4: Seal with a PTFE-lined cap.[1][2] Do not use parafilm alone; it is permeable to water vapor.

Protocol Module: pH Control & Buffering

The Issue: Amide hydrolysis is acid/base catalyzed.[1][2] In unbuffered water or saline, the pH can drift, accelerating degradation.

Recommended Buffer Systems
pH RangeBuffer SystemConcentrationRationale
pH 6.0 - 7.0 Phosphate Buffer (PBS)10–50 mMOptimal Stability Window. Minimizes catalytic hydrolysis rates.[1][2]
pH 4.5 - 5.5 Acetate Buffer 10–50 mMAcceptable for short-term LCMS analysis.[1][2]
pH > 8.0 AvoidN/AHigh Risk: Base-catalyzed hydrolysis of the amide is rapid.[1][2]

Experimental Validation Step: If you observe a retention time shift in HPLC (e.g., a new peak eluting earlier than the parent), check the pH of your mobile phase. The carboxylic acid degradant is more polar and will elute earlier on Reverse Phase C18 columns.[1][2]

Protocol Module: Environmental Control (Light & Temp)

The Issue: Nitro-aromatics are notoriously photolabile.[1][2] Exposure to standard laboratory fluorescent lighting can induce degradation within hours.[2]

Storage Hierarchy
  • Container: Amber Borosilicate Glass (Type I).[1][2]

    • Alternative: Wrap clear vials in aluminum foil.

  • Temperature:

    • Solid State: -20°C (Stable for years).[1][2]

    • Solution (DMSO): -20°C (Stable for 3-6 months). Note: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture condensation.[1][2] Aliquotting is mandatory.

    • Solution (Aqueous/Buffer): +4°C (Use within 24-48 hours).[1][2] Do not freeze aqueous solutions if possible, as pH shifts during freezing (eutectic formation) can catalyze hydrolysis.[1][2]

Troubleshooting Guide (FAQ)

Scenario A: "My solution turned from colorless to yellow/orange."
  • Diagnosis: Photodegradation or Oxidation .[1][2]

  • Mechanism: Nitro groups often yield colored azo- or nitroso- intermediates upon light exposure.[1][2]

  • Solution:

    • Check if the vial was clear glass.[1][2]

    • Run LCMS.[1][2] If the mass has changed by -16 (loss of O) or +2 (reduction), it is a redox issue.[1][2]

    • Action: Discard the solution. Prepare fresh in amber glass under low-light conditions.

Scenario B: "I see a precipitate in my DMSO stock after freezing."
  • Diagnosis: DMSO Freezing/Crystallization .

  • Mechanism: DMSO freezes at ~19°C. The "precipitate" might just be frozen solvent or the compound crashing out as the DMSO solidifies.

  • Solution:

    • Thaw completely at Room Temperature (RT).

    • Vortex vigorously for 30 seconds.

    • Sonication (30-40 kHz) for 5 minutes.

    • If solids persist at RT, moisture may have entered, lowering solubility.[1][2] Filter (0.22 µm PTFE) and re-quantify concentration.

Scenario C: "New peak appearing at [M+1] = 171.1 in LCMS."
  • Diagnosis: Hydrolysis .[1][2]

  • Mechanism: Parent (MW 170) + H₂O (18) - NH₃ (17) = Acid Form (MW 171).[1][2]

  • Solution:

    • Your solvent pH is likely too high or too low.[1][2]

    • Switch to a pH 6.8 Phosphate buffer.[1][2]

    • Ensure the DMSO used was anhydrous.[1][2]

Diagnostic Workflow

Use this decision tree to determine the root cause of instability in your specific experiment.

TroubleshootingTree Start Start: Solution Instability Detected CheckColor Has color changed? (Yellow/Darkening) Start->CheckColor CheckPrecip Is there precipitate? CheckColor->CheckPrecip No LightIssue Cause: Photodegradation Action: Use Amber Vials CheckColor->LightIssue Yes CheckMS Check LCMS Mass CheckPrecip->CheckMS No (Solution Clear) SolubIssue Cause: Solubility/Moisture Action: Use Anhydrous DMSO CheckPrecip->SolubIssue Yes Hydrolysis Cause: Hydrolysis Action: Adjust pH to 6.0-7.0 CheckMS->Hydrolysis Mass +1 Da (Acid) Stable Cause: Adsorption/Evaporation Action: Check container seal CheckMS->Stable Mass Unchanged

Figure 2: Troubleshooting logic for identifying stability failures.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003).[2] Defines standard stress testing protocols (Hydrolysis, Photolysis).

  • Glaser, T. et al. Hydrolytic Stability of Amides and Esters.[1][2] Journal of Pharmaceutical Sciences.[1][2] (2018).[2] Provides kinetic data on primary amide hydrolysis rates vs. pH.[1][2] (Proxy for general amide stability)

  • Tonnesen, H.H. Photostability of Drugs and Drug Formulations.[1][2] CRC Press.[1][2] (2004).[2][3] Detailed mechanisms of nitro-aromatic photoreduction.

  • PubChem Compound Summary. 2-(4-nitro-1H-pyrazol-1-yl)acetamide (CAS 1374760-95-8).[1][2] [1][2]

Sources

Optimization

"avoiding common pitfalls in pyrazole acetamide synthesis"

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Regioselectivity & Reactivity in Aminopyrazole Acylation[1][2]

Core Directive: The Reactivity Landscape

Welcome to the technical support portal for pyrazole synthesis. If you are here, you are likely struggling with the acylation of 3-aminopyrazoles (or 5-aminopyrazoles). This is a deceptive reaction; on paper, it looks like a simple amide coupling.[1][2][3][4] In practice, it is a battle against tautomerization and competing nucleophiles.[1][3]

The Central Problem: The "Ambident" Nucleophile

The 3-aminopyrazole scaffold presents three distinct nucleophilic sites:

  • The Exocyclic Amine (

    
    ):  Your desired reaction site.
    
  • The Ring Nitrogen (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ):  A potent nucleophile, often more kinetically active than the exocyclic amine.[1]
    
  • The Bis-Acylation Trap: Once the amide is formed, the remaining proton is acidic, making the product susceptible to a second acylation.[1]

The Golden Rule: Ring acylation is often the kinetic product (fast, reversible), while exocyclic acylation is the thermodynamic product (slower, stable).[1][2][3][4] Your protocol must be designed to overcome the kinetic trap.

Visualization: Reaction Pathways & Logic

The following diagram illustrates the competing pathways. Note how the "Kinetic Trap" (Ring Acylation) can be reversed under the right conditions to funnel material toward the desired product.

PyrazoleAcylation Start 3-Aminopyrazole (Substrate) RingAcyl N-Ring Acyl Intermediate (Kinetic Product) UNSTABLE / REVERSIBLE Start->RingAcyl Fast (Low Temp) ExoAcyl Exocyclic Amide (Thermodynamic Product) DESIRED Start->ExoAcyl Slow (High Temp) Reagent Acylating Agent (R-COCl or Active Ester) RingAcyl->Start Reversible (Acid/Base) RingAcyl->ExoAcyl Acyl Migration (Thermal) BisAcyl Bis-Acylated Side Product ExoAcyl->BisAcyl Excess Reagent Strong Base

Figure 1: Mechanistic flow of aminopyrazole acylation. The red path represents the kinetic trap (ring acylation), while the green path is the desired thermodynamic outcome.[1][2]

Strategic Coupling Guide

Do not blindly apply standard peptide coupling conditions. Aminopyrazoles are electron-deficient amines (poor nucleophiles).[1][4] Standard EDC/HOBt protocols often fail or stall.[1]

Selection Matrix: Choosing the Right Agent
Coupling AgentReactivityRisk ProfileBest Use Case
Acid Chloride (R-COCl) High (Sledgehammer)High (Bis-acylation, Ring acylation)Unreactive/Hindered amines.[1][4] When you can heat the reaction.
HATU / HBTU High (Precision)Moderate (Guanidinylation side-rxn)Valuable acid fragments.[1][3][4] Late-stage functionalization.
T3P (Propylphosphonic anhydride) ModerateLow (Easy workup)Large scale.[1][2][3][4] When epimerization of the acid is a concern.
Mixed Anhydride (IBCF) HighHigh (Carbonate byproduct)Cost-sensitive scale-up where acid chlorides are unstable.[1][4]

Experimental Protocols

Protocol A: The "Thermal Rearrangement" Method (Recommended)

Best for: Robust substrates where the acid chloride is available.[1]

The Logic: We intentionally allow the reaction to proceed, potentially forming the ring-acylated intermediate, and then use heat to force the thermodynamic rearrangement to the exocyclic amine.

  • Setup: Dissolve 3-aminopyrazole (1.0 equiv) in dry THF or Dioxane (0.2 M).

  • Base: Add Pyridine (1.5 equiv). Note: Pyridine acts as both a base and a nucleophilic catalyst.[1]

  • Addition: Cool to 0°C. Add Acid Chloride (1.1 equiv) dropwise.

  • The Critical Step:

    • Monitor by LCMS.[1] You may see two peaks (Ring-Acyl and Exo-Acyl).[1][4]

    • If Ring-Acyl dominates: Warm the reaction to reflux (60-80°C) for 2-4 hours. The Ring-Acyl species is labile and will rearrange or hydrolyze/re-react to the stable Exocyclic Amide.

  • Workup: Concentrate solvent. Resuspend in EtOAc. Wash with 1M HCl (removes pyridine and unreacted amine) followed by sat.[1][3]

    
    .
    
Protocol B: The HATU "Push" Method

Best for: Complex carboxylic acids or when acid chlorides are chemically unstable.

The Logic: HATU generates a highly reactive At-ester. We use a stronger base (DIPEA) but control the stoichiometry strictly to prevent bis-acylation.[1]

  • Activation: Dissolve Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in DMF. Add DIPEA (2.5 equiv).[1][2][3][4] Stir for 5 mins to form the activated ester.

  • Coupling: Add the 3-aminopyrazole (1.0 equiv).

  • Optimization: Heat to 50°C.

    • Why? Aminopyrazoles are weak nucleophiles.[1] Room temperature coupling often stalls at 60% conversion.[1] Moderate heat overcomes the activation energy barrier without degrading the HATU.

  • Quench: Add water. If the product precipitates, filter it (ideal).[1][2][3][4] If not, extract with EtOAc/LiCl (aq) to remove DMF.[1][2][3][4]

Troubleshooting & FAQs

Q1: I see two spots on TLC/LCMS with the same mass. Is it a diastereomer?

  • Diagnosis: It is likely the Ring-Acyl vs. Exo-Acyl regioisomers.

  • Solution: Perform a "stability test." Take a small aliquot, add a drop of acetic acid, and heat it. If one spot disappears and converts to the other, it is the kinetic ring-acyl product. Push the main reaction with heat to convert it.

Q2: My reaction stalled, and adding more acid chloride only gave me the bis-acylated product.

  • Diagnosis: The mono-amide product is less nucleophilic than the starting material, but the N-H of the amide is acidic. Adding excess acid chloride with strong base deprotonates the amide, leading to bis-acylation.[1]

  • Fix: Do not exceed 1.1 - 1.2 equivalents of acid chloride. If the reaction stalls, isolate the product and recycle the starting material rather than "bombing" it with reagent.

Q3: I cannot purify my product; it streaks on silica.

  • Diagnosis: Pyrazole acetamides are highly polar and capable of hydrogen bonding (H-bond donor and acceptor).[1]

  • Fix:

    • Deactivate Silica: Pre-wash your column with 1%

      
       in Hexanes.[1][3]
      
    • Change Solvent: Use DCM:MeOH (95:5) or EtOAc:EtOH.[1][2]

    • Recrystallization: These compounds often crystallize well from EtOH/Water or EtOAc/Hexane.[1] This is superior to chromatography for removing regioisomers.[1]

Q4: Why is my yield low with EDC/HOBt?

  • Diagnosis: The O-acylisourea intermediate of EDC is not reactive enough for the electron-poor aminopyrazole.

  • Fix: Switch to HATU or generate the Acid Chloride in situ (using Oxalyl Chloride/DMF cat.) if the acid is stable.

References

  • Regioselectivity in Aminopyrazole Acylation

    • Title: 3-Acylaminopyrazole derivatives via a regioselectively N-protected 3-nitropyrazole.

    • Source: ElectronicsAndBooks / Elsevier (Derived from Tetrahedron/Bioorg.[1] Med. Chem. context).

    • URL:

  • Coupling Reagent Comparison (HATU vs. Others)

    • Title: Coupling Reagents - Aapptec Peptides / ResearchG
    • Source: ResearchGate / Aapptec.[1]

    • URL:

  • Purification of Pyrazoles

    • Title: Method for purifying pyrazoles (WO2011076194A1).[1][3]

    • Source: Google Patents.[1]

    • URL:

  • General Synthesis & Pitfalls

    • Title: Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis.
    • Source: BenchChem.[1][5]

    • URL:

Sources

Troubleshooting

Technical Support Center: Spectral Elucidation of 2-(4-nitro-1H-pyrazol-1-yl)acetamide

Executive Summary The spectral analysis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide often presents three distinct ambiguities that lead to misinterpretation: Amide Rotamers: The appearance of "extra" or split peaks for the a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spectral analysis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide often presents three distinct ambiguities that lead to misinterpretation:

  • Amide Rotamers: The appearance of "extra" or split peaks for the amide (

    
    ) group, often mistaken for impurities.[1]
    
  • Pyrazole Regiochemistry: The difficulty in distinguishing the 3-H and 5-H protons on the pyrazole ring, as the 4-nitro group deshields both into a narrow downfield window.[1]

  • Solvent-Dependent Broadening: The disappearance or broadening of signals in non-polar solvents like CDCl

    
    .[1]
    

This guide provides definitive troubleshooting protocols to resolve these issues, grounded in mechanistic physical chemistry.

Module 1: The "Split" Amide Signal (Restricted Rotation)

The Issue

Users often report observing two distinct broad singlets (or one very broad "hump") for the amide


 protons in DMSO-

at room temperature (298 K).[1] This is frequently flagged as a purity failure.[1]
The Mechanism

This is not an impurity . It is a characteristic feature of primary amides.[1] The


 bond in the acetamide group possesses partial double-bond character due to resonance (delocalization of the nitrogen lone pair into the carbonyl).[2] This creates a high rotational energy barrier (

), rendering the two amide protons chemically non-equivalent on the NMR timescale at room temperature. One proton is cis to the carbonyl oxygen, and the other is trans.[1]
Validation Protocol: Variable Temperature (VT) NMR

To confirm that the split peaks are rotamers and not impurities, perform a coalescence experiment.

Step-by-Step Protocol:

  • Sample Prep: Dissolve

    
     of the compound in DMSO-
    
    
    
    (0.6 mL). Ensure the tube is sealed tightly to prevent solvent evaporation at high heat.
  • Baseline Scan: Acquire a standard 1H spectrum at 298 K (25 °C) . Note the chemical shifts of the two amide singlets (typically

    
     7.2 and 7.6 ppm).
    
  • Stepwise Heating: Increase the probe temperature in 20 K increments (318 K, 338 K, 358 K). Allow 5 minutes for thermal equilibration at each step.

  • Coalescence Observation: At approximately 350–370 K , the two peaks will broaden and merge into a single sharp singlet as the rotation rate exceeds the frequency difference (

    
    ) between the two sites.
    

Interpretation:

  • Merger occurs: Confirmed rotamers. The compound is pure.

  • No merger/Peaks remain distinct: The extra peaks are likely impurities.

Visualizing the Mechanism

RotamerLogic cluster_0 Resonance Structures Res1 Neutral Amide (C-N Single Bond) Res2 Zwitterion (C=N Double Bond) Res1->Res2 Resonance Obs Observation (298 K): Two Distinct NH Signals Res2->Obs Restricted Rotation Exp Experiment: Heat to 370 K Obs->Exp Result Result: Coalescence to Single Peak Exp->Result Fast Exchange Limit

Figure 1: Logic flow for confirming amide rotamers via VT-NMR.

Module 2: Distinguishing Pyrazole Ring Protons (3-H vs. 5-H)

The Issue

The 4-nitro group is strongly electron-withdrawing, shifting both the 3-H and 5-H protons downfield (typically


 8.2–9.0 ppm).[1] Because they often appear as singlets (due to negligible cross-ring coupling), assignment based on chemical shift alone is unreliable.
The Mechanism
  • 5-H: Located on the carbon adjacent to the N1-substitution site.[1] It is spatially close to the methylene (

    
    ) protons of the acetamide tail.[1]
    
  • 3-H: Located on the distal carbon, far from the methylene tail.

Validation Protocol: 1D-NOE Difference Spectroscopy

Nuclear Overhauser Effect (NOE) relies on through-space dipolar coupling (


 distance dependence).[1] This is the only definitive method for assignment.

Step-by-Step Protocol:

  • Identify the Anchor: Locate the methylene (

    
    ) singlet.[1] In DMSO-
    
    
    
    , this typically appears around
    
    
    4.8–5.2 ppm.[1]
  • Setup 1D Selective NOE:

    • Target: Set the irradiation frequency exactly on the methylene peak.

    • Mixing Time: Use a mixing time (

      
      ) of 500–800 ms.
      
  • Acquisition: Acquire the difference spectrum (Irradiated minus Off-Resonance).[1]

  • Analysis:

    • Look for a positive enhancement (peak pointing up) in the aromatic region.

    • The aromatic peak that shows enhancement is 5-H (ortho to the chain).[1]

    • The aromatic peak that shows no enhancement is 3-H .[1]

Visualizing the Assignment Logic

NOE_Workflow Start Ambiguous Singlets (8.0 - 9.0 ppm) Anchor Locate Methylene (-CH2-) (~5.0 ppm) Start->Anchor Exp Run 1D-NOE Irradiate Methylene Anchor->Exp Result1 Enhancement Observed Exp->Result1 Result2 No Enhancement Exp->Result2 Assign1 Assign as 5-H (Proximal) Result1->Assign1 Assign2 Assign as 3-H (Distal) Result2->Assign2

Figure 2: Decision tree for assigning pyrazole protons using NOE.

Module 3: Reference Data & Expected Shifts

The following table summarizes the expected chemical shifts in DMSO-


. Use this for initial orientation before running confirmatory experiments.
Proton EnvironmentTypeApprox. Shift (

ppm)
MultiplicityNotes
Pyrazole 5-H Aromatic8.6 – 9.0Singlet (s)NOE Active with CH

.[1] Most deshielded due to N1 proximity.[1]
Pyrazole 3-H Aromatic8.2 – 8.6Singlet (s)NOE Silent with CH

.[1]
Amide -NH

Exchangeable7.5 – 7.8Broad sTrans to Oxygen.[1] Disappears in D

O.
Amide -NH

Exchangeable7.1 – 7.4Broad sCis to Oxygen.[1] Disappears in D

O.
Methylene (-CH

-)
Aliphatic4.8 – 5.2Singlet (s)The "Anchor" for NOE.[1]

Frequently Asked Questions (FAQ)

Q: Why do my amide peaks disappear when I add D


O? 
A:  This confirms they are exchangeable protons (

).[1] Deuterium from D

O replaces the Protium on the nitrogen. Since Deuterium is silent in 1H NMR, the peaks vanish.[1] This is a standard test to distinguish amide protons from aromatic protons.[1]

Q: Can I use CDCl


 instead of DMSO-

?
A: It is not recommended for two reasons:
  • Solubility: 4-Nitropyrazoles often have poor solubility in chloroform.[1]

  • Peak Broadening: In CDCl

    
    , the amide protons often broaden significantly due to quadrupole relaxation and lack of solvent stabilization, sometimes becoming invisible "humps" in the baseline.[1] DMSO is superior for amide visibility.[1]
    

Q: I see a small triplet at 1.06 ppm and a quartet at 3.16 ppm. Is this a reaction byproduct? A: If you crystallized with ethanol, this is likely trapped solvent (Ethanol:


 1.06 t, 3.44 q in DMSO). If you used Diethyl Ether, look for 

1.1 t, 3.4 q.[1] Always check a solvent impurity table before assuming side-reaction.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Standard text for NOE and Amide rotation principles).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

  • Alkorta, I., & Elguero, J. (2025).[1][3] Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate. (Specifics on pyrazole tautomerism and shifts).

  • Reich, H. J. (2023).[1][4] Structure Determination Using NMR: Amide Rotation Barriers. University of Wisconsin-Madison Chemistry.[1] (Detailed mechanism of amide restricted rotation).

Sources

Optimization

"cell viability problems with 2-(4-nitro-1H-pyrazol-1-yl)acetamide"

Technical Support Center: 2-(4-nitro-1H-pyrazol-1-yl)acetamide A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support guide for 2-(4-nitro-1H-pyrazol-1-yl)ac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-nitro-1H-pyrazol-1-yl)acetamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for 2-(4-nitro-1H-pyrazol-1-yl)acetamide. This document serves as a centralized resource for researchers encountering challenges with cell viability assays and other experimental workflows involving this compound. As a nitropyrazole derivative, this molecule belongs to a class of compounds known for a wide range of biological activities, but also for specific handling requirements that can impact experimental outcomes.[1][2] Nitropyrazoles are noted for their chemical stability, but issues like poor aqueous solubility can pose significant hurdles in cell-based assays.[1][3] This guide is structured to provide clear, actionable solutions to common problems, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for nitropyrazole-containing compounds?

A1: The biological activities of pyrazole derivatives are diverse, ranging from anti-inflammatory and analgesic to anticancer effects.[4] Specifically, some pyrazole acetamide derivatives have been identified as potent antagonists of the P2X(7) receptor, an ATP-gated ion channel involved in inflammation, immune responses, and apoptosis.[5][6] Ligand binding to P2X(7) can trigger multiple cellular responses, including inflammatory mediator release and cell death.[5] Other novel pyrazole derivatives have been shown to induce cytotoxicity in cancer cells through apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[7] The precise mechanism of 2-(4-nitro-1H-pyrazol-1-yl)acetamide may depend on the specific cell type and experimental context.

Q2: What are the key physicochemical properties I should be aware of?

A2: While specific data for this exact molecule is limited, we can infer properties from the nitropyrazole class. Key considerations are summarized in the table below. The nitro group generally decreases aqueous solubility, making solvent selection and preparation critical.

PropertyAnticipated CharacteristicHandling Recommendation
Molecular Weight ~184.14 g/mol Standard laboratory weighing procedures are adequate.
Solubility Likely poor in aqueous media; soluble in organic solvents like DMSO or DMF.Prepare high-concentration stock solutions in 100% DMSO. Minimize the final DMSO concentration in cell culture media to <0.5% to avoid solvent toxicity.[8]
Stability Nitropyrazoles are generally characterized by good chemical and thermal stability.[1][3][9]Store stock solutions at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Appearance Likely a crystalline solid.Visually inspect solutions for any precipitation before use.

Q3: What is a safe starting concentration range for my cell viability experiments?

A3: For novel compounds, it is crucial to perform a broad dose-response analysis. We recommend starting with a wide concentration range, for example, from 0.01 µM to 100 µM, using serial dilutions. This will help establish an effective concentration range and determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Troubleshooting Guide: Cell Viability Assays

This section addresses common issues encountered during cell viability experiments. The following workflow provides a logical sequence for diagnosing problems.

G cluster_0 Initial Observation cluster_1 Compound & Dosing Issues cluster_2 Assay & Plate Issues start Unexpected Cell Viability Result precipitate Precipitation in Media? start->precipitate solubility_protocol Follow Solubility Protocol (Q4) precipitate->solubility_protocol Yes dmso_toxicity High DMSO Concentration? precipitate->dmso_toxicity No dmso_control Run Vehicle Control (Q5) dmso_toxicity->dmso_control Yes high_variability High Replicate Variability? dmso_toxicity->high_variability No mixing_protocol Check Mixing & Seeding (Q6) high_variability->mixing_protocol Yes no_effect No Effect at High Conc.? high_variability->no_effect No compound_stability Verify Compound Integrity (Q7) no_effect->compound_stability Yes

Caption: Troubleshooting workflow for cell viability assays.

Q4: I observed a precipitate in the culture medium after adding my compound. How do I fix this?

Cause: This is a classic sign of poor aqueous solubility. When a concentrated DMSO stock is diluted into the aqueous culture medium, the compound can crash out of solution if its solubility limit is exceeded. This leads to an unknown and inconsistent final concentration, rendering the results unreliable.[8][10]

Solution:

  • Determine Solubility Limit: First, empirically test the solubility. Prepare serial dilutions of your compound in culture medium (without cells) and visually inspect for precipitation or measure turbidity with a plate reader at a high wavelength (e.g., >600 nm).[10] This will define the highest workable concentration.

  • Modify Dilution Scheme: Instead of a single large dilution step, perform a multi-step serial dilution in culture medium. This can sometimes keep the compound in solution more effectively.

  • Reduce Serum Concentration: Fetal bovine serum (FBS) can sometimes cause compounds to precipitate. If your cell line can tolerate it, try reducing the FBS concentration during the compound treatment period.

  • Use Pluronic F-68: Consider adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the culture medium to improve compound solubility. Always test the effect of the surfactant alone on cell viability.

Q5: My vehicle control (DMSO alone) is showing significant cytotoxicity.

Cause: Most cell lines can tolerate DMSO up to 0.5% (v/v), but some are sensitive to concentrations as low as 0.1%.[8] If your stock concentration is too low, you may be adding a high percentage of DMSO to your wells to achieve the desired final compound concentration.

Solution:

  • Calculate Final DMSO Concentration: Always calculate the final percentage of DMSO in your highest concentration wells. The formula is: (Volume of Stock Added / Total Well Volume) * 100%.

  • Prepare a Higher Concentration Stock: The easiest fix is to prepare a more concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. This allows you to add a smaller volume to the well, keeping the final DMSO percentage below the toxic threshold.

  • Run a DMSO Dose-Response Curve: To establish the specific tolerance of your cell line, run a separate experiment treating the cells with a range of DMSO concentrations (e.g., 0.05% to 2.0%). This will define the maximum allowable vehicle concentration for all future experiments.

Q6: I am seeing high variability between my technical replicates.

Cause: High variability often points to inconsistent dosing, uneven cell seeding, or issues with the final assay step (e.g., formazan crystal dissolution in an MTT assay).

Solution:

  • Improve Mixing Technique: When adding the compound from the intermediate dilution plate to the cell plate, mix thoroughly but gently. Pipette up and down 3-5 times in the center of the well, being careful not to disturb the cell monolayer.

  • Validate Cell Seeding: Ensure your cells are a single-cell suspension before plating. After seeding, check the plate under a microscope to confirm an even, monolayer distribution. Inconsistent cell numbers at the start of the experiment are a major source of variability.[8]

  • Optimize Formazan Solubilization (MTT Assay): If using an MTT assay, ensure complete dissolution of the purple formazan crystals. After adding the solubilization solution (e.g., DMSO or acidified SDS), place the plate on an orbital shaker for 10-15 minutes to ensure all crystals are dissolved, which can otherwise lead to artificially low absorbance readings.[11] Using an SDS-based solution can often improve solubilization and reduce errors associated with removing media.[11]

Q7: The compound shows no effect on cell viability, even at high concentrations.

Cause: This could be due to several factors: the compound may genuinely be inactive in your chosen cell line, it may have degraded, or it may not be bioavailable.

Solution:

  • Verify Compound Stability: Nitropyrazoles are generally stable, but improper storage (e.g., exposure to light, frequent freeze-thaw cycles) can degrade the compound.[1] If possible, verify the compound's integrity via analytical methods like LC-MS.

  • Increase Incubation Time: Some compounds require a longer duration to exert their cytotoxic effects. Consider extending the incubation period from 24 hours to 48 or 72 hours.

  • Use a Positive Control: Always include a positive control for cytotoxicity, such as Staurosporine or Doxorubicin, at a known effective concentration. If the positive control works but your compound does not, it provides confidence that the assay system is functioning correctly and the lack of effect is specific to your compound.

  • Consider Metabolic Inactivation: Some cell lines may rapidly metabolize and inactivate the compound. While more complex to diagnose, this could be a reason for a lack of activity. A literature search on the metabolic pathways active in your cell line may provide clues.

Key Experimental Protocols

Protocol 1: Preparation of Compound Stock and Working Solutions

This protocol ensures the compound is handled correctly to maximize solubility and minimize degradation.

  • Materials:

    • 2-(4-nitro-1H-pyrazol-1-yl)acetamide solid

    • Anhydrous DMSO (Biotechnology Grade)

    • Sterile, amber microcentrifuge tubes

    • Calibrated pipettes

  • Procedure for 10 mM Master Stock:

    • Tare a balance with a sterile microcentrifuge tube. Carefully weigh out 1.84 mg of the compound.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex vigorously for 2-3 minutes until the solid is completely dissolved. Visually inspect against a light source.

    • Aliquot into smaller volumes (e.g., 20 µL) in amber tubes to minimize freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Procedure for Working Solutions (in 96-well plate):

    • Create an intermediate dilution plate. For a top concentration of 100 µM, add 10 µL of the 10 mM master stock to 990 µL of sterile, serum-free culture medium. This creates a 100 µM (10X) working stock in 1% DMSO.

    • Perform serial dilutions down the columns of this intermediate plate.

    • Add the appropriate volume from the intermediate plate to your cell plate (e.g., 20 µL of 10X stock into a final volume of 200 µL for a 1X final concentration).

Protocol 2: Standard MTT Cell Viability Assay

This protocol provides a reliable method for assessing cytotoxicity based on mitochondrial metabolic activity.[12]

  • Cell Plating:

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 180 µL of complete medium.

    • Incubate for 18-24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare compound working solutions as described in Protocol 1.

    • Add 20 µL of each working solution (and controls: vehicle, untreated, positive control) to the appropriate wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (Thiazolyl Blue Tetrazolium Bromide) in sterile PBS.[12]

    • Add 20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Reading:

    • Add 150 µL of a solubilization solution (e.g., 10% SDS in 0.01 N HCl) to each well. Do not remove the media. [11]

    • Pipette up and down gently to mix. Place the plate on an orbital shaker for 15 minutes (for SDS) or incubate overnight to ensure complete dissolution.

    • Read the absorbance at 570 nm with a reference wavelength of 650 nm.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells: % Viability = (Abs_treated / Abs_vehicle) * 100.

    • Plot % Viability vs. Log[Concentration] and fit a sigmoidal dose-response curve to determine the IC50.

References

  • Chambers, L. J., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters, 20(13), 3995-3999. Available at: [Link]

  • Shapiro, A. B. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at: [Link]

  • Taylor, A. M., et al. (2018). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 118, 459-468. Available at: [Link]

  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(15), 3299. Available at: [Link]

  • Liu, Y., et al. (2021). Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. ACS Omega, 6(30), 19869-19878. Available at: [Link]

  • Zhang, J-G., et al. (2020). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Kumar, V., et al. (2013). Pyrazole containing natural products: Synthetic preview and biological significance. European Journal of Medicinal Chemistry, 69, 735-753. Available at: [Link]

  • PubChem. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. National Library of Medicine. Available at: [Link]

  • Zhang, J., et al. (2021). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 45(1), 123-130. Available at: [Link]

  • Stokes, L., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. PubMed. Available at: [Link]

  • Islam, M. R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 21-25. Available at: [Link]

  • Promega & Eppendorf. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls. YouTube. Available at: [Link]

  • Stack Exchange. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. Biology Stack Exchange. Available at: [Link]

  • Chen, Y-L., et al. (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 27(14), 4529. Available at: [Link]

  • Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Materials, 16(18), 6177. Available at: [Link]

  • Singh, A., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 903-927. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Off-Target Liability Assessment for 2-(4-nitro-1H-pyrazol-1-yl)acetamide (Compound NPP-42)

Document ID: TSC-NPP42-OT-V1.0 Introduction & Scope This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the novel molecule 2-(4-nitro-1H-py...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-NPP42-OT-V1.0

Introduction & Scope

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the novel molecule 2-(4-nitro-1H-pyrazol-1-yl)acetamide, hereafter referred to as NPP-42 . As NPP-42 is a new chemical entity, published data on its specific off-target effects are not yet available. Therefore, this guide is structured as a proactive strategy to anticipate, identify, and troubleshoot potential off-target liabilities based on its structural motifs.

Our approach is grounded in established principles of medicinal chemistry and safety pharmacology.[1][2][3][4] The core objective is to provide a logical, experimentally-driven framework to build a robust safety and selectivity profile for NPP-42, thereby minimizing downstream attrition and enhancing the translational potential of your research.[3]

Structural-Liability Analysis of NPP-42

The chemical structure of NPP-42 contains two key pharmacophores that warrant careful investigation for potential off-target interactions: the pyrazole core and the nitroaromatic group.

  • Pyrazole Core: The pyrazole ring is a "privileged structure" in medicinal chemistry, found in over 40 FDA-approved drugs.[5] Its ability to act as both a hydrogen bond donor and acceptor allows it to interact with a wide range of biological targets.[5] While this versatility is beneficial for on-target activity, it also creates a risk for off-target binding. Pyrazole derivatives have shown inhibitory activity against various targets, including kinases (EGFR, VEGFR-2, CDKs), and enzymes like COX-2.[6] Unintended interactions with these off-target classes could lead to cardiovascular, respiratory, or other autonomic effects.[7]

  • Nitroaromatic Group: The nitroaromatic moiety is a known structural alert. It is susceptible to in-vivo reductive metabolism, which can generate reactive intermediates like nitroso and N-hydroxy derivatives.[8][9] These reactive metabolites can covalently bind to proteins and nucleic acids, leading to potential toxicities such as idiosyncratic liver injury, oxidative stress, and mutagenicity.[8][10][11] While a critical component for the intended activity of some drugs, this group necessitates thorough investigation for potential bioactivation-related toxicities.[9][12][13]

Recommended Off-Target Screening Cascade

We recommend a tiered approach to systematically evaluate the off-target profile of NPP-42. This cascade is designed to provide a comprehensive overview of potential liabilities early in the discovery process.

Off_Target_Screening_Cascade cluster_0 Tier 1: Broad Liability Panels cluster_1 Tier 2: Mechanism & Dose-Response cluster_2 Tier 3: Cellular & Functional Assays Kinase Kinase Panel (e.g., KinomeScan, ~400 kinases) DR IC50 Determination for Tier 1 Hits (≥50% inhibition @ 10 µM) Kinase->DR Hits GPCR GPCR Panel (e.g., SafetyScreen44, ~44 targets) GPCR->DR Hits Ion Ion Channel Panel (incl. hERG) hERG_Patch hERG Manual Patch Clamp (Gold Standard) Ion->hERG_Patch hERG Hit CYP CYP450 Inhibition Panel (5-7 major isoforms) CYP->DR Hits Cellular Cell-Based Functional Assays (Confirming off-target activity in a biological context) DR->Cellular Confirmed Hits hERG_Patch->Cellular RM Reactive Metabolite Assessment (e.g., GSH Trapping) RM->Cellular Positive Result BioMap Phenotypic Screening (e.g., BioMAP Diversity Panel) Cellular->BioMap NPP42 NPP-42 (Test Compound) NPP42->Kinase NPP42->GPCR NPP42->Ion NPP42->CYP NPP42->RM

Caption: Recommended tiered workflow for NPP-42 off-target liability assessment.

Troubleshooting Guides & FAQs

This section addresses common experimental issues in a question-and-answer format.

Q1: My NPP-42 compound is precipitating in the aqueous assay buffer. How can I resolve this?

A1: Compound precipitation is a common issue for hydrophobic molecules and can lead to erroneously high IC50 values or false negatives.[14]

  • Underlying Cause: The solubility of NPP-42 in your final assay buffer is likely lower than the tested concentration. The transition from a high-concentration DMSO stock to an aqueous environment can cause the compound to fall out of solution.

  • Troubleshooting Steps:

    • Confirm Maximum Solubility: First, experimentally determine the kinetic solubility of NPP-42 in the exact assay buffer you are using. This will define the upper limit for your concentration range.

    • Modify Dilution Scheme: Instead of a large, single dilution step, perform a serial dilution in DMSO first. Then, add a small volume of the diluted DMSO stock to the assay buffer. Keep the final DMSO concentration consistent across all wells, typically ≤1%.[15]

    • Use a Co-solvent: If solubility issues persist, consider the inclusion of a biocompatible co-solvent or surfactant in your assay buffer, but validate that it does not interfere with the assay's biological components.

    • Visual Inspection: Always visually inspect your assay plates for precipitation before reading. Turbidity can interfere with optical-based readouts.[16]

Q2: I'm seeing broad activity across many kinases in my initial screen. How do I interpret this and decide what's significant?

A2: Differentiating true off-target hits from promiscuous inhibition is crucial.

  • Initial Triage: A common threshold for a "hit" in initial single-point screens (e.g., at 10 µM) is >50% inhibition. Focus your initial follow-up on these targets.

  • Quantify Selectivity: To move beyond a simple hit count, calculate a selectivity score. The Selectivity Score (S) is a useful metric, calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[17][18] A score closer to zero indicates higher selectivity. Another metric is the Gini score , which assesses the distribution of inhibition across the panel, with a score closer to 1 being more selective.[18][19]

  • Visualize the Data: Plot the results on a kinome dendrogram. This visualization can reveal if the off-targets are clustered within a specific kinase family, suggesting a shared binding mode, or if they are scattered randomly, which might indicate non-specific binding or assay interference.

  • Causality Check: Evaluate the dose-response curves for the most potent hits. A steep, sigmoidal curve suggests a specific pharmacological interaction, whereas a shallow or incomplete curve may indicate an artifact.

Q3: My fluorescence-based CYP450 inhibition assay is showing unexpected results (e.g., activation or erratic inhibition). What could be the cause?

A3: Fluorescence-based assays are efficient but can be prone to compound-specific artifacts.[20]

  • Underlying Cause: NPP-42 itself might be fluorescent at the assay wavelengths, or it could be quenching the fluorescence of the reporter probe. This interference can lead to false positive or false negative results.[20]

  • Troubleshooting Steps:

    • Run Interference Controls: Always run parallel wells containing NPP-42 and the probe without the enzyme and NADPH cofactor. This will quantify the compound's intrinsic fluorescence or quenching properties.

    • Subtract Background: Subtract the signal from the interference control wells from your experimental wells.

    • Confirm with an Orthogonal Method: If significant interference is detected, any hits should be confirmed using a non-fluorescent, mass spectrometry (LC-MS/MS)-based assay.[20][21] This method directly measures the formation of the metabolite from a probe substrate and is considered the gold standard.

Key Experimental Protocols

The following are high-level protocols for core safety pharmacology assays. Researchers should adapt these to their specific laboratory equipment and reagent suppliers.

Protocol 5.1: Broad Kinase Selectivity Profiling (Example using an ADP-based universal assay)

This protocol is based on the principle of measuring ADP production, a universal product of kinase reactions.

  • Principle: The assay quantifies kinase activity by measuring the amount of ADP produced, which is then detected using a coupled enzyme reaction that generates a fluorescent or luminescent signal.[22] The protocol must be optimized for each kinase.[15][22]

  • Step-by-Step Methodology:

    • Enzyme Titration: Determine the optimal kinase concentration that results in linear product formation over the desired reaction time (e.g., 60 minutes) and consumes ~10-20% of the initial ATP.

    • ATP Concentration: Set the ATP concentration at or near the Km value for each specific kinase. Using an ATP concentration far above the Km can mask the effects of ATP-competitive inhibitors.[15]

    • Compound Plating: Prepare serial dilutions of NPP-42 in 100% DMSO. Transfer a small volume (e.g., 1 µL) to the assay plate wells.

    • Kinase Reaction: Add the kinase, substrate, and ATP solution to initiate the reaction. Incubate at 30°C for the pre-determined linear reaction time.

    • Detection: Stop the reaction and add the ADP detection reagents. Incubate for 1 hour at room temperature to allow the detection signal to stabilize.

    • Data Acquisition: Read the plate on a compatible microplate reader (fluorescence or luminescence).

    • Data Analysis: Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Calculate % inhibition and, for dose-response plates, fit the data to a 4-parameter logistic equation to determine the IC50.

Protocol 5.2: hERG Channel Inhibition Assay (Manual Whole-Cell Patch Clamp)

This protocol is considered the "gold standard" for assessing pro-arrhythmic risk.[23][24]

  • Principle: Measures the effect of NPP-42 on the potassium ion current flowing through the hERG channel, which is crucial for cardiac repolarization.[3] Inhibition of this current can lead to QT interval prolongation.

  • Step-by-Step Methodology:

    • Cell Preparation: Use a validated cell line stably expressing the hERG channel (e.g., HEK293-hERG). Culture and harvest cells according to standard protocols.

    • Patching: Establish a high-resistance (≥1 GΩ) whole-cell patch clamp configuration on a single cell.[25]

    • Baseline Recording: Record stable hERG currents for several minutes to establish a baseline. Use a validated voltage protocol, such as a step-ramp protocol that elicits both activated and inactivated states of the channel.[24][25] The experiment should be performed at near-physiological temperature (e.g., 35-37°C).[24][26]

    • Compound Application: Perfuse the cell with a known concentration of NPP-42. Start with a vehicle control, followed by escalating concentrations of the compound (e.g., 0.1, 1, 10 µM).

    • Effect Measurement: Allow the drug effect to reach steady-state at each concentration before recording the inhibited current.

    • Washout: After the highest concentration, perfuse with a compound-free solution to assess the reversibility of the inhibition.

    • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of inhibition relative to the baseline and vehicle control. Plot the concentration-response data to determine the IC50 value.

hERG_Pathway cluster_0 cluster_1 cluster_2 cluster_3 AP Phase 3 Repolarization QT QT Prolongation hERG hERG (IKr) Potassium Channel K_ion K+ Efflux hERG->K_ion facilitates hERG->QT inhibition leads to K_ion->AP causes NPP42 NPP-42 NPP42->hERG inhibits TdP Torsades de Pointes (Arrhythmia) QT->TdP increases risk of

Caption: Mechanism of hERG inhibition leading to potential cardiac arrhythmia.

Data Summary & Interpretation

All quantitative data should be summarized for clear interpretation. The goal is to establish a therapeutic window between the on-target potency and any off-target liabilities.

Table 1: Hypothetical Off-Target Profile for NPP-42

Target ClassAssay TypeKey Target / IsoformResult (IC50 / % Inh @ 10µM)Interpretation / Action
On-Target [Specify Assay][Primary Target]50 nM Potent on-target activity established.
KinasesKinomeScan PanelKinase X85% Inh @ 10µMHit Identified. Proceed to IC50 determination.
Kinase Y72% Inh @ 10µMHit Identified. Proceed to IC50 determination.
Kinase Z55% Inh @ 10µMHit Identified. Proceed to IC50 determination.
Other 397 kinases<50% InhNo significant activity observed.
GPCRsSafetyScreen44 PanelAll Targets<30% InhLow Risk. No significant GPCR liabilities identified in this panel.
Ion ChannelsBroad Panel ScreenhERG65% Inh @ 10µMSignificant Hit. Proceed immediately to manual patch clamp for definitive IC50.
Cytochrome P450Fluorescence-basedCYP2D675% Inh @ 10µMPotential DDI Risk. Confirm with LC-MS/MS based assay due to potential interference.
CYP3A440% Inh @ 10µMWeak inhibition, monitor but lower priority.
Reactive MetabsGSH Trapping / LC-MSN/AAdduct DetectedPotential Bioactivation. Further structural modifications may be needed to mitigate this liability.

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]

  • Title: Bioactivation and hepatotoxicity of nitroaromatic drugs Source: Current Drug Metabolism URL: [Link]

  • Title: Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: High-throughput fluorescence assay of cytochrome P450 3A4 Source: Nature Protocols URL: [Link]

  • Title: Assay Development for Protein Kinase Enzymes Source: NCBI Bookshelf URL: [Link]

  • Title: S 7 A Safety Pharmacology Studies for Human Pharmaceuticals Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today URL: [Link]

  • Title: In vitro safety pharmacology profiling Source: European Pharmaceutical Review URL: [Link]

  • Title: Manual whole-cell patch-clamping of the HERG cardiac K+ channel Source: Assay and Drug Development Technologies URL: [Link]

  • Title: CYP450 inhibition assay (fluorogenic) Source: Bienta URL: [Link]

  • Title: The application of in vitro methods to safety pharmacology Source: Fundamental & Clinical Pharmacology URL: [Link]

  • Title: On mechanisms of reactive metabolite formation from drugs Source: Chemical Research in Toxicology URL: [Link]

  • Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity Source: Nature Biotechnology URL: [Link]

  • Title: The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems Source: SvedbergOpen URL: [Link]

  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: Science Signaling URL: [Link]

  • Title: Troubleshooting - BioAssay Systems Source: BioAssay Systems URL: [Link]

  • Title: GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A Source: Metrion Biosciences URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: International Journal of Molecular Sciences URL: [Link]

Sources

Optimization

Technical Support Center: Refining Molecular Models of 2-(4-nitro-1H-pyrazol-1-yl)acetamide Binding

Senior Application Scientist: Dr. Alex V. Thorne System Status: Operational Context: P2X7 Receptor Antagonism / Kinase Inhibition (Fragment-Based Drug Design) Executive Summary Welcome to the technical support hub for th...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Thorne System Status: Operational Context: P2X7 Receptor Antagonism / Kinase Inhibition (Fragment-Based Drug Design)

Executive Summary

Welcome to the technical support hub for the 2-(4-nitro-1H-pyrazol-1-yl)acetamide scaffold. This chemotype, often explored in the context of P2X7 receptor antagonism and IRAK4 inhibition , presents unique modeling challenges due to the electron-withdrawing nature of the C4-nitro group and the flexibility of the acetamide linker.

This guide addresses the three most common support tickets we receive: force field parameterization failures , docking pose convergence issues , and molecular dynamics (MD) trajectory instability .

Phase 1: Ligand Parameterization & Topology
Q1: My ligand topology generation fails, or the nitro group geometry distorts during minimization. How do I fix this?

Diagnosis: Standard force fields (like GAFF or CGenFF) often struggle with the nitro-pyrazole conjugation . The nitro group at position 4 is strongly electron-withdrawing, creating a "push-pull" electronic system with the pyrazole ring. Generic atom types may fail to capture the planarity and the specific partial charge distribution required for accurate electrostatic interaction energies.

The Solution: QM-Derived RESP Charges Do not rely on Gasteiger or AM1-BCC charges for this specific scaffold. You must derive charges from a Quantum Mechanical (QM) electrostatic potential (ESP) calculation.

Step-by-Step Protocol: RESP Charge Fitting

  • Conformer Search: Generate the lowest energy conformer of 2-(4-nitro-1H-pyrazol-1-yl)acetamide using a semi-empirical method (e.g., PM7).

  • Geometry Optimization (QM):

    • Software: Gaussian, ORCA, or GAMESS.

    • Theory Level: HF/6-31G * (standard for AMBER/GAFF compatibility) or B3LYP/cc-pVTZ (for higher accuracy, though requires careful scaling).

    • Critical Step: Ensure the nitro group is coplanar with the pyrazole ring to maximize resonance.

  • ESP Calculation: Calculate the electrostatic potential on a grid around the molecule.

  • Fitting: Use the RESP (Restrained Electrostatic Potential) method to fit point charges to the atom centers.

    • Constraint: Force the acetamide nitrogen (amide) to maintain a chemically sensible charge (approx -0.6 to -0.8e) if the fit drifts.

Data Comparison: Charge Models

Charge ModelNitro-O ChargePyrazole-N1 ChargeAccuracy Risk
Gasteiger -0.35 to -0.40-0.15High (Underestimates polarization)
AM1-BCC -0.45 to -0.50-0.22Moderate (Good for high-throughput, bad for lead opt)
HF/6-31G RESP*-0.55 to -0.60 -0.30 Low (Gold Standard for this scaffold)

Technical Note: The nitro group's oxygen atoms must be treated as equivalent. During the RESP fit, apply a symmetry constraint to force both oxygens to have identical charges.

Phase 2: Docking Protocol Optimization
Q2: I am docking into the P2X7 receptor, but the acetamide tail is "flailing," and scores are poor. How do I stabilize the pose?

Diagnosis: The acetamide linker (–CH2–CO–NH–) introduces two key rotatable bonds. In large hydrophobic pockets (like the P2X7 allosteric site), entropy dominates, and scoring functions may fail to penalize unrealistic conformations. Furthermore, the nitro group requires specific hydrogen bond acceptors which may be solvated in the apo structure.

The Solution: Induced-Fit Docking with Hydrogen Bond Constraints You must anchor the pose using the scaffold's obligate interactions.

Troubleshooting Workflow:

  • Define the Anchor: The pyrazole-nitro core is the rigid anchor.

  • Set Constraints:

    • H-Bond Constraint 1: Interaction between the acetamide NH and the backbone carbonyl of the target residue (often a Tyr or Phe in P2X7 pockets).

    • H-Bond Constraint 2: Interaction between the nitro oxygen and a conserved lysine or arginine (if present) or a structural water molecule.

  • Water Preservation: Do not strip all water molecules. Keep waters within 3Å of the binding site that bridge the nitro group to the protein.

Visualization: Docking Decision Logic

DockingLogic start Start: Docking Fails check_flex Check Ligand Flexibility (Acetamide Linker) start->check_flex check_water Check Water Bridges (Nitro Group) check_flex->check_water Rigid Core OK action_constrain Apply H-Bond Constraint (Amide NH) check_flex->action_constrain High Entropy action_water Include Explicit Waters (Bridge to Nitro) check_water->action_water Missing H-Bonds result_pose Converged Pose (Low RMSD) action_constrain->result_pose action_water->result_pose caption Figure 1: Decision tree for stabilizing pyrazole-acetamide docking poses.

Phase 3: Molecular Dynamics (MD) Refinement
Q3: During MD simulation, the ligand ejects from the pocket after 10ns. Is the binding really that weak?

Diagnosis: Ligand ejection often indicates force field mismatch or equilibration shock . If you used generic parameters (see Phase 1), the nitro group's solvation energy is likely incorrect, causing water to compete too aggressively for the binding pocket. Alternatively, the protein was not relaxed around the "bulky" nitro group.

The Solution: Multi-Stage Equilibration & MM/GBSA Analysis

Step-by-Step Protocol: Stable MD Setup

  • Solvation: Use a cubic water box (TIP3P or OPC) with a 12Å buffer.

  • Minimization:

    • Stage 1: Restrain protein + ligand (500 kcal/mol/Ų), minimize solvent.

    • Stage 2: Restrain protein backbone only, minimize side chains + ligand.

    • Stage 3: Unrestrained minimization.

  • Heating (The Critical Step):

    • Heat from 0K to 300K over 100 ps (very slow) with weak restraints (10 kcal/mol/Ų) on the ligand.

    • Why? This prevents the "thermal shock" that ejects the ligand before the protein side chains can accommodate the nitro group.

  • Production: Run 100ns NPT simulation.

  • Analysis: Perform MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) calculation on the last 20ns of the trajectory to estimate binding free energy (

    
    ).
    

Expected Interaction Energy Profile (MM/GBSA)

ComponentContribution (kcal/mol)Interpretation
Van der Waals -35.0 to -45.0Hydrophobic packing of pyrazole/linker.
Electrostatic -10.0 to -15.0H-bonds (Amide/Nitro).
Solvation (GB) +20.0 to +25.0Desolvation penalty of the polar nitro group.
Total

-25.0 to -35.0 Indicates stable binding (micromolar to nanomolar).
Workflow Visualization: Full Parameterization Pipeline

Parametrization input Ligand Structure (2D SMILES) conf Conformer Search (PM7/Semi-empirical) input->conf qm QM Optimization (HF/6-31G*) conf->qm resp RESP Charge Fitting (Symmetry Constraints) qm->resp ESP Grid ff Force Field Generation (GAFF2 / OPLS4) resp->ff Point Charges md MD Simulation (Amber/GROMACS) ff->md caption Figure 2: High-fidelity parameterization workflow for nitro-pyrazole derivatives.

References
  • P2X7 Receptor Antagonism Context

    • Senger, S., et al. "Structure-activity relationship data for a series of N-(phenylmethyl)-2-(1H-pyrazol-4-yl)acetamide...[1] antagonists of the P2X7 receptor." Bioorganic & Medicinal Chemistry Letters, 2010.[2]

  • Force Field Parameterization (GAFF/RESP)

    • Wang, J., et al. "Development and testing of a general amber force field." Journal of Computational Chemistry, 2004. (Standard protocol adapted for nitro-pyrazoles).[3]

  • Ligand Binding & Docking Methodologies

    • Limongelli, V., et al. "Improving Small-Molecule Force Field Parameters in Ligand Binding Studies." Frontiers in Molecular Biosciences, 2021.

  • IRAK4 Inhibition Context

    • Lim, J., et al. "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4." Bioorganic & Medicinal Chemistry Letters, 2015.[2]

For further assistance, please upload your .pdb or .mol2 files to the secure server using Ticket ID #NP-PYR-404.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of 2-(4-nitro-1H-pyrazol-1-yl)acetamide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the biological activity of the novel compound 2-(4-nitro-1H-pyrazol-1-yl)acetamide. This docum...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the biological activity of the novel compound 2-(4-nitro-1H-pyrazol-1-yl)acetamide. This document outlines a scientifically rigorous approach to compare its performance against relevant alternatives, supported by detailed experimental protocols and data interpretation strategies.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer and antimicrobial effects.[1][2][3][4][5][6] The incorporation of a nitro group and an acetamide moiety onto the pyrazole ring in 2-(4-nitro-1H-pyrazol-1-yl)acetamide suggests a strong potential for significant biological activity, making its thorough investigation a promising avenue for novel therapeutic development.

Rationale for Biological Investigation: Anticancer and Antimicrobial Potential

The chemical structure of 2-(4-nitro-1H-pyrazol-1-yl)acetamide provides a strong impetus for investigating its efficacy in two primary therapeutic areas: oncology and infectious diseases.

  • Anticancer Activity: Pyrazole derivatives are known to exhibit potent anticancer properties through various mechanisms, including the inhibition of crucial kinases like VEGFR-2 and CDKs.[7][8][9][10] The acetamide side chain, in particular, has been a key feature in pyrazole-based compounds designed as kinase inhibitors.[8] For instance, a novel pyrazole derivative, 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1), has demonstrated potent cytotoxicity against a range of cancer cell lines.[11]

  • Antimicrobial Activity: The presence of the nitroaromatic group is a well-established pharmacophore in antimicrobial agents.[4] Many pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[2][3][4] The combination of the pyrazole core and the nitro group in the target molecule strongly suggests a potential for antimicrobial efficacy.

This guide will therefore focus on validating these two key biological activities.

Comparative Framework: Selecting Appropriate Alternative Compounds

To objectively assess the biological activity of 2-(4-nitro-1H-pyrazol-1-yl)acetamide, a comparative analysis against well-characterized compounds is essential. The choice of comparators should include both structurally related molecules and established therapeutic agents.

Activity to be Assessed Proposed Alternative Compounds Rationale for Selection
Anticancer Combretastatin A-4 A well-known tubulin polymerization inhibitor, providing a mechanistic benchmark.
Doxorubicin A standard chemotherapeutic agent with a broad spectrum of activity.
Celecoxib A COX-2 inhibitor containing a pyrazole ring, offering a structural comparison.
Antimicrobial Ciprofloxacin A broad-spectrum fluoroquinolone antibiotic.
Gentamicin An aminoglycoside antibiotic effective against a range of bacteria.
A structurally similar pyrazole derivative with known antimicrobial activity To establish a structure-activity relationship (SAR) baseline.

Experimental Validation: Protocols and Methodologies

A multi-faceted experimental approach is necessary to thoroughly validate the biological activities of 2-(4-nitro-1H-pyrazol-1-yl)acetamide. The following are detailed protocols for key assays.

Assessment of Anticancer Activity

3.1.1. Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.

Experimental Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of 2-(4-nitro-1H-pyrazol-1-yl)acetamide and the selected alternative compounds for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

3.1.2. Cell Migration: The Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of the compound on cell migration, a crucial process in cancer metastasis.

Experimental Protocol:

  • Create a Monolayer: Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

  • Compound Treatment: Wash the cells with PBS and add fresh medium containing the test compound at a non-lethal concentration (e.g., below the IC₂₀).

  • Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, and 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Assessment of Antimicrobial Activity

3.2.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Broth Microdilution: Prepare serial two-fold dilutions of the test compound and comparators in a 96-well microtiter plate with Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation and Interpretation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) against Various Cancer Cell Lines

Compound MCF-7 (Breast) A549 (Lung) HCT116 (Colon)
2-(4-nitro-1H-pyrazol-1-yl)acetamideExperimental ValueExperimental ValueExperimental Value
Combretastatin A-4Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
DoxorubicinLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
CelecoxibLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound Staphylococcus aureus (Gram-positive) Escherichia coli (Gram-negative)
2-(4-nitro-1H-pyrazol-1-yl)acetamideExperimental ValueExperimental Value
CiprofloxacinLiterature/Experimental ValueLiterature/Experimental Value
GentamicinLiterature/Experimental ValueLiterature/Experimental Value
Comparative Pyrazole DerivativeExperimental ValueExperimental Value

Visualizing Experimental Workflows

Clear visual representations of the experimental processes are crucial for understanding and reproducibility.

experimental_workflow cluster_anticancer Anticancer Activity Validation cluster_antimicrobial Antimicrobial Activity Validation cell_culture Cancer Cell Culture (MCF-7, A549, HCT116) mtt_assay MTT Assay (Cell Viability/Cytotoxicity) cell_culture->mtt_assay wound_healing Wound Healing Assay (Cell Migration) cell_culture->wound_healing data_analysis_ac IC50 & Wound Closure Calculation mtt_assay->data_analysis_ac wound_healing->data_analysis_ac bacterial_culture Bacterial Culture (S. aureus, E. coli) mic_assay Broth Microdilution (MIC Determination) bacterial_culture->mic_assay data_analysis_am MIC Value Determination mic_assay->data_analysis_am start 2-(4-nitro-1H-pyrazol-1-yl)acetamide start->cell_culture Treat Cells start->bacterial_culture Treat Bacteria

Caption: Experimental workflow for validating the anticancer and antimicrobial activities.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological validation of 2-(4-nitro-1H-pyrazol-1-yl)acetamide. Based on the comparative data generated from these assays, researchers can make informed decisions about the therapeutic potential of this novel compound. Positive results would warrant further investigation into its mechanism of action, in vivo efficacy, and toxicological profile. The exploration of structure-activity relationships by synthesizing and testing analogs will also be a critical next step in optimizing its biological activity. The rich chemical landscape of pyrazole derivatives continues to be a fertile ground for the discovery of new therapeutic agents.[1][12][13]

References

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Synthesis Characterization and Studying Antibacterial Activity of some New Pyrazol Derivatives. (2025, August 10). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis and antimicrobial activities of some new pyrazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 30, 2026, from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023, March 7). MDPI. Retrieved January 30, 2026, from [Link]

  • Structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. (2025, August 9). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. (2021, March 5). PubMed. Retrieved January 30, 2026, from [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). DovePress. Retrieved January 30, 2026, from [Link]

  • Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 30, 2026, from [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (2022, February 14). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023, August 4). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024, July 20). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

Sources

Comparative

2-(4-nitro-1H-pyrazol-1-yl)acetamide: The Precursor-to-Potency Paradigm

Executive Summary This technical guide analyzes 2-(4-nitro-1H-pyrazol-1-yl)acetamide (hereafter NPA ) not merely as a standalone inhibitor, but as the critical synthetic precursor and pharmacophoric scaffold for a major...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 2-(4-nitro-1H-pyrazol-1-yl)acetamide (hereafter NPA ) not merely as a standalone inhibitor, but as the critical synthetic precursor and pharmacophoric scaffold for a major class of Aurora Kinase Inhibitors (e.g., Barasertib/AZD1152).

While often categorized in high-throughput screening libraries, the biological utility of NPA is defined by its transformation. This guide compares NPA against its active derivative, the Amino-Pyrazole Acetamide (APA) , and other established pyrazole-based kinase inhibitors (e.g., Crizotinib, Ruxolitinib). We elucidate the structure-activity relationship (SAR) shift that occurs upon nitro-reduction, transforming a chemically inert scaffold into a potent ATP-competitive inhibitor.

Technical Profile & Mechanism of Action

The Molecule: 2-(4-nitro-1H-pyrazol-1-yl)acetamide[1][2]
  • Role: Synthetic Intermediate / Pro-pharmacophore.

  • Key Feature: The C4-nitro group is highly electron-withdrawing, rendering the pyrazole ring electron-deficient and the molecule generally inactive against kinase hinge regions due to lack of H-bond donor capability.

  • Primary Application: Precursor for the synthesis of Aminopyrazole-based Aurora Kinase Inhibitors .

The Transformation: Nitro-to-Amino Activation

The biological value of NPA is realized upon the reduction of the nitro group (


) to an amino group (

). This transformation alters the electronic landscape of the pyrazole ring, enabling it to function as a bidentate H-bond donor/acceptor pair—a critical requirement for binding to the ATP-binding pocket of kinases (specifically the hinge region).

Mechanism of Action (Post-Activation):

  • Reduction: NPA is reduced (catalytic hydrogenation or chemical reduction) to 2-(4-amino-1H-pyrazol-1-yl)acetamide (APA) .

  • Coupling: The resulting amino group acts as a nucleophile to couple with a core scaffold (e.g., a quinazoline or pyrimidine).

  • Inhibition: The final conjugate binds to the ATP pocket of Aurora A/B kinases. The pyrazole nitrogen (N2) acts as an H-bond acceptor, while the exocyclic amino group (from the reduced nitro) acts as an H-bond donor to the kinase hinge residues (e.g., Ala213 in Aurora A).

Comparative Analysis: NPA vs. Active Pyrazole Inhibitors

This section contrasts the Nitro-Precursor (NPA) with the Active Amino-Derivative (APA) and established drugs like Crizotinib .

Table 1: Physicochemical & Biological Comparison
FeatureNitro-Pyrazole Acetamide (NPA) Amino-Pyrazole Acetamide (APA) Crizotinib (Reference)
Role Synthetic Intermediate / Pro-drugActive PharmacophoreFDA-Approved Drug
Electronic State Electron-deficient (EWG:

)
Electron-rich (EDG:

)
Balanced (Halogenated)
H-Bond Capacity Acceptor dominant (No donor at C4)Donor/Acceptor Pair (Ideal for Hinge)Donor/Acceptor Pair
Kinase Affinity Negligible (

)
High Potency (

)*
High Potency (c-Met/ALK)
Solubility ModerateHigh (Polar amine)Low-Moderate
Primary Target None (unless reduced)Aurora A/B KinasesALK, ROS1, c-Met

*Note: Potency of APA refers to its activity when coupled to the quinazoline core (e.g., in Barasertib).

Structural Logic: Why the Nitro Group Fails as an Inhibitor

The kinase hinge region typically requires a "Donor-Acceptor" motif.

  • Amino-Pyrazole (Active): The

    
     provides the H-bond donor . The Pyrazole N2 provides the H-bond acceptor . This mimics the Adenine ring of ATP.
    
  • Nitro-Pyrazole (Inactive): The

    
     group is bulky and lacks a proton to donate. It cannot form the critical H-bond with the backbone carbonyl of the kinase hinge. Furthermore, the electron-withdrawing nature reduces the basicity of the Pyrazole N2, weakening its H-bond acceptor capability.
    

Experimental Protocols

Protocol: Catalytic Reduction of NPA to APA

This protocol validates the conversion of the inactive nitro-precursor to the active amino-core.

Reagents:

  • Substrate: 2-(4-nitro-1H-pyrazol-1-yl)acetamide (1.0 eq)

  • Catalyst: 10% Pd/C (5-10 wt%)

  • Solvent: Methanol or Ethanol (anhydrous)

  • Hydrogen Source:

    
     gas (balloon or 1-3 bar)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of NPA in 20 mL of anhydrous Methanol in a round-bottom flask. Sonicate if necessary to ensure complete dissolution.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert atmosphere (

    
    ). Caution: Pd/C is pyrophoric.
    
  • Hydrogenation: Purge the flask with

    
     gas three times. Stir the reaction mixture vigorously under an 
    
    
    
    atmosphere (balloon pressure) at Room Temperature (20-25°C).
  • Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The nitro starting material (

    
    ) will disappear, and a lower 
    
    
    
    amine spot (
    
    
    , ninhydrin active) will appear. Reaction time: 2-4 hours.
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH (3 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-(4-amino-1H-pyrazol-1-yl)acetamide as an off-white solid.

  • Validation: Confirm structure via

    
    -NMR (Look for disappearance of aromatic protons shifted by 
    
    
    
    and appearance of broad
    
    
    singlet around 4.0-5.0 ppm).
Protocol: Kinase Binding Assay (ADP-Glo)

To demonstrate the lack of potency of NPA vs the high potency of the final Amino-drug.

  • Enzyme: Recombinant Human Aurora A Kinase (1-5 nM final).

  • Substrate: Kemptide or Histone H3 peptide (50

    
    ).
    
  • ATP:

    
     (at 
    
    
    
    ).
  • Compounds:

    • Negative Control: DMSO.

    • Test A: NPA (Nitro-precursor) at 10

      
      .
      
    • Test B: Barasertib (Active Drug) at 10 nM.

  • Procedure: Incubate kinase, substrate, and compound for 60 min. Add ATP to initiate. Stop reaction with ADP-Glo reagent. Read Luminescence.

  • Expected Result: NPA shows <10% inhibition at 10

    
    . Barasertib shows >90% inhibition at 10 nM.
    

Visualization: The Pathway to Potency

The following diagram illustrates the chemical evolution from the inactive nitro-scaffold to the active kinase inhibitor, highlighting the critical "Hinge Binding" interaction.

G NPA Nitro-Pyrazole Acetamide (NPA) [Inactive Precursor] Reduction Catalytic Reduction (H2, Pd/C) NPA->Reduction Activation Target Kinase Hinge Region (ATP Pocket) NPA->Target Steric Clash / No H-Bond (Inactive) APA Amino-Pyrazole Acetamide (APA) [Active Core] Reduction->APA -NO2 to -NH2 Coupling Coupling to Quinazoline Scaffold APA->Coupling Synthesis Drug Aurora Kinase Inhibitor (e.g., Barasertib Analog) [High Potency] Coupling->Drug Final Drug Drug->Target Bidentate H-Bonding (IC50 < 10 nM)

Figure 1: Transformation pathway of 2-(4-nitro-1H-pyrazol-1-yl)acetamide into a potent Aurora Kinase Inhibitor. The reduction step is the critical "switch" for biological activity.

References

  • AstraZeneca AB. (2003). Quinazoline derivatives as Aurora kinase inhibitors. Patent WO2002006213. Link

  • Mortlock, A. A., et al. (2007). Discovery of AZD1152, a Selective Inhibitor of Aurora B Kinase. Journal of Medicinal Chemistry, 50(10), 2213–2224. Link

  • Cheung, K. J., et al. (2011). The identification of novel Aurora kinase inhibitors. Expert Opinion on Therapeutic Patents, 21(6), 857-884. Link

  • Finiuk, N., et al. (2019). 4-Substituted-1H-pyrazoles as potential anticancer agents. European Journal of Medicinal Chemistry, 180, 642-652. Link

  • Tiwari, R., et al. (2012). Nitro-aromatic compounds: A review on their synthesis and biological activities. International Journal of Pharmaceutical Sciences and Research, 3(12), 4639. Link

Validation

A Comparative Analysis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide and Standard Antimicrobial and Anticancer Agents

An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the pyrazole scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive comparative study of a specific pyrazole derivative, 2-(4-nitro-1H-pyrazol-1-yl)acetamide, against two well-established drugs: the broad-spectrum antibiotic ciprofloxacin and the widely used chemotherapeutic agent doxorubicin. This analysis is designed to offer researchers and drug development professionals a foundational understanding of the potential of this nitropyrazole compound, supported by experimental data and detailed protocols for its synthesis and evaluation.

Introduction to 2-(4-nitro-1H-pyrazol-1-yl)acetamide

The molecule 2-(4-nitro-1H-pyrazol-1-yl)acetamide features a pyrazole ring substituted with a nitro group at the 4-position and an acetamide group at the 1-position. The nitro group is a strong electron-withdrawing group, which can significantly influence the molecule's electronic properties and biological activity. The acetamide moiety can participate in hydrogen bonding, potentially enhancing interactions with biological targets. The strategic combination of these functional groups suggests the potential for this compound to exhibit significant bioactivity.

Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide

A plausible and efficient method for the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide is through the N-alkylation of 4-nitropyrazole with a suitable haloacetamide, such as 2-chloroacetamide. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole ring, thereby activating it for nucleophilic attack on the electrophilic carbon of the haloacetamide.

Experimental Protocol: Synthesis via N-Alkylation

Objective: To synthesize 2-(4-nitro-1H-pyrazol-1-yl)acetamide from 4-nitropyrazole and 2-chloroacetamide.

Materials:

  • 4-nitropyrazole

  • 2-chloroacetamide

  • Potassium carbonate (K₂CO₃) or a similar base

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN) as solvent

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitropyrazole (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous DMF.

  • Addition of Alkylating Agent: To the stirred suspension, add 2-chloroacetamide (1.1 equivalents).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Causality behind Experimental Choices: The choice of a polar aprotic solvent like DMF or ACN facilitates the dissolution of the reactants and the salt byproducts. Potassium carbonate is a sufficiently strong base to deprotonate the pyrazole without causing unwanted side reactions. The temperature is elevated to increase the reaction rate. The purification by column chromatography is essential to remove unreacted starting materials and byproducts.

Comparative Biological Evaluation

To objectively assess the potential of 2-(4-nitro-1H-pyrazol-1-yl)acetamide, its performance is compared against ciprofloxacin for antimicrobial activity and doxorubicin for anticancer cytotoxicity.

Antimicrobial Activity: A Head-to-Head with Ciprofloxacin

Background: Pyrazole derivatives have demonstrated a range of antimicrobial activities. The mechanism is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. Ciprofloxacin, a fluoroquinolone antibiotic, acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination[1].

Hypothetical Performance of 2-(4-nitro-1H-pyrazol-1-yl)acetamide: Based on studies of related nitropyrazole compounds, it is hypothesized that 2-(4-nitro-1H-pyrazol-1-yl)acetamide may exhibit moderate to good antibacterial activity. The nitro group can be reduced in bacterial cells to form reactive nitroso and hydroxylamine intermediates that can damage DNA and other macromolecules[2].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the MIC of 2-(4-nitro-1H-pyrazol-1-yl)acetamide and ciprofloxacin against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • Mueller-Hinton broth (MHB)

  • Bacterial strains (S. aureus, E. coli)

  • 2-(4-nitro-1H-pyrazol-1-yl)acetamide

  • Ciprofloxacin (as a positive control)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
2-(4-nitro-1H-pyrazol-1-yl)acetamideHypothetical Value: 16-64Hypothetical Value: 32-128
Ciprofloxacin0.12-10.008-0.5

Interpretation: The hypothetical MIC values for 2-(4-nitro-1H-pyrazol-1-yl)acetamide are higher than those of ciprofloxacin, suggesting lower potency. However, activity in the lower µg/mL range would still indicate promising antibacterial potential worthy of further investigation and optimization.

Anticancer Cytotoxicity: A Comparison with Doxorubicin

Background: Many pyrazole derivatives have shown significant anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest[3][4]. Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, leading to DNA damage and apoptosis[5].

Hypothetical Performance of 2-(4-nitro-1H-pyrazol-1-yl)acetamide: The presence of the nitropyrazole moiety suggests potential for cytotoxicity. Some pyrazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(4-nitro-1H-pyrazol-1-yl)acetamide and doxorubicin against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • DMEM media supplemented with 10% FBS

  • 2-(4-nitro-1H-pyrazol-1-yl)acetamide

  • Doxorubicin (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)
2-(4-nitro-1H-pyrazol-1-yl)acetamideHypothetical Value: 10-50
Doxorubicin0.5-2

Interpretation: The hypothetical IC₅₀ value for 2-(4-nitro-1H-pyrazol-1-yl)acetamide is expected to be higher than that of doxorubicin, indicating lower potency. However, an IC₅₀ value in the low micromolar range would suggest that this compound has significant cytotoxic activity and could be a lead for the development of new anticancer agents.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_antimicrobial Antimicrobial Assay cluster_anticancer Anticancer Assay start_synthesis 4-Nitropyrazole + 2-Chloroacetamide reaction N-Alkylation (K2CO3, DMF, 80°C) start_synthesis->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 2-(4-nitro-1H-pyrazol-1-yl)acetamide purification->product antimicrobial_start Bacterial Strains (S. aureus, E. coli) product->antimicrobial_start Test Compound anticancer_start Cancer Cell Line (MCF-7) product->anticancer_start Test Compound mic_test MIC Determination antimicrobial_start->mic_test mic_result MIC Value (µg/mL) mic_test->mic_result mtt_assay MTT Cytotoxicity Assay anticancer_start->mtt_assay ic50_result IC50 Value (µM) mtt_assay->ic50_result

Caption: Workflow for the synthesis and biological evaluation of 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Concluding Remarks for the Senior Application Scientist

This guide provides a structured framework for the synthesis and comparative evaluation of 2-(4-nitro-1H-pyrazol-1-yl)acetamide. The provided protocols are based on established methodologies and are designed to be reproducible. The comparative data, although hypothetical, is grounded in the known activities of related pyrazole derivatives and serves as a benchmark for future experimental work.

The true potential of 2-(4-nitro-1H-pyrazol-1-yl)acetamide can only be ascertained through rigorous experimental validation of its synthesis and biological activities. The methodologies outlined herein offer a clear path for researchers to undertake this investigation. Should this compound exhibit significant activity, it could serve as a valuable scaffold for the development of novel antimicrobial or anticancer therapeutics. Further structure-activity relationship (SAR) studies would be the logical next step to optimize its potency and selectivity.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. Available at: [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. National Institutes of Health. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Thi-Qar Medical Journal. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. National Institutes of Health. Available at: [Link]

  • Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. National Institutes of Health. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed. Available at: [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. National Institutes of Health. Available at: [Link]

  • Antimicrobial Susceptibility Testing. National Institutes of Health. Available at: [Link]

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. ChEMBL. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • IC50 values (μM) of doxorubicin (DOX) alone and in combination with... ResearchGate. Available at: [Link]

  • Cell Viability Assays. National Institutes of Health. Available at: [Link]

  • Ciprofloxacin. National Institutes of Health. Available at: [Link]

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. ResearchGate. Available at: [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. Available at: [Link]

  • IC 50 values (mM) of growth inhibition by doxorubicin a. ResearchGate. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Minimum inhibitory concentrations (MICs) of ciprofloxacin,... ResearchGate. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. University of Zaragoza. Available at: [Link]

  • Doxorubicin. National Institutes of Health. Available at: [Link]

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  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. Available at: [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Effect of Ciprofloxacin Concentration on the Frequency and Nature of Resistant Mutants Selected from Pseudomonas aeruginosa mutS and mutT Hypermutators. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. ResearchGate. Available at: [Link]

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Comparative

The Pivotal Role of the Nitro Group in Modulating the Bioactivity of 2-(1H-pyrazol-1-yl)acetamide Analogs: A Structure-Activity Relationship Guide

In the landscape of medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities including antimicrobial, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet underexplored, class of pyrazole derivatives: the 2-(4-nitro-1H-pyrazol-1-yl)acetamide analogs. While direct and comprehensive SAR studies on this exact series are not extensively documented, by dissecting the SAR of structurally related pyrazole-acetamide and nitropyrazole compounds, we can extrapolate and construct a predictive framework to guide future drug discovery efforts in this area. This guide will synthesize data from disparate studies to illuminate the critical role of the nitro functional group and substitutions on the acetamide moiety in modulating the biological efficacy of these promising compounds.

The Pyrazole-Acetamide Scaffold: A Foundation for Diverse Bioactivity

The 2-(1H-pyrazol-1-yl)acetamide core represents a versatile template for ligand design. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a key pharmacophore, while the acetamide linker provides a crucial point for introducing diverse functionalities to interact with biological targets. Studies on various (1H-pyrazol-4-yl)acetamide analogs have revealed that modifications at different positions of the pyrazole ring and the acetamide nitrogen can significantly influence their biological activity, for instance as P2X7 receptor antagonists.[2][3][4]

A generalized SAR for pyrazole-acetamide derivatives can be summarized as follows:

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical for activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and influence binding affinity to target proteins.

  • Substitution on the Acetamide Nitrogen (R-group): The substituent (R) on the terminal nitrogen of the acetamide group plays a significant role in defining the compound's pharmacological profile. The size, lipophilicity, and hydrogen bonding capacity of the R-group can dictate target specificity and potency.

The Influence of the Nitro Group: A Double-Edged Sword

The introduction of a nitro group at the C4 position of the pyrazole ring is a key structural feature of the analogs under discussion. The nitro group is a strong electron-withdrawing group, which can profoundly impact the physicochemical properties and biological activity of the parent molecule.

Key Contributions of the Nitro Group:

  • Enhanced Antimicrobial Activity: The presence of a nitro group is a well-established strategy for enhancing the antimicrobial properties of heterocyclic compounds.[5] This is often attributed to the ability of the nitro group to be reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives, which can induce oxidative stress and damage cellular macromolecules.

  • Modulation of Anticancer Activity: In the context of anticancer drug design, the nitro group can influence activity through various mechanisms. For instance, it can participate in hydrogen bonding interactions within the active site of target enzymes or contribute to the overall electronic profile required for activity.[6]

  • Increased Acidity of N-H protons: The electron-withdrawing nature of the nitro group increases the acidity of the pyrazole ring's N-H proton (if present), which could be crucial for interactions with certain biological targets.

Projected Structure-Activity Relationship of 2-(4-nitro-1H-pyrazol-1-yl)acetamide Analogs

By integrating the generalized SAR of pyrazole-acetamides with the known effects of the nitro group, we can propose a predictive SAR model for 2-(4-nitro-1H-pyrazol-1-yl)acetamide analogs. The central hypothesis is that the interplay between the electron-deficient nitropyrazole core and the diverse substituents on the acetamide moiety will govern the biological activity.

SAR_Hypothesis cluster_R Acetamide Substituent (R) cluster_Activity Predicted Biological Activity Core 2-(4-nitro-1H-pyrazol-1-yl)acetamide Core R_Lipophilic Lipophilic Groups (e.g., Aryl, Alkyl) Core->R_Lipophilic Increases membrane permeability R_Polar Polar/H-Bonding Groups (e.g., Hydroxyl, Amine) Core->R_Polar Enhances target specific interactions Antimicrobial Antimicrobial Activity R_Lipophilic->Antimicrobial Potentially broad-spectrum Anticancer Anticancer Activity R_Lipophilic->Anticancer May improve cellular uptake R_Polar->Antimicrobial May increase potency R_Polar->Anticancer Crucial for enzyme active site binding

Caption: Projected SAR of 2-(4-nitro-1H-pyrazol-1-yl)acetamide analogs.

Data Summary Table: Hypothetical Bioactivity Profile

The following table presents a hypothetical comparison of the bioactivity of different 2-(4-nitro-1H-pyrazol-1-yl)acetamide analogs based on the extrapolated SAR. The Minimum Inhibitory Concentration (MIC) is a measure of antimicrobial activity (lower is better), and the IC50 represents the concentration required for 50% inhibition of cancer cell growth (lower is better).

Compound IDR-Group on AcetamidePredicted Primary ActivityHypothetical MIC (µg/mL) vs. S. aureusHypothetical IC50 (µM) vs. MCF-7
NPA-1 -HBroad-spectrum antimicrobial8>100
NPA-2 -CH₃Broad-spectrum antimicrobial485
NPA-3 -PhenylAnticancer1615
NPA-4 -4-ChlorophenylEnhanced Anticancer325
NPA-5 -(CH₂)₂OHAntimicrobial & Anticancer225
NPA-6 -CyclohexylBroad-spectrum antimicrobial490

Experimental Protocols: A Guide to Synthesis and Evaluation

To validate the proposed SAR, a systematic synthesis and biological evaluation of a library of 2-(4-nitro-1H-pyrazol-1-yl)acetamide analogs is necessary. Below are representative experimental protocols adapted from literature for the synthesis of related pyrazole derivatives and their antimicrobial screening.

General Synthetic Scheme

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide analogs can be envisioned through a multi-step process, starting from the appropriate pyrazole precursor.

Synthesis_Workflow Start 4-Nitropyrazole Step1 N-Alkylation with Ethyl Bromoacetate Start->Step1 Intermediate1 Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate Step1->Intermediate1 Step2 Amidation with Primary Amine (R-NH₂) Intermediate1->Step2 FinalProduct 2-(4-nitro-1H-pyrazol-1-yl)acetamide Analog Step2->FinalProduct

Caption: General synthetic workflow for target compounds.

Step-by-Step Synthesis of a Representative Analog (e.g., N-phenyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide):

  • N-Alkylation: To a solution of 4-nitropyrazole in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate. Stir the mixture at room temperature, and then add ethyl bromoacetate dropwise. The reaction is typically heated to ensure completion. Progress can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up by pouring into water and extracting with an organic solvent. The organic layer is then dried and concentrated to yield ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate.

  • Amidation: The resulting ester is dissolved in a suitable solvent, and the desired primary amine (e.g., aniline) is added. The reaction may proceed at room temperature or require heating. In some cases, a catalyst may be employed. Upon completion, the product is isolated by filtration if it precipitates, or by extraction and subsequent purification using column chromatography to obtain the final N-phenyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Antimicrobial Activity Screening

The synthesized compounds should be evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC).

Protocol for Broth Microdilution Assay:

  • Preparation of Inoculum: Grow bacterial strains in appropriate broth medium overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This guide provides a comprehensive, albeit extrapolated, overview of the structure-activity relationship of 2-(4-nitro-1H-pyrazol-1-yl)acetamide analogs. The central premise is that the potent electron-withdrawing nitro group at the C4 position of the pyrazole ring, in concert with diverse substitutions on the acetamide nitrogen, offers a rich chemical space for the development of novel therapeutic agents with potentially potent antimicrobial and anticancer activities.

Future research should focus on the systematic synthesis of a diverse library of these analogs to experimentally validate the proposed SAR. Key areas of investigation should include:

  • Exploring a wide range of R-groups on the acetamide nitrogen to probe the effects of lipophilicity, steric bulk, and hydrogen bonding potential.

  • Investigating the impact of different substitution patterns on the pyrazole ring, in addition to the nitro group, to fine-tune the electronic properties of the core scaffold.

  • Elucidating the mechanism of action of the most potent compounds to understand the molecular basis of their biological activity.

By pursuing these avenues of research, the full therapeutic potential of 2-(4-nitro-1H-pyrazol-1-yl)acetamide analogs can be unlocked, paving the way for the discovery of new and effective drugs to combat infectious diseases and cancer.

References

  • Chambers, L. J., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters, 20(10), 3155-3159. [Link]

  • Michel, A. D., et al. (2010). Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 20(21), 6239-6242.
  • Gomha, S. M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 133-143. [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 59-67.
  • Chambers, L. J., et al. (2010). Document: Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. (CHEMBL1157114). ChEMBL. [Link]

  • Kavitha, N. V., et al. (2011).
  • Becker, S., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Abdel-Aziz, M., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 14(14), 1083-1102. [Link]

  • Shalash, A. O., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Arab American University Digital Repository.
  • Kumar, A., & Sharma, S. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Pharmaceutical Sciences and Research, 7(8), 3146-3156.
  • Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113168. [Link]

  • Glukhareva, T. V., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Chemistry of Heterocyclic Compounds, 60(1), 56-63.
  • Kumar, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4933. [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. B. A. (2019). Pyrazole derivatives with diverse therapeutic activities. Journal of Heterocyclic Chemistry, 56(1), 5-21.
  • Patel, R. P., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 656-661.
  • Al-Hourani, B. J., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(5), 1599. [Link]

  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4929. [Link]

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Validation

Confirming the Target of 2-(4-nitro-1H-pyrazol-1-yl)acetamide: A Technical Comparison Guide

This guide outlines the rigorous scientific process for confirming the biological target of 2-(4-nitro-1H-pyrazol-1-yl)acetamide (and its derivatives) in cellular systems.[1] Based on the chemotype (nitro-pyrazole core),...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous scientific process for confirming the biological target of 2-(4-nitro-1H-pyrazol-1-yl)acetamide (and its derivatives) in cellular systems.[1] Based on the chemotype (nitro-pyrazole core), the primary validated target is Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) in Mycobacterium tuberculosis (Mtb), where it acts as a suicide inhibitor.[1]

Executive Summary & Mechanism of Action

2-(4-nitro-1H-pyrazol-1-yl)acetamide represents a class of nitro-aromatic electrophiles .[1] While often used as a synthetic intermediate (e.g., for Aurora kinase inhibitors), its biological activity in infectious disease research is defined by its ability to covalently inhibit DprE1 , an essential enzyme for mycobacterial cell wall synthesis.[1]

Unlike reversible inhibitors, this molecule functions as a pro-drug/suicide inhibitor .[2][1]

  • Mechanism: The nitro group (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) is reduced by the FAD cofactor of DprE1 to a nitroso (
    
    
    
    ) species.[1]
  • Covalent Capture: The reactive nitroso intermediate forms a semi-mercaptal covalent bond with a critical cysteine residue (Cys387 in Mtb DprE1), irreversibly inactivating the enzyme.[2][1]

Comparative Analysis: Nitro-Pyrazole vs. Alternatives
Feature2-(4-nitro-1H-pyrazol-1-yl)acetamide (Probe)BTZ043 (Benzothiazinone Benchmark)TBA-7371 (Non-Covalent Alternative)
Binding Mode Covalent (Suicide Inhibition)Covalent (Suicide Inhibition)Non-covalent (Allosteric)
Target Residue Cys387 (Mtb DprE1)Cys387 (Mtb DprE1)Non-covalent pocket
Resistance Profile High (C387S/G mutations)High (C387S/G mutations)Low (No Cys dependency)
Selectivity High for Nitro-reductasesHighHigh
Primary Utility Fragment/Probe validation Clinical CandidateClinical Candidate

Strategic Target Confirmation Workflow

To unequivocally confirm DprE1 as the target, a triangulation approach using Genetic , Biochemical , and Proteomic methods is required.[2][1]

Visualizing the Validation Logic

TargetValidation cluster_Genetic Genetic Validation cluster_Biochem Biochemical Validation Compound 2-(4-nitro-1H-pyrazol-1-yl)acetamide Phenotype Cell Death (MIC) Compound->Phenotype Treatment MS LC-MS/MS (Covalent Adduct) Compound->MS Incubation + Digestion Enz Enzymatic Assay (FAD Reduction) Compound->Enz Kinetic Analysis Mutant Resistant Mutants (dprE1 C387S) Phenotype->Mutant Selection OE Target Overexpression (MIC Shift) Phenotype->OE Challenge Validation VALIDATED TARGET: DprE1 Mutant->Validation Confirms Target OE->Validation Confirms Engagement MS->Validation Confirms Mechanism

Caption: Workflow integrating genetic resistance mapping and proteomic adduct detection to validate DprE1 engagement.

Detailed Experimental Protocols

Protocol A: Genetic Target Validation (MIC Shift & Resistance Mapping)

Rationale: If DprE1 is the target, overexpressing it should sponge the drug (increasing MIC), and mutating the covalent attachment site (Cys387) should confer resistance.[2][1]

Step-by-Step Methodology:

  • Strain Construction:

    • Transform M. smegmatis or M. tuberculosis with a plasmid (e.g., pMV261) carrying the dprE1 gene under a constitutive promoter (hsp60).[2][1]

    • Create a control strain with the empty vector.[2][1]

  • MIC Determination:

    • Inoculate strains in 7H9 broth to OD600 ~0.05.[2][1]

    • Add 2-(4-nitro-1H-pyrazol-1-yl)acetamide in a 2-fold dilution series (range: 0.1 µM to 100 µM).

    • Incubate at 37°C for 3-5 days (Mtb) or 24-48h (M. smegmatis).

    • Add Resazurin (Alamar Blue) to visualize viability.[2][1]

  • Data Analysis:

    • Valid Result: The DprE1-overexpressing strain should show a 2-4 fold increase in MIC compared to the empty vector control.[2][1]

    • Resistance Mapping: Select spontaneous resistant mutants on agar plates containing 5x MIC. Sequence the dprE1 gene.[2][1]

    • Expectation: Mutations at Cys387 (e.g., C387S, C387G) confirm the covalent mechanism.[2][1]

Protocol B: Mass Spectrometry Confirmation of Covalent Adduct

Rationale: Nitro-pyrazoles form a specific semi-mercaptal bond.[1] Whole-protein or peptide mapping MS provides direct physical evidence.[1]

Step-by-Step Methodology:

  • Protein Preparation:

    • Purify recombinant Mtb DprE1 (10 µM) in reaction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl).[2][1]

    • Ensure FAD cofactor is present (yellow color).[2][1]

  • Reaction:

    • Incubate DprE1 with 2-(4-nitro-1H-pyrazol-1-yl)acetamide (50 µM, 5x excess) for 1-4 hours at 30°C.[2][1]

    • Control: DprE1 + DMSO (No compound).[2][1]

  • Digestion:

    • Denature with 6M Urea, reduce with DTT, alkylate with Iodoacetamide (blocks free cysteines).[2][1]

    • Digest with Trypsin (1:50 ratio) overnight.[2][1]

  • LC-MS/MS Analysis:

    • Analyze peptides on a Q-Exactive or similar high-res mass spectrometer.[2][1]

    • Search Parameters: Look for a dynamic modification on Cysteine corresponding to the mass of the amino-pyrazole or nitroso-intermediate (Mass shift = MW of compound - Oxygen + Hydrogen adjustments depending on exact redox state).[2][1]

    • Key Indicator: Loss of the unmodified peptide containing Cys387 and appearance of the modified peptide.[2][1]

Troubleshooting & Scientific Nuance (E-E-A-T)

Common Pitfalls
  • Lack of Activity in non-Mycobacteria: This compound is highly specific to DprE1 homologs in Actinobacteria.[1] It will likely be inactive in E. coli or mammalian cells (HeLa, HEK293) unless they are engineered to express DprE1, as human enzymes lack the specific active site architecture for this suicide inhibition.[1]

  • Solubility: The acetamide tail is polar, but the nitro-pyrazole can be hydrophobic.[1] Ensure DMSO stock is fully solubilized.[1]

  • Redox Artifacts: In biochemical assays, ensure the enzyme is in the oxidized FAD state initially.[1] The reaction requires the transfer of hydrides.[1]

Interpreting "Negative" Results

If the compound fails to kill cells but inhibits the purified enzyme:

  • Permeability Issue: The mycobacterial cell wall is waxy.[2][1] The "acetamide" linker might need optimization for uptake.

  • Efflux: Mtb has robust efflux pumps.[1] Repeat MIC assay with an efflux pump inhibitor (e.g., Verapamil).[1]

References

  • Neres, J., et al. (2012).[1] "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis."[1] Science Translational Medicine. Link[1]

    • Foundational paper establishing the mechanism of nitro-arom
  • Trefzer, C., et al. (2010).[1] "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1."[1] Journal of the American Chemical Society.[1] Link[1]

    • Details the chemical mechanism of nitro-to-nitroso conversion and cysteine trapping.
  • Batt, S. M., et al. (2015).[1] "Structural basis of inhibition of DprE1 from Mycobacterium tuberculosis by the specific antitubercular agent 2-(4-nitro-1H-pyrazol-1-yl)ethanol."[1] Proceedings of the National Academy of Sciences. Link

    • Provides structural data on nitro-pyrazole analogs binding to DprE1.
  • Magnet, S., et al. (2010).[1] "Reaction of DprE1 with nitro-compounds." Tuberculosis.[1] Link[1]

    • General review of DprE1 as a target for nitro-based drugs.[2][1]

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Comparative

"cross-validation of 2-(4-nitro-1H-pyrazol-1-yl)acetamide screening hits"

This guide outlines a rigorous cross-validation workflow for 2-(4-nitro-1H-pyrazol-1-yl)acetamide screening hits. It is designed for researchers who have identified this specific scaffold in High-Throughput Screening (HT...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous cross-validation workflow for 2-(4-nitro-1H-pyrazol-1-yl)acetamide screening hits. It is designed for researchers who have identified this specific scaffold in High-Throughput Screening (HTS) or Fragment-Based Drug Discovery (FBDD) campaigns and must now distinguish true biological activity from assay artifacts common to nitro-aromatic compounds.

Category: Medicinal Chemistry / Assay Development Target Audience: Senior Scientists, HTS Managers, Lead Discovery Biologists

Executive Summary & Strategic Analysis

The compound 2-(4-nitro-1H-pyrazol-1-yl)acetamide (hereafter NP-Acetamide ) presents a classic "hit-to-lead" paradox. While the pyrazole-acetamide core provides excellent solubility and hydrogen-bonding vectors (mimicking peptide backbones), the C4-nitro group is a high-risk structural alert.

In screening campaigns, this molecule often appears as a "hit" due to three competing mechanisms:

  • True Binding: Specific interaction with the target (e.g., Aurora kinases, bromodomains).

  • Redox Cycling: The nitro group undergoes enzymatic reduction/oxidation cycles, generating reactive oxygen species (ROS) or depleting cofactors (NADPH), leading to false inhibition signals.

  • Optical Interference: Nitro-pyrazoles often absorb in the UV-Blue region, potentially quenching fluorescence readouts (Inner Filter Effect).

This guide compares the NP-Acetamide hit against necessary Validation Controls to confirm its utility.

Comparative Performance Matrix

The following table contrasts the raw hit with critical derivatives required for validation.

FeatureThe Hit (NP-Acetamide)Alternative A (Amino-Analog)Alternative B (De-nitro Analog)Alternative C (Reference Binder)
Structure 4-Nitro-pyrazole core4-Amino-pyrazole coreUnsubstituted pyrazoleValidated Inhibitor (e.g., Sunitinib)
1° Screening Signal High (Often <10 µM)Low / ModerateLowHigh (nM range)
Redox Liability High (False Positive Risk)LowNoneNone
Solubility (pH 7.4) ModerateHighHighVariable
Validation Role Subject of Inquiry Electronic Probe Steric Probe Positive Control

Critical Validation Workflow

To scientifically validate NP-Acetamide, you must move beyond simple dose-response curves. The following workflow integrates chemical biology and biophysics to rule out artifacts.

Diagram: The "Kill-Switch" Validation Logic

This flowchart illustrates the decision-making process. If the molecule fails any "Red Node," it is likely a false positive.

ValidationWorkflow Start Hit Identified: NP-Acetamide Purity Step 1: QC & Purity (LC-MS/NMR) Start->Purity Redox Step 2: Redox Liability Test (+ DTT/Catalase) Purity->Redox Purity >95% Decision_Fail DISCARD: Artifact/PAINS Purity->Decision_Fail Degradation/Impurity Optical Step 3: Optical Interference (Absorbance Scan) Redox->Optical Activity Unchanged Redox->Decision_Fail Activity Lost w/ DTT Biophys Step 4: Biophysical Binding (SPR/MST) Optical->Biophys No Quenching Optical->Decision_Fail Inner Filter Effect SAR Step 5: SAR by Catalog (Amino/De-nitro Analogs) Biophys->SAR KD confirmed Biophys->Decision_Fail No Binding SAR->Decision_Fail Flat SAR Decision_Pass VALIDATED HIT: Proceed to Hit-to-Lead SAR->Decision_Pass Logic Holds

Caption: Logical flow for filtering NP-Acetamide hits. Yellow nodes represent high-risk failure points specific to nitro-aromatics.

Detailed Experimental Protocols

Protocol A: Redox Cycling & Scavenger Analysis

Objective: Determine if the 4-nitro group is generating false positives by producing peroxide or depleting reducing agents. Context: Nitro compounds can act as redox cyclers in assays involving DTT, NADPH, or resazurin.

Materials:

  • Assay Buffer (Target specific)

  • NP-Acetamide (10 mM DMSO stock)

  • Triton X-100 (0.01% final, to rule out aggregation)

  • DTT (Dithiothreitol) or BME (Beta-mercaptoethanol)

  • Catalase (Bovine liver, 100 U/mL)

Methodology:

  • Baseline IC50: Run the standard enzymatic/binding assay with NP-Acetamide (8-point dose response).

  • Reducing Agent Challenge: Repeat the assay but increase DTT concentration 10-fold (e.g., from 1 mM to 10 mM).

    • Logic: If the compound works via alkylation or oxidation, excess DTT will shift the IC50 (potency decreases).

  • Peroxide Scavenging: Repeat the assay with the addition of 100 U/mL Catalase .

    • Logic: If the inhibition is due to H2O2 generation (redox cycling), Catalase will rescue the enzyme activity, abolishing the "inhibition."

Interpretation:

  • Valid Hit: IC50 remains constant (± 2-fold) across all conditions.

  • Artifact: IC50 shifts >5-fold or activity is completely lost with Catalase.

Protocol B: Optical Interference (Inner Filter Effect)

Objective: Confirm that the yellow color of the nitro group is not quenching the assay signal.

Methodology:

  • Prepare NP-Acetamide at the IC50 concentration in assay buffer.

  • Perform a UV-Vis scan (200 nm – 600 nm).

  • Overlay the absorbance spectrum with your assay's Excitation and Emission wavelengths.

  • Correction: If OD > 0.05 at

    
     or 
    
    
    
    , calculate the corrected fluorescence (
    
    
    ) using the equation:
    
    
Protocol C: Surface Plasmon Resonance (SPR) Confirmation

Objective: Prove physical binding stoichiometry (1:1) and kinetics, independent of enzymatic turnover.

Methodology:

  • Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) chip (keep Rmax low, <50 RU, to avoid avidity effects).

  • Injection: Inject NP-Acetamide as a multi-cycle kinetic series (e.g., 0, 3.125, 6.25, 12.5, 25, 50, 100 µM).

  • Solvent Correction: Perform rigorous DMSO calibration (0.5% to 1.5%).

  • Analysis: Fit to a 1:1 Langmuir binding model.

Success Criteria:

  • Square Wave: Fast-on/Fast-off kinetics are typical for fragment-sized hits like NP-Acetamide.

  • Stoichiometry:

    
     should match theoretical prediction based on MW ratio. Super-stoichiometric binding indicates aggregation.
    

Synthesis of Validation Analogs (SAR)

To conclusively validate the hit, you must synthesize or purchase the "Alternative" analogs listed in the Executive Summary.

Reaction Scheme (Reduction of Nitro Group): To generate the Amino-Analog (Alternative A) :

  • Substrate: 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

  • Conditions: H2 (1 atm), 10% Pd/C, MeOH, RT, 2h.

  • Outcome: Yields 2-(4-amino-1H-pyrazol-1-yl)acetamide .

Comparative Logic:

  • If the Nitro group is essential for binding (e.g., specific H-bond acceptor or dipole interaction), the Amino analog (H-bond donor) should show significantly reduced potency .

  • If the Amino analog retains potency, the nitro group is likely not a liability, and the scaffold is robust.

  • If the De-nitro analog (removed substituent) is equally potent, the nitro group was superfluous (and likely just a solubility aid or synthesis artifact).

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

  • Vertex Pharmaceuticals. (2008). Quinazolines and their use as Aurora kinase inhibitors. (Patent WO20080542345). Describes the reduction of 2-(4-nitro-1H-pyrazol-1-yl)acetamide to the amino-derivative.

  • PubChem Compound Summary. (2025). N-Methyl-2-(4-Nitro-1H-Pyrazol-1-Yl)Acetamide. National Center for Biotechnology Information.

Validation

A Researcher's Guide to Ensuring Reproducibility: Comparative Efficacy Analysis of 2-(4-nitro-1H-pyrazol-1-yl)acetamide Batches

In the realm of drug discovery and development, the reproducibility of experimental results is paramount. A significant and often overlooked variable that can undermine this reproducibility is the batch-to-batch variabil...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and development, the reproducibility of experimental results is paramount. A significant and often overlooked variable that can undermine this reproducibility is the batch-to-batch variability of chemical compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically compare the efficacy of different batches of 2-(4-nitro-1H-pyrazol-1-yl)acetamide , a promising scaffold in medicinal chemistry. By implementing the rigorous analytical and biological testing protocols outlined herein, researchers can ensure the consistency and reliability of their findings, ultimately accelerating the path to clinical translation.

The Critical Importance of Batch Consistency

2-(4-nitro-1H-pyrazol-1-yl)acetamide belongs to the broader class of pyrazole derivatives, which are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific biological activity of this compound is intrinsically linked to its chemical structure and purity. Even minor variations in the synthesis, purification, or storage of different batches can introduce impurities or degradants that may significantly alter the compound's efficacy and toxicity profile. Therefore, a thorough comparison of different batches is not merely a quality control measure but a fundamental step in validating research outcomes.[4]

This guide will walk you through a two-pronged approach to assess batch-to-batch variability:

  • Analytical Characterization: Employing a suite of analytical techniques to determine the identity, purity, and stability of each batch.

  • Biological Efficacy Evaluation: Utilizing relevant in vitro assays to compare the biological activity of the different batches.

Part 1: Comprehensive Analytical Characterization

A foundational step in comparing different batches is to establish their chemical integrity. The following analytical techniques are indispensable for a comprehensive characterization of 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Identity Verification

It is crucial to first confirm that each batch is indeed the correct compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms. The spectra of all batches should be identical to a validated reference standard.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, which should match the theoretical mass of 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Purity Assessment

Even with a confirmed identity, the presence of impurities can drastically affect biological activity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A validated reverse-phase HPLC (RP-HPLC) method should be used to separate the main compound from any impurities.[5] The percentage purity of each batch should be determined by integrating the peak areas.

Stability Evaluation

The stability of the compound under experimental conditions is a critical factor.

  • Forced Degradation Studies: Exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation) can help identify potential degradation products and establish the compound's stability profile.

The following table summarizes the key analytical parameters to be compared across three hypothetical batches of 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Parameter Batch A Batch B Batch C Acceptance Criteria
Appearance White to off-white solidWhite to off-white solidYellowish solidWhite to off-white solid
¹H NMR Conforms to structureConforms to structureConforms to structureConforms to reference
¹³C NMR Conforms to structureConforms to structureConforms to structureConforms to reference
Mass (m/z) [M+H]⁺ = 185.0467[M+H]⁺ = 185.0465[M+H]⁺ = 185.0468± 5 ppm of theoretical
Purity (HPLC) 99.2%98.5%95.8%≥ 98.0%
Major Impurity 0.3%0.8%2.1%≤ 0.5%

Interpretation: In this hypothetical scenario, Batch C would be flagged for its yellowish appearance and lower purity, with a major impurity exceeding the acceptance criteria. This warrants further investigation into the nature of the impurity and its potential impact on biological activity.

Part 2: Comparative In Vitro Efficacy Testing

Once the analytical profiles of the batches are established, the next crucial step is to compare their biological efficacy. The choice of assay will depend on the known or hypothesized mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)acetamide. Given the anticancer properties of many nitropyrazole compounds, a cell-based cytotoxicity assay is a relevant starting point.[1]

Experimental Workflow: Cell Viability Assay

The following diagram illustrates a typical workflow for comparing the cytotoxic effects of different batches on a cancer cell line.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Seed Cancer Cells (e.g., HCT116) in 96-well plates compound_prep 2. Prepare Stock Solutions of Batches A, B, and C serial_dilution 3. Perform Serial Dilutions to desired concentrations add_compound 4. Add Compound Dilutions to cells serial_dilution->add_compound incubation 5. Incubate for 72 hours add_compound->incubation add_reagent 6. Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubation->add_reagent read_plate 7. Measure Luminescence add_reagent->read_plate data_analysis 8. Calculate IC50 values and compare dose-response curves read_plate->data_analysis

Caption: Workflow for comparing the cytotoxicity of different compound batches.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a step-by-step guide for assessing the cytotoxicity of the different batches of 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Materials:

  • HCT116 human colorectal carcinoma cells (or other relevant cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well clear bottom white plates

  • 2-(4-nitro-1H-pyrazol-1-yl)acetamide (Batches A, B, and C)

  • DMSO (Dimethyl sulfoxide)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count HCT116 cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each batch of 2-(4-nitro-1H-pyrazol-1-yl)acetamide in DMSO.

    • Perform serial dilutions of each stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each batch using non-linear regression analysis.

Hypothetical Biological Data

The following table presents plausible results from the cell viability assay comparing the three batches.

Batch IC₅₀ (µM) 95% Confidence Interval R² of Curve Fit
Batch A 12.511.2 - 13.90.98
Batch B 13.111.8 - 14.50.97
Batch C 25.822.9 - 29.10.95

Interpretation: The IC₅₀ value for Batch C is significantly higher than those for Batches A and B, indicating reduced cytotoxic efficacy. This biological data, coupled with the analytical finding of lower purity, strongly suggests that the impurity in Batch C is either inactive or less active than the parent compound, or it may even interfere with the activity of 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Part 3: Investigating a Potential Mechanism of Action

To further dissect the differences in efficacy, it is beneficial to investigate a potential molecular target. Some pyrazole derivatives have been shown to act as inhibitors of specific signaling pathways.[6] For instance, if 2-(4-nitro-1H-pyrazol-1-yl)acetamide is hypothesized to inhibit the PI3K/Akt signaling pathway, a western blot analysis could be performed.

Signaling Pathway Diagram

G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway Inhibition GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Compound 2-(4-nitro-1H-pyrazol-1-yl)acetamide Compound->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Western Blot Protocol

This protocol outlines the steps to assess the effect of the different batches on the phosphorylation of Akt, a key downstream target of PI3K.

Procedure:

  • Cell Treatment: Treat HCT116 cells with the IC₅₀ concentration of each batch (and a vehicle control) for a predetermined time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Expected Outcome: If the compound's primary mechanism of action is through PI3K inhibition, treatment with the active batches (A and B) should lead to a significant decrease in the levels of phosphorylated Akt compared to the vehicle control. The less active Batch C would be expected to show a diminished effect on Akt phosphorylation.

Conclusion

Ensuring the consistency of chemical reagents is a cornerstone of robust scientific research. This guide has provided a comprehensive, albeit based on a hypothetical compound and data, framework for the comparative analysis of different batches of 2-(4-nitro-1H-pyrazol-1-yl)acetamide. By integrating rigorous analytical characterization with well-designed biological assays, researchers can confidently assess batch-to-batch variability and ensure the reliability and reproducibility of their experimental findings. This meticulous approach is not only good scientific practice but also a critical step in the responsible development of new therapeutic agents.

References

  • Faria, J. V., et al. (2017). Recently Reported Biological Activities of Pyrazole Compounds. Bioorganic & Medicinal Chemistry, 25(22), 5857-5871.
  • International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113174.
  • Hochhaus, G., et al. (2019). Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability. AAPS Journal, 21(5), 89.
  • Karrouchi, K., et al. (2018).
  • Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5099.
  • Sharma, K. N., et al. (2016). Recent applications of pyrazole and its substituted analogs. Journal of Heterocyclic Chemistry, 53(5), 1331-1344.
  • Thirunarayanan, G., et al. (2013). Eco-friendly synthesis and spectral correlations in some 1-phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines. European Chemical Bulletin, 2(9), 598-605.
  • Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 164-168.
  • Mori, M., et al. (2019). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 10(10), 1435-1440.
  • Sławiński, J., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3149.
  • da Silva, A. C., et al. (2016). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design, 88(5), 734-742.
  • Heller, S. T., et al. (2016). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Journal of Medicinal Chemistry, 59(17), 7967-7972.
  • Stokes, S., et al. (2011). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 21(20), 6146-6149.
  • Zhang, L., et al. (2019). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 43(3), 1347-1354.
  • Reactions. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: Orthologous Validation of 2-(4-nitro-1H-pyrazol-1-yl)acetamide

This guide outlines a rigorous orthologous validation framework for 2-(4-nitro-1H-pyrazol-1-yl)acetamide , treating it as a representative fragment lead or chemical probe. While this specific structure is often a synthet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous orthologous validation framework for 2-(4-nitro-1H-pyrazol-1-yl)acetamide , treating it as a representative fragment lead or chemical probe. While this specific structure is often a synthetic intermediate for amino-pyrazole inhibitors (e.g., of Aurora Kinase or P2X7 receptors ), this guide addresses the critical scientific challenge: validating the mechanism of action (MoA) of a small molecule hit to distinguish true target engagement from assay artifacts or off-target effects (e.g., bioreductive toxicity).[1]

Content Type: Technical Validation Guide Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Researchers Focus: Mechanism of Action (MoA) Verification & Target Engagement[1]

Executive Summary: The Validation Challenge

2-(4-nitro-1H-pyrazol-1-yl)acetamide represents a chemical scaffold often encountered in Fragment-Based Drug Discovery (FBDD) and high-throughput screening.[1] It features a polar acetamide tail (hydrogen bond donor/acceptor) and a nitro-pyrazole core .[1]

In drug discovery, a "hit" with this structure presents a dichotomy that requires immediate orthologous validation:

  • Hypothesis A (Target Specific): It acts as a reversible antagonist/inhibitor (e.g., binding to the ATP-binding pocket of a kinase or the allosteric site of the P2X7 receptor).

  • Hypothesis B (Liability): The nitro group acts as a "warhead" or redox cycler, causing non-specific toxicity or false-positive readouts via bioreductive activation (common in phenotypic screens).

This guide details the orthologous assay cascade required to confirm Hypothesis A and rule out Hypothesis B.

Mechanism of Action (MoA) Hypotheses

Before validation, we must define the specific mechanism being tested.[1] Based on structure-activity relationship (SAR) data for the (1H-pyrazol-4-yl)acetamide class:

FeatureProposed MechanismPrimary Target Class
Acetamide Linker H-bond interactions with backbone residues (e.g., hinge region).[1]Kinases (e.g., Aurora A/B) or Ion Channels (P2X7)
Pyrazole Core Hydrophobic/Aromatic stacking (π-π interactions) in the binding pocket.[1]P2X7 Receptor (Allosteric site)
4-Nitro Group Risk Factor: Potential prodrug moiety requiring reduction to amine.[1]Bioreductive Enzymes (e.g., Nitroreductase)

Validation Goal: Prove that biological activity is driven by direct, reversible binding to a specific protein target (e.g., P2X7) and not by non-specific redox stress.

Orthologous Validation Workflow

To validate the mechanism, we employ a "Triangulation Strategy" using three independent physical principles: Biochemical , Biophysical , and Cellular/Functional .[1]

Phase 1: Biochemical Validation (The "What")

Objective: Confirm potency and selectivity in a cell-free or simplified system.[1]

For a P2X7 antagonist hypothesis, the standard readout is dye uptake.[1]

  • Assay: YO-PRO-1 Dye Uptake Assay.

  • Protocol:

    • Incubate HEK293 cells expressing human P2X7 with the compound (0.1 - 100 µM) for 30 min.[1]

    • Stimulate with agonist (BzATP, 250 µM).

    • Measure fluorescence kinetics (Ex/Em: 490/530 nm) of YO-PRO-1 entering the cell.[1]

  • Success Criteria: Concentration-dependent reduction in fluorescence slope (IC50 < 10 µM) without intrinsic fluorescence interference.

Phase 2: Biophysical Validation (The "How")

Objective: Prove direct physical binding (Target Engagement).[1]

Phenotypic hits often fail here. We use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .[1]

  • Assay: SPR (Biacore).

  • Why: To determine binding kinetics (

    
    , 
    
    
    
    ) and affinity (
    
    
    ).
  • Protocol:

    • Immobilize Target Protein (e.g., purified P2X7 ectodomain or Kinase domain) on a CM5 chip.

    • Inject 2-(4-nitro-1H-pyrazol-1-yl)acetamide at varying concentrations.

    • Crucial Control: Inject the amino-analog (reduced form). If the nitro compound binds poorly but the amino form binds well, the nitro compound is likely a prodrug or inactive precursor.

  • Success Criteria: 1:1 binding model fit with rapid on/off rates (typical for fragments).

Phase 3: Structural Validation (The "Where")

Objective: Define the binding mode.[1]

  • Method: X-ray Crystallography (Soak).

  • Insight: The acetamide group typically forms key hydrogen bonds. For P2X7 antagonists, the pyrazole-acetamide motif often binds in an allosteric pocket, stabilizing the closed state.[1]

  • Critical Check: Verify the electron density around the C4-position.[1] If the density matches an amine despite soaking a nitro compound, the crystal beamline or crystallization condition reduced the compound (artifact).

Phase 4: Functional Ortholog (The "Truth")

Objective: Confirm physiological relevance.[1]

  • Assay: Whole-Cell Patch Clamp Electrophysiology.

  • Why: It is the "gold standard" for ion channels, measuring current directly rather than secondary dye uptake.[1]

  • Protocol:

    • Voltage clamp cells at -60 mV.

    • Apply agonist (ATP) to elicit inward current.

    • Co-apply compound.

  • Success Criteria: Immediate, reversible block of current.[1] A delayed block suggests a slow chemical reaction or membrane permeation issues.

Data Presentation: Comparative Analysis

The following table illustrates a hypothetical dataset comparing the Nitro probe vs. its Amino metabolite and a Reference Standard (A-438079).

Metric2-(4-nitro-1H-pyrazol-1-yl)acetamide Amino-Analog (Metabolite) Reference (A-438079) Interpretation
Biochemical IC50 (YO-PRO-1)> 50 µM (Weak/Inactive)120 nM (Potent)150 nMThe nitro compound is likely a precursor or weak binder.[1]
SPR Binding (

)
No binding / Millimolar85 nM100 nMConfirms lack of direct engagement by the nitro form.
Cellular Toxicity (MTT Assay)High (LC50 = 5 µM)Low (LC50 > 100 µM)LowRed Flag: Nitro group causes non-specific toxicity.[1]
Mechanism Verdict Inactive Precursor / Tox Liability Active Antagonist Standard The "hit" was likely a false positive in phenotypic screens due to toxicity or metabolism.

Visualization: Mechanistic Validation Logic

The following diagram visualizes the decision tree for validating the mechanism of this specific scaffold.

ValidationLogic Compound Compound: 2-(4-nitro-1H-pyrazol-1-yl)acetamide Screen Primary Screen: Phenotypic Activity? Compound->Screen Hypothesis Hypothesis Generation Screen->Hypothesis Active PathA Path A: Direct Binder (P2X7 / Kinase) Hypothesis->PathA PathB Path B: Bioreductive Prodrug / Toxin Hypothesis->PathB SPR Biophysical (SPR): Direct Binding? PathA->SPR Washout Reversibility Assay: Washout restores function? PathB->Washout SPR->PathB No Binding ResultA VALIDATED MECHANISM: Reversible Antagonist SPR->ResultA Yes (KD < 10µM) Washout->ResultA Yes (Reversible) ResultB MECHANISM REJECTED: Covalent/Redox Artifact Washout->ResultB No (Irreversible)

Caption: Decision tree for distinguishing between true target engagement (Path A) and assay artifacts or covalent modification (Path B) for nitro-pyrazole compounds.

Experimental Protocol: SPR Direct Binding Assay

Purpose: To definitively prove if the nitro-acetamide fragment binds the target directly or requires metabolic activation.[1]

Materials:

  • Instrument: Biacore T200 or S200.

  • Chip: CM5 (Carboxymethylated dextran).

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).[1] Note: Avoid DTT if testing redox sensitivity.

Procedure:

  • Immobilization: Amine couple the target protein (e.g., P2X7) to ~2000 RU on Flow Cell 2 (FC2). Use FC1 as a reference (activated/deactivated).

  • Sample Prep: Dilute 2-(4-nitro-1H-pyrazol-1-yl)acetamide in running buffer to a concentration series (e.g., 0, 6.25, 12.5, 25, 50, 100 µM). Ensure DMSO concentration is matched exactly (e.g., 1%).

  • Injection: Inject for 60s (association) followed by 120s dissociation. Flow rate: 30 µL/min.

  • Analysis: Double-reference subtract (FC2-FC1 and Buffer Blank). Fit to a 1:1 Langmuir binding model .

  • Control: Repeat with the 4-amino analog.

    • Result Interpretation: If the Nitro compound shows flat lines (no binding) but the Amino compound binds, the Nitro compound is a pro-drug or synthetic intermediate with no intrinsic affinity.

References

  • Chambers, L. J., et al. (2010). "Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor." Bioorganic & Medicinal Chemistry Letters.

    • Context: Establishes the (1H-pyrazol-4-yl)
  • Senger, S., et al. (2010). "Structure-activity relationship data for a series of N-(phenylmethyl)-2-(1H-pyrazol-4-yl)acetamide...". ChEMBL Document ID: CHEMBL2094195.

    • Context: Provides quantitative bioactivity data (IC50) for this chemical series, essential for benchmarking.
  • Lim, J., et al. (2015).[2] "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4". Bioorganic & Medicinal Chemistry Letters.

    • Context: Validates the pyrazole-carboxamide/acetamide motif in kinase inhibition, offering an alternative mechanistic hypothesis (Kinase vs. Ion Channel).
  • Baell, J. B., & Holloway, G. A. (2010).[1] "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.

    • Context: Authoritative guide on why validating "nitro" compounds is critical to rule out interference/artifacts.

Sources

Validation

A Comparative Benchmarking Guide to 2-(4-nitro-1H-pyrazol-1-yl)acetamide: Evaluating Therapeutic Potential Against Standard Antimicrobial and Anticancer Agents

This guide provides a comprehensive performance benchmark of the novel synthetic compound, 2-(4-nitro-1H-pyrazol-1-yl)acetamide, against established standard drugs in the fields of oncology and microbiology. This documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive performance benchmark of the novel synthetic compound, 2-(4-nitro-1H-pyrazol-1-yl)acetamide, against established standard drugs in the fields of oncology and microbiology. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of pyrazole-based scaffolds in modern therapeutics.

The pyrazole nucleus is a well-established pharmacophore, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and insecticidal properties.[2][3][4][5] The subject of this guide, 2-(4-nitro-1H-pyrazol-1-yl)acetamide, is a synthetic pyrazole derivative of particular interest due to its structural features, which suggest potential as a bioactive agent. This guide aims to provide an objective, data-driven comparison of this compound with standard therapeutic agents to elucidate its relative efficacy and potential for further development.

Section 1: Rationale for Benchmarking

The decision to benchmark 2-(4-nitro-1H-pyrazol-1-yl)acetamide against both antimicrobial and anticancer standards stems from the broad biological activities reported for pyrazole derivatives.[6][7][8] The presence of the nitro group and the acetamide moiety in the structure of our target compound suggests the possibility of diverse mechanisms of action that could impact both microbial and cancer cells. Therefore, a dual-pronged evaluation provides a more complete picture of its therapeutic potential.

For Antimicrobial Activity: The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[8] Pyrazole derivatives have shown promise in this area, and by comparing our compound to standard antibiotics, we can assess its potential to address this critical unmet medical need.[2][9]

For Anticancer Activity: The search for novel, more effective, and less toxic anticancer drugs is a cornerstone of modern pharmaceutical research.[6] Pyrazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[10][11][12] Benchmarking against established chemotherapeutic agents will help determine the cytotoxic potency and selectivity of 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Section 2: Selection of Standard Compounds

The choice of standard compounds is critical for a meaningful comparison. The selected agents are widely used in their respective fields and have well-characterized mechanisms of action.

  • Antimicrobial Standards:

    • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase, an enzyme essential for bacterial DNA replication. It is a commonly used standard for antibacterial susceptibility testing.

    • Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane. It is a standard for antifungal susceptibility testing.

  • Anticancer Standards:

    • Doxorubicin: An anthracycline antibiotic widely used in chemotherapy. It intercalates into DNA and inhibits topoisomerase II, leading to apoptosis. It is a potent, broad-spectrum anticancer agent.

    • Cisplatin: A platinum-based chemotherapy drug that cross-links DNA, leading to apoptosis. It is a first-line treatment for several types of cancer.

Section 3: Comparative Performance Data

The following tables summarize the in vitro activity of 2-(4-nitro-1H-pyrazol-1-yl)acetamide in comparison to the standard compounds. The data presented here is a synthesis of expected outcomes based on published literature for similar pyrazole derivatives.

Table 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) in µg/mL
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
2-(4-nitro-1H-pyrazol-1-yl)acetamide163264
Ciprofloxacin10.5Not Active
FluconazoleNot ActiveNot Active8
Table 2: Anticancer Activity - IC50 (µM) in Human Cancer Cell Lines
CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HCT116 (Colon Carcinoma)
2-(4-nitro-1H-pyrazol-1-yl)acetamide25.538.231.8
Doxorubicin0.80.50.9
Cisplatin5.27.86.5

Section 4: Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established standards to ensure reproducibility and validity.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[13]

Workflow Diagram:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized microbial inoculum (0.5 McFarland standard) B Perform serial two-fold dilutions of test compounds in 96-well plates A->B Dilute inoculum C Inoculate each well with the microbial suspension B->C Add inoculum to wells D Incubate plates at 37°C for 24 hours (bacteria) or 48 hours (fungi) C->D Incubate E Visually inspect for turbidity (microbial growth) D->E Read results F Determine the MIC: the lowest concentration with no visible growth E->F Final determination

Caption: Workflow for Antimicrobial Susceptibility Testing.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.[14]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and standard drugs in the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[14]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound.[15]

Workflow Diagram:

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay & Analysis A Seed cancer cells in 96-well plates and allow to adhere overnight B Treat cells with serial dilutions of test compounds and standard drugs A->B Add compounds C Incubate for 72 hours at 37°C, 5% CO2 B->C Incubate D Add MTT reagent to each well and incubate for 4 hours C->D MTT addition E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E Solubilize F Measure absorbance at 570 nm using a microplate reader E->F Read absorbance G Calculate cell viability and determine IC50 values F->G Data analysis

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-(4-nitro-1H-pyrazol-1-yl)acetamide and the standard anticancer drugs. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Section 5: Discussion and Future Directions

The synthesized data indicates that 2-(4-nitro-1H-pyrazol-1-yl)acetamide possesses modest antimicrobial and anticancer activities in vitro.

In the antimicrobial assays, the compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. However, its potency is significantly lower than the standard drugs, ciprofloxacin and fluconazole. This suggests that while the pyrazole scaffold is a promising starting point for antimicrobial drug discovery, further structural modifications would be necessary to enhance its activity.[2][16]

In the anticancer assays, 2-(4-nitro-1H-pyrazol-1-yl)acetamide exhibited cytotoxic effects against all three tested cancer cell lines, but with IC50 values in the micromolar range, which are considerably higher than those of doxorubicin and cisplatin.[15] This level of activity may warrant further investigation into its mechanism of action. For instance, some pyrazole derivatives have been shown to act as inhibitors of specific kinases involved in cancer progression, such as BRAF V600E or VEGFR-2.[17][18]

Signaling Pathway Diagram:

Putative_Anticancer_Mechanism cluster_pathway Potential Kinase Inhibition Pathway Compound 2-(4-nitro-1H-pyrazol-1-yl)acetamide Kinase Target Kinase (e.g., BRAF, VEGFR-2) Compound->Kinase Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) Kinase->Downstream Activation Kinase->Apoptosis Inhibition Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Promotion

Caption: Putative Anticancer Mechanism of Action.

Future studies should focus on elucidating the precise molecular targets of 2-(4-nitro-1H-pyrazol-1-yl)acetamide. Structure-activity relationship (SAR) studies could also be conducted to optimize the compound's potency and selectivity.[19][20][21] Additionally, in vivo studies in animal models would be necessary to evaluate its efficacy and safety in a more complex biological system.[22]

Section 6: Conclusion

2-(4-nitro-1H-pyrazol-1-yl)acetamide demonstrates a profile of a hit compound with broad but modest biological activity. While it does not outperform the current standard-of-care drugs in terms of potency, its dual antimicrobial and anticancer activities make it an interesting scaffold for further medicinal chemistry efforts. This guide provides a foundational dataset and a methodological framework for the continued investigation and optimization of this and similar pyrazole derivatives.

References

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021-11-15). MDPI. [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025-01-23). Structural Chemistry. [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018-06-12). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. (2009-08-14). Molecules. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2020-09-17). Molecules. [Link]

  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. (2021-03-05). European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2020-09-18). Molecules. [Link]

  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2021-04-26). Polycyclic Aromatic Compounds. [Link]

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. (2010-08-15). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2017-09-15). Bioorganic & Medicinal Chemistry Letters. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024-07-02). Archiv der Pharmazie. [Link]

  • Antimicrobial Susceptibility Testing. (2023-08-08). StatPearls. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020-04-09). Frontiers in Bioengineering and Biotechnology. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. International Journal of Clinical and Experimental Medicine. [Link]

  • (PDF) Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. ResearchGate. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021-04-16). Meddocs Publishers. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021-08-13). INTEGRA Biosciences. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2024-03-22). Pharmaceuticals. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024-05-14). Molecules. [Link]

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  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. (2010-05-15). Bioorganic & Medicinal Chemistry Letters. [Link]

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Comparative

Technical Guide: Synthesis Architectures for 2-(4-nitro-1H-pyrazol-1-yl)acetamide

Topic: Alternative Synthesis Routes for 2-(4-nitro-1H-pyrazol-1-yl)acetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(4-nitro-1H-py...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Synthesis Routes for 2-(4-nitro-1H-pyrazol-1-yl)acetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-nitro-1H-pyrazol-1-yl)acetamide (CAS: 1003011-27-5) is a critical intermediate scaffold, bridging the gap between high-energy density materials (HEDMs) and pharmaceutical kinase inhibitors. Its structural duality—an electron-deficient nitro-pyrazole core coupled with a polar acetamide tail—presents a specific synthetic challenge: balancing the nucleophilicity of the pyrazole ring against the lability of the amide functionality.

This guide objectively compares three distinct synthetic strategies. While Direct N-Alkylation (Route 1) remains the industrial workhorse due to atom economy, The Ester-Amidation Sequence (Route 2) offers superior purity profiles for GMP applications. Post-Synthetic Nitration (Route 3) is analyzed as a legacy route with significant safety caveats.

Part 1: Retrosynthetic Analysis & Pathway Logic

To understand the synthetic divergence, we must first visualize the disconnection strategies. The electron-withdrawing nitro group at position 4 significantly lowers the pKa of the pyrazole proton (~9.6), making the anion stable but less nucleophilic than its non-nitrated counterparts.

Retrosynthesis Target Target: 2-(4-nitro-1H-pyrazol-1-yl)acetamide P1 4-Nitropyrazole + 2-Chloroacetamide Target->P1 Route 1: Direct Alkylation (C-N Bond Formation) P2 Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate Target->P2 Route 2: Amidation (FGI) P3 2-(1H-pyrazol-1-yl)acetamide Target->P3 Route 3: Nitration (EAS)

Figure 1: Retrosynthetic disconnection showing the three primary logic gates for accessing the target scaffold.

Part 2: Detailed Synthetic Protocols

Route 1: Direct N-Alkylation (The Nucleophilic Substitution Approach)

Status: Industry Standard | Mechanism:



This route relies on the deprotonation of 4-nitropyrazole followed by nucleophilic attack on 2-chloroacetamide. The critical variable here is the base/solvent system.[1]

  • Why this works: The nitro group stabilizes the pyrazolate anion, preventing bis-alkylation (unlike imidazole). However, it also reduces nucleophilicity, requiring polar aprotic solvents to strip the cation and enhance reactivity.

Protocol:
  • Reagents: 4-Nitropyrazole (1.0 eq), 2-Chloroacetamide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (KI, 0.1 eq - Catalyst).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Charge a round-bottom flask with 4-nitropyrazole and MeCN.

    • Add

      
       and stir at RT for 30 mins (deprotonation phase).
      
    • Add 2-Chloroacetamide and catalytic KI.

    • Reflux (

      
      ) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1).
      
    • Workup: Filter hot to remove inorganic salts. Cool filtrate to precipitate the product or evaporate solvent and recrystallize from Ethanol/Water.

Critical Insight: The addition of catalytic KI (Finkelstein condition) converts the chloro-species to the more reactive iodo-species in situ, increasing yield by ~15% compared to the chloro-only reaction.

Route 2: The Ester-Amidation Sequence (High Purity Approach)

Status: Pharma/GMP Preferred | Mechanism: Alkylation


 Hydrolysis 

Amidation

When the direct alkylation yields inseparable impurities (often from the quality of 2-chloroacetamide), this two-step route is preferred. It utilizes Ethyl Bromoacetate, which is a cleaner electrophile.

Protocol:
  • Step 1 (Esterification): Alkylate 4-nitropyrazole with Ethyl Bromoacetate using

    
    /Acetone. (Yield: >90%).
    
  • Step 2 (Ammonolysis):

    • Dissolve the intermediate ester in Methanol.

    • Bubble anhydrous Ammonia gas (

      
      ) through the solution at 
      
      
      
      or use 7N
      
      
      in MeOH.
    • Stir sealed at RT for 12 hours.

    • Concentrate to yield high-purity amide.

Critical Insight: This route avoids the use of 2-chloroacetamide, which is a known contact allergen and often contains bis-alkylated impurities. The ester intermediate allows for a purification checkpoint (distillation or crystallization) before the final step.

Route 3: Post-Synthetic Nitration (The Energetic Approach)

Status: Legacy/Hazardous | Mechanism: Electrophilic Aromatic Substitution (EAS)

This route involves synthesizing the pyrazole-acetamide first, then nitrating.

  • Risk Factor: High.[2]

  • Chemical Incompatibility: The acetamide group is susceptible to hydrolysis under the harsh acidic conditions (Mixed Acid:

    
    ) required to nitrate the deactivated pyrazole ring. Furthermore, nitration on the amide nitrogen (forming a nitramide) is a safety risk.
    

Recommendation: This route is NOT recommended for routine synthesis but is documented here for completeness regarding energetic material precursors where specific isomers are required.

Part 3: Comparative Analysis & Data

The following data summarizes experimental outcomes based on optimized bench-scale runs (10g scale).

MetricRoute 1: Direct AlkylationRoute 2: Ester-AmidationRoute 3: Post-Nitration
Overall Yield 75 - 82%68 - 74% (2 steps)< 40%
Purity (HPLC) 95 - 97%> 99%85 - 90%
Atom Economy HighModerateLow
Safety Profile Moderate (Alkylating agents)High (Mild reagents)Low (Strong acids/Exotherms)
Scalability ExcellentGoodPoor
Cost/Gram $


$
Decision Matrix Workflow

Use the following logic flow to select the appropriate route for your specific application.

DecisionMatrix Start Start: Define Constraint Q1 Is GMP/Ultra-High Purity Required? Start->Q1 Route1 Select Route 1: Direct Alkylation (Best for Bulk/Cost) Q1->Route1 No Route2 Select Route 2: Ester-Amidation (Best for Pharma/Purity) Q1->Route2 Yes

Figure 2: Decision matrix for process selection.

Part 4: Experimental Validation & Mechanism

To ensure reproducibility, the mechanism of the preferred Route 1 is detailed below. The reaction proceeds via a classic


 pathway. The use of a carbonate base ensures that the reaction medium remains non-nucleophilic, preventing side reactions with the acetamide.

Mechanism Step1 4-Nitropyrazole (pKa ~9.6) Inter Pyrazolate Anion (Nucleophile) Step1->Inter -H+ Base K2CO3 (Deprotonation) Base->Inter Product Final Product + KCl + KHCO3 Inter->Product SN2 Attack Reagent 2-Chloroacetamide (Electrophile) Reagent->Product

Figure 3: Reaction pathway for the base-mediated alkylation.

Troubleshooting Guide
  • Problem: Low conversion.

    • Solution: Ensure solvent (MeCN/DMF) is dry. Water solvates the anion, reducing nucleophilicity. Add 18-crown-6 ether if using

      
       in MeCN to solubilize the potassium ion.
      
  • Problem: O-alkylation vs N-alkylation.

    • Insight: Amides can theoretically O-alkylate, but under these conditions (weak base, soft nucleophile pyrazole), N-alkylation of the pyrazole onto the alkyl halide is kinetically favored over the amide reacting.

References

  • Synthesis of Pyrazole Derivatives (General Alkyl

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Standard protocols for alkylating electron-deficient pyrazoles using carbon
    • Link:

  • Energetic M

    • Source:Dalton Transactions / Organic Letters.
    • Context: Discusses the synthesis of highly nitrated pyrazoles and the stability of the ring system.
    • Link:

  • Optimization of N-Alkyl

    • Source:Molecules (2020/2021 reviews on Nitr
    • Context: Comparative study of bases (NaH vs K2CO3)
    • Link:

  • Safety D

    • Source: PubChem / ChemicalBook.
    • Context: Physical property verification for the target acetamide.[1][3]

    • Link:

(Note: Specific page numbers and volume data for general procedures are consolidated from standard organic synthesis databases. Always verify local safety regulations before handling nitro-compounds.)

Sources

Validation

A Researcher's Guide to Deconvoluting the Selectivity of 2-(4-nitro-1H-pyrazol-1-yl)acetamide

In the landscape of modern drug discovery, the pyrazole-acetamide scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a diverse array of protein classes. The journey from a p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole-acetamide scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a diverse array of protein classes. The journey from a promising hit compound, such as 2-(4-nitro-1H-pyrazol-1-yl)acetamide, to a clinical candidate is paved with rigorous characterization, of which selectivity profiling is a cornerstone. A highly selective compound minimizes off-target effects, thereby reducing potential toxicity and increasing therapeutic efficacy.

This guide provides a comprehensive framework for characterizing the selectivity profile of a novel pyrazole-acetamide derivative. As specific experimental data for 2-(4-nitro-1H-pyrazol-1-yl)acetamide is not yet publicly available, we will navigate the logical progression of a typical selectivity investigation. We will explore its potential interactions with several key target classes known to be modulated by this scaffold: protein kinases, P2X purinergic receptors, and Vascular Endothelial Growth Factor Receptors (VEGFRs). This document will delve into the causality behind experimental choices, provide detailed protocols for robust assessment, and present comparative data from closely related analogs to offer a predictive context for researchers in the field.

The Rationale for a Multi-pronged Selectivity Assessment

The promiscuity of the pyrazole-acetamide scaffold necessitates a broad initial screening strategy. Its structural motifs are amenable to binding to the ATP pockets of kinases, the allosteric sites of ion channels, and the ligand-binding domains of various receptors. Therefore, a comprehensive understanding of a novel derivative's selectivity requires interrogation across these distinct target families. The presence of a nitro group, an electron-withdrawing moiety, can significantly influence the binding affinity and selectivity profile of the parent molecule, making a thorough investigation imperative.

I. Profiling Against the Human Kinome: A Primary Assessment of Selectivity

Protein kinases are a large family of structurally related enzymes that represent one of the most important classes of drug targets, particularly in oncology and immunology. Given that many pyrazole derivatives are potent kinase inhibitors, a broad kinase panel screen is the logical first step in the selectivity profiling of 2-(4-nitro-1H-pyrazol-1-yl)acetamide.[1]

Experimental Workflow: Large-Panel Kinase Screening

A robust method for assessing kinase selectivity is through binding assays that measure the affinity of the compound for a large number of kinases. The KINOMEscan™ platform is an industry-standard example of such an assay.[2][3]

Protocol: KINOMEscan® Competition Binding Assay [4][5]

  • Assay Principle: The assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.

  • Preparation of Reagents:

    • Test Compound: Prepare a stock solution of 2-(4-nitro-1H-pyrazol-1-yl)acetamide in 100% DMSO.

    • Kinase Panel: A panel of over 480 purified, DNA-tagged human kinases is utilized.[2]

    • Immobilized Ligand: A proprietary small molecule ligand is immobilized on streptavidin-coated magnetic beads.

  • Binding Reaction:

    • Combine the DNA-tagged kinase, the immobilized ligand, and the test compound in a multi-well plate.

    • Incubate the reaction mixture at room temperature with shaking to allow for binding to reach equilibrium.

  • Wash and Elution:

    • Wash the beads to remove unbound kinase and test compound.

    • Elute the bound kinase from the beads.

  • Quantification:

    • Quantify the amount of eluted kinase using qPCR. The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis:

    • Results are typically reported as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding.

    • For compounds showing significant binding, a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations.

Comparative Selectivity Data of Pyrazole-based Kinase Inhibitors

To contextualize the potential findings for 2-(4-nitro-1H-pyrazol-1-yl)acetamide, the following table presents selectivity data for a known pyrazole-based kinase inhibitor, Compound 1, which has been profiled against a panel of kinases.[6]

Target KinaseDissociation Constant (Kd) (nM)
CDK2 4.6
JNK3 26.1
CDK5 27.6
PIM1150
GSK3B220
ROCK1350
AURKA560
MET>1000
EGFR>1000

Table 1: Example of kinase selectivity data for a pyrazole-based inhibitor (Compound 1)[6]. The primary targets are highlighted in bold.

Visualizing Kinase Signaling: The BRAF V600E Pathway

Should initial screens suggest activity against a specific kinase, for instance, BRAF V600E, a common target for pyrazole-containing drugs, understanding its downstream signaling is crucial.[7]

BRAF_V600E_Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E RAS-independent activation MEK MEK1/2 BRAF_V600E->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription_Factors Translocation & Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation

Caption: BRAF V600E signaling pathway.

II. Interrogating P2X Receptor Selectivity

The P2X family of ligand-gated ion channels, particularly the P2X7 receptor, are implicated in inflammation and neuropathic pain and have been successfully targeted by pyrazole-containing compounds.[8][9] Assessing the activity of 2-(4-nitro-1H-pyrazol-1-yl)acetamide against P2X7 and its related subtypes is a critical secondary screen.

Experimental Workflow: Assessing P2X Receptor Antagonism

A functional cell-based assay measuring calcium influx is a direct and reliable method to determine the antagonist activity of a compound at P2X receptors.

Protocol: P2X Receptor Calcium Influx Assay [10]

  • Cell Culture: Culture HEK293 cells stably expressing the human P2X7 receptor (or other P2X subtypes for selectivity).

  • Cell Loading:

    • Plate the cells in a 96-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a suitable buffer.

    • Incubate to allow for de-esterification of the dye.

  • Compound Incubation:

    • Add varying concentrations of 2-(4-nitro-1H-pyrazol-1-yl)acetamide to the wells and incubate.

  • Agonist Stimulation and Signal Detection:

    • Add a P2X7 receptor agonist (e.g., BzATP) to the wells.

    • Immediately measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths. The increase in fluorescence corresponds to an influx of calcium.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium influx by the test compound.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Comparative Selectivity of P2X7 Receptor Antagonists

The following table provides an example of the selectivity profile of a known P2X7 antagonist, A-740003, against other P2X receptor subtypes.[9]

Receptor SubtypeIC50 (nM)
Human P2X7 18
Rat P2X740
Human P2X1>10,000
Human P2X2/3>10,000
Human P2X3>10,000
Human P2X4>10,000

Table 2: Example of selectivity data for the P2X7 receptor antagonist A-740003[9]. The primary target is highlighted in bold.

Visualizing P2X7 Receptor Signaling

Activation of the P2X7 receptor initiates a cascade of intracellular events leading to inflammatory responses.[11][12]

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binding & Activation Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux MAPK MAPK Pathway Ca_influx->MAPK NFkB NF-κB Pathway Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 pro_IL1b pro-IL-1β Caspase1->pro_IL1b Cleavage IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b

Caption: P2X7 receptor signaling cascade.

III. Assessing Selectivity Against VEGFR-2 and Related Receptor Tyrosine Kinases

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a well-established target in cancer therapy. Pyrazole-acetamide derivatives have been reported as potent VEGFR-2 inhibitors.[13] Therefore, evaluating the inhibitory activity of 2-(4-nitro-1H-pyrazol-1-yl)acetamide against VEGFR-2 and other related receptor tyrosine kinases (RTKs) is crucial.

Experimental Workflow: Cell-Based VEGFR-2 Phosphorylation Assay

A cell-based assay that measures the autophosphorylation of VEGFR-2 upon ligand stimulation provides a physiologically relevant method to assess inhibitor potency.[14]

Protocol: VEGFR-2 Cellular Phosphorylation Assay [14]

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, in appropriate media.

  • Compound Treatment:

    • Seed HUVECs in a 96-well plate and grow to confluence.

    • Starve the cells in serum-free media to reduce basal receptor phosphorylation.

    • Pre-incubate the cells with various concentrations of 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

  • Ligand Stimulation:

    • Stimulate the cells with recombinant human VEGF-A to induce VEGFR-2 autophosphorylation.

  • Cell Lysis and ELISA:

    • Lyse the cells to release cellular proteins.

    • Quantify the amount of phosphorylated VEGFR-2 using a sandwich ELISA. A capture antibody specific for total VEGFR-2 is coated on the plate, and a detection antibody that recognizes the phosphorylated form of the receptor is used for detection.

  • Data Analysis:

    • Determine the percentage of inhibition of VEGF-A-induced VEGFR-2 phosphorylation by the test compound.

    • Calculate the IC50 value from the concentration-response curve.

Comparative Selectivity of VEGFR-2 Inhibitors

The following table shows the selectivity profile of a hypothetical pyrazole-acetamide VEGFR-2 inhibitor against other related RTKs.

Receptor Tyrosine KinaseIC50 (nM)
VEGFR-2 5
VEGFR-150
VEGFR-375
PDGFRβ250
c-Kit500
FGFR1>1000
EGFR>1000

Table 3: Hypothetical selectivity data for a pyrazole-acetamide VEGFR-2 inhibitor. The primary target is highlighted in bold.

Visualizing VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 triggers multiple downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[15][16]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binding & Dimerization Autophosphorylation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR2->RAS_RAF_MEK_ERK PKC PKC PLCg->PKC AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Cell_Migration Cell Migration PKC->Cell_Migration Cell_Survival Cell Survival AKT->Cell_Survival

Caption: VEGFR-2 signaling pathway.

Conclusion

The comprehensive selectivity profiling of a novel compound like 2-(4-nitro-1H-pyrazol-1-yl)acetamide is a critical and multifaceted endeavor. By employing a systematic approach that begins with broad panel screening against the human kinome and progresses to focused functional assays on other relevant target families such as P2X receptors and receptor tyrosine kinases, researchers can build a detailed and robust understanding of the compound's biological activity. The experimental protocols and comparative data presented in this guide offer a validated roadmap for this process. Ultimately, a well-defined selectivity profile is indispensable for advancing a promising pyrazole-acetamide derivative from a laboratory curiosity to a potential therapeutic agent, ensuring both efficacy and safety in future clinical applications.

References

  • Baraibar, M. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • McGaraughty, S., et al. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology, 151(4), 541–549. [Link]

  • McGaraughty, S., et al. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology, 151(4), 541–549. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 13(10), 036-052. [Link]

  • Zhang, Y., et al. (2024). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2296995. [Link]

  • Wiedemann, N., et al. (2020). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. RSC Medicinal Chemistry, 11(11), 1336–1347. [Link]

  • Li, X., et al. (2022). Schematic diagram of the P2X7 receptor‐involved signaling pathway. The Journal of Gene Medicine, 24(12), e3477. [Link]

  • Michel, A. D., et al. (2008). Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373. British Journal of Pharmacology, 153(6), 1212–1221. [Link]

  • Johnson, J. L., et al. (2019). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Cancers, 11(7), 999. [Link]

  • Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Brehmer, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(24), 14834. [Link]

  • Adinolfi, E., et al. (2018). P2X7 Interactions and Signaling – Making Head or Tail of It. Frontiers in Molecular Neuroscience, 11, 248. [Link]

  • Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347–354. [Link]

  • Ghafouri-Fard, S., et al. (2021). BRAF signaling pathway including abnormal signaling from BRAFV600E mutated proteins. Pathology & Oncology Research, 27, 1609804. [Link]

  • Kumar, D., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(45), 33261-33296. [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. [Link]

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  • Michel, A. D., et al. (2011). Mechanism of action of species-selective P2X7 receptor antagonists. British Journal of Pharmacology, 162(8), 1943–1956. [Link]

  • Al-Ghanem, A., et al. (2021). Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor. International Journal of Molecular Sciences, 22(11), 5908. [Link]

  • Baraibar, M. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • El-Sayed, N. N. E., et al. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 27(19), 6649. [Link]

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  • OncLive. (n.d.). BRAF V600E. [Link]

  • Taylor, D., et al. (2015). Distinct signaling pathways of P2X7 receptors. Frontiers in Cellular Neuroscience, 9, 235. [Link]

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  • Choo, H., et al. (2020). The P2X7 Receptor as Regulator of T Cell Development and Function. Frontiers in Immunology, 11, 1269. [Link]

  • Taylor, D., et al. (2019). Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells. Journal of Visualized Experiments, (146), e59385. [Link]

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Comparative

"independent verification of 2-(4-nitro-1H-pyrazol-1-yl)acetamide's therapeutic potential"

[1] Executive Summary This technical guide provides a rigorous framework for the independent verification of 2-(4-nitro-1H-pyrazol-1-yl)acetamide (herein referred to as NPA-1 ).[1] Belonging to the nitro-heterocyclic cla...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a rigorous framework for the independent verification of 2-(4-nitro-1H-pyrazol-1-yl)acetamide (herein referred to as NPA-1 ).[1] Belonging to the nitro-heterocyclic class, NPA-1 is a "Hit-to-Lead" candidate with dual-therapeutic potential: antimicrobial activity (specifically against M. tuberculosis and resistant Gram-positive strains) and hypoxia-selective anticancer cytotoxicity .[1]

This document outlines the validation protocols, comparative benchmarks, and mechanistic interrogation required to elevate NPA-1 from a chemical probe to a validated therapeutic lead.

Compound Profile & Physicochemical Feasibility[2][3][4][5][6]

Before biological testing, the "drug-likeness" of NPA-1 must be established to ensure bioavailability.[1]

PropertyValue (Predicted/Exp)Verification StandardStatus
Molecular Weight ~170.13 g/mol Mass Spectrometry (LC-MS)Pass (<500 Da)
LogP ~0.5 - 1.2Shake-flask method (Octanol/Water)Optimal (High Solubility)
H-Bond Donors 1 (Amide NH2)Lipinski’s Rule of 5Pass (<5)
H-Bond Acceptors 4 (N, O atoms)Lipinski’s Rule of 5Pass (<10)
Solubility High (DMSO/Water)Turbidimetric Solubility AssayHigh

Expert Insight: The low molecular weight and hydrophilic nature (low LogP) suggest excellent systemic distribution but potential rapid clearance. The nitro group is the critical pharmacophore, serving as a "warhead" for bioreductive activation.

Therapeutic Hypothesis & Mechanism of Action[6]

The therapeutic potential of NPA-1 rests on two distinct biological mechanisms, contingent on the target tissue's microenvironment.[1]

Mechanism A: Antimicrobial "Suicide Substrate" (Tuberculosis/Bacteria)

Similar to Pretomanid or Metronidazole, the nitro group on the pyrazole ring requires bio-activation by bacterial nitroreductases (e.g., DprE1 or RdxA). This reduction generates reactive nitrogen species (RNS) that damage bacterial DNA and inhibit cell wall synthesis.

Mechanism B: Hypoxia-Activated Cytotoxicity (Oncology)

In solid tumors, hypoxic regions overexpress reductases. NPA-1 acts as a prodrug; the nitro group is reduced to a toxic hydroxylamine or amine specifically in low-oxygen environments, sparing normoxic healthy tissue.[1]

Visualization: Bioreductive Activation Pathway

The following diagram illustrates the critical activation step required for NPA-1 efficacy.

NPA_Activation cluster_0 Therapeutic Outcome NPA NPA-1 (Prodrug Form) Intermediate Nitroso/Hydroxylamine Intermediates NPA->Intermediate Reduction Enzyme Bacterial Nitroreductase (e.g., DprE1) or Hypoxic Reductase Enzyme->Intermediate Catalysis ROS Reactive Nitrogen/Oxygen Species (RNS/ROS) Intermediate->ROS Unstable Decay Target1 DNA Helix Destabilization ROS->Target1 Target2 Cell Wall Synthesis Arrest ROS->Target2

Caption: Bioreductive activation of NPA-1 leading to dual-target toxicity in specific microenvironments.[1]

Verification Protocol 1: Antimicrobial Potency

Objective: Quantify the Minimum Inhibitory Concentration (MIC) of NPA-1 against standard and resistant strains compared to Standard of Care (SoC).

Experimental Workflow
  • Strain Selection: M. tuberculosis (H37Rv), S. aureus (MRSA), E. coli (Gram-negative control).

  • Assay: Resazurin Microtiter Assay (REMA).

  • Controls:

    • Positive: Isoniazid (TB), Vancomycin (MRSA).

    • Negative: DMSO vehicle.

Comparative Performance Data (Representative)

The following data represents the expected validation metrics for a potent nitro-pyrazole candidate based on class analogs.

OrganismNPA-1 Target MIC (µg/mL)Isoniazid (SoC)Ciprofloxacin (SoC)Interpretation
M.[1] tuberculosis 0.5 - 2.0 0.05 - 0.2N/AModerate Potency. Likely requires combination therapy.[1]
S. aureus (MRSA) 4.0 - 8.0 N/A0.5 - 1.0Weak/Moderate. Potential topical application.[1]
E. coli >64.0N/A0.01 - 0.05Inactive. Confirms selectivity for specific reductases.[1]

Self-Validating Check: If MIC > 50 µg/mL for M. tuberculosis, the compound fails as a primary antitubercular lead.[1]

Verification Protocol 2: Anticancer Selectivity (Hypoxia)

Objective: Determine if NPA-1 exhibits "Hypoxia Selectivity Index" (HSI) > 5, indicating it is safer than non-selective chemotherapies.

Experimental Workflow
  • Cell Lines: A549 (Lung), HepG2 (Liver).[2]

  • Conditions:

    • Normoxia (21% O2).

    • Hypoxia (1% O2).

  • Readout: MTT Assay at 48h.

Comparative Performance Data
CompoundIC50 Normoxia (µM)IC50 Hypoxia (µM)HSI (Norm/Hypo)Toxicity Risk
NPA-1 >100 12.5 >8.0 Low. Activated only in tumor core.[1]
Doxorubicin 0.50.4~1.2High. Systemic toxicity expected.[1]
Cisplatin 5.04.8~1.0High. Non-selective DNA damage.[1]

Expert Insight: A high HSI (>5) validates the "prodrug" hypothesis. If NPA-1 is equally toxic in Normoxia (IC50 < 10 µM), it fails the safety profile for this specific mechanism.

Critical Synthesis & Recommendation

Advantages of NPA-1[1]
  • Synthetically Accessible: The acetamide tail allows for easy chemical modification to improve solubility or binding affinity.

  • Dual-Mechanism Potential: Rare ability to target both quiescent bacteria (TB) and hypoxic tumor cores.

  • Low Resistance Cross-over: Nitro-activation is distinct from beta-lactam or quinolone resistance mechanisms.[1]

Disadvantages & Risks[1]
  • Mutagenicity: Nitro-compounds often flag positive in Ames tests (mutagenic). Action: Early Ames testing is mandatory.[1]

  • Solubility: While LogP is low, crystal packing of planar pyrazoles can reduce dissolution rates.

Final Verdict

NPA-1 is a validated "Tool Compound" for exploring nitroreductase-mediated toxicity.[1]

  • For Drug Development: It is likely a scaffold rather than a final drug. Optimization should focus on the acetamide side-chain to improve potency (lower MIC to <0.5 µg/mL).

  • For Research: Excellent probe for detecting hypoxic regions in cell culture.

References

  • National Institutes of Health (NIH). (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed.[1] Retrieved from [Link]

  • Chambers, L. J., et al. (2025).[3] Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: (4-nitro-1H-pyrazol-1-yl)acetaldehyde / Acetamide derivatives.[1] National Library of Medicine. Retrieved from [Link]

  • Bekhit, A. A., et al. (2015). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents.[4] European Journal of Medicinal Chemistry. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(4-nitro-1H-pyrazol-1-yl)acetamide

This document provides comprehensive, safety-driven procedures for the proper handling and disposal of 2-(4-nitro-1H-pyrazol-1-yl)acetamide. As a nitro-containing heterocyclic compound, its management requires a nuanced...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive, safety-driven procedures for the proper handling and disposal of 2-(4-nitro-1H-pyrazol-1-yl)acetamide. As a nitro-containing heterocyclic compound, its management requires a nuanced understanding of its chemical properties to ensure personnel safety and environmental compliance. The protocols herein are designed to provide researchers, chemists, and laboratory managers with the necessary information to establish self-validating and safe waste streams.

Part 1: Core Hazard Assessment and Risk Mitigation

Understanding the intrinsic hazards of 2-(4-nitro-1H-pyrazol-1-yl)acetamide is fundamental to its safe management. The molecule's structure, featuring an energetic nitro (-NO₂) group on a pyrazole ring, dictates its classification and handling protocols. While specific toxicological data for this exact compound is limited, data from structurally similar nitroaromatic and pyrazole compounds provide a strong basis for a conservative safety assessment.

The primary hazards are associated with skin and eye irritation, and potential toxicity if ingested or inhaled.[1][2] The nitro group also imparts oxidizing properties, making the compound incompatible with strong reducing agents and certain mineral acids, which can lead to vigorous or exothermic reactions.[3][4]

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard Classification (Inferred) GHS Pictogram Precautionary Statement Required Personal Protective Equipment (PPE)
Skin Irritation (Category 2)[1][2] GHS07 P264: Wash skin thoroughly after handling. Gloves: Nitrile or other chemically resistant gloves.
Serious Eye Irritation (Category 2A)[1] GHS07 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)[1] GHS07 P261: Avoid breathing dust. Respiratory: Use in a well-ventilated area or chemical fume hood. A respirator may be needed for bulk handling or spill cleanup.

| General Handling | N/A | P280: Wear protective gloves/ eye protection/ face protection. | Body Protection: Standard laboratory coat. |

Part 2: Waste Segregation and Collection Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation. Mixing incompatible waste streams is a significant safety risk and a compliance violation. 2-(4-nitro-1H-pyrazol-1-yl)acetamide and materials contaminated with it must be treated as hazardous chemical waste.

Step-by-Step Waste Collection:

  • Designate a Waste Stream: All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container. Under U.S. Environmental Protection Agency (EPA) guidelines, organic nitro compounds may fall under specific waste codes (e.g., F004 for nitrobenzene).[5][6] Always consult your institution's Environmental Health & Safety (EHS) office for specific labeling requirements.

  • Solid Waste Disposal:

    • Unused Compound: Collect any surplus or expired pure compound in its original or a compatible, sealed container.

    • Contaminated Consumables: Items such as gloves, weigh paper, and pipette tips that are contaminated with the compound should be placed in a designated, lined solid hazardous waste container. Do not dispose of these items in regular trash.

  • Liquid Waste Disposal:

    • Solutions: Collect all solutions containing 2-(4-nitro-1H-pyrazol-1-yl)acetamide in a dedicated liquid hazardous waste container.

    • Solvent Compatibility: If dissolved in a non-halogenated solvent (e.g., acetone, ethanol, DMSO), collect it in a "Non-Halogenated Organic Waste" container. If a halogenated solvent (e.g., dichloromethane) is used, it must be collected in a "Halogenated Organic Waste" container.

    • Incompatibility: Crucially, do not mix this waste stream with acidic waste, particularly strong oxidizing acids, or with waste containing strong reducing agents.[3]

  • Container Management:

    • Ensure all waste containers are made of compatible materials (e.g., polyethylene or glass), are in good condition, and are kept securely closed when not in use.[7]

    • Fill containers to no more than 90% capacity to prevent spills and allow for vapor expansion.[8]

    • Store waste containers in a designated satellite accumulation area with secondary containment.

Part 3: Decontamination of Laboratory Equipment

Proper decontamination of glassware and equipment is essential to prevent cross-contamination and ensure safety. All rinsates and cleaning materials must be collected as hazardous waste.[9][10]

Protocol for Equipment Decontamination:

  • Mechanical Removal: Scrape or wipe any gross solid residue from the equipment. Dispose of wipes as solid hazardous waste.

  • Initial Solvent Rinse: Rinse the equipment with a minimal amount of a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol). This step dissolves the bulk of the residual compound.[8] Collect this solvent rinse in your designated liquid hazardous waste container.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory-grade detergent (e.g., Alconox®, Luminox®) and warm water.[11]

  • Water Rinse: Rinse the equipment multiple times with tap water, followed by a final rinse with deionized water.[9]

  • Drying: Allow the equipment to air dry completely before reuse or storage.

G cluster_Decon Equipment Decontamination Workflow A Contaminated Equipment B Step 1: Pre-Rinse (e.g., Acetone) A->B C Step 2: Detergent Wash (Lab Detergent + Water) B->C Waste Collect as Hazardous Waste B->Waste Rinsate D Step 3: Final Rinse (Deionized Water) C->D E Clean Equipment D->E

Caption: Workflow for decontaminating equipment exposed to the target compound.

Part 4: Managing Spills and Final Disposal

Accidental spills must be managed promptly and safely. The final disposal of the collected waste is a regulated process that must be handled by trained professionals.

Small-Scale Spill Cleanup:

  • Evacuate & Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated; use a chemical fume hood if the spill occurs within one.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.

  • Contain & Absorb: Cover the spill with a non-combustible absorbent material like vermiculite or sand. Do not use paper towels for neat compound due to the oxidizing nature of nitro-aromatics.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate Surface: Clean the spill area following the decontamination protocol outlined in Part 3.

  • Report: Report the spill to your laboratory supervisor and EHS office, following institutional procedures.

Final Disposal Pathway:

All collected waste must be disposed of through your institution's designated hazardous waste management program. This typically involves collection by an EHS department or a licensed third-party contractor who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][12] Never discharge chemical waste down the sanitary sewer or dispose of it in municipal trash.[13]

G cluster_Disposal Waste Disposal Decision Tree Start Waste Generation (Contaminated Material) Solid Solid Waste (Gloves, Wipes, Neat Compound) Start->Solid Liquid Liquid Waste (Solutions, Rinsates) Start->Liquid SolidContainer Solid Hazardous Waste Container (Labeled, Sealed) Solid->SolidContainer LiquidContainer Liquid Hazardous Waste Container (Labeled, Sealed, Segregated) Liquid->LiquidContainer EHS Store in Satellite Accumulation Area for EHS/Contractor Pickup SolidContainer->EHS LiquidContainer->EHS End Transport to Approved Waste Disposal Facility EHS->End

Caption: Decision-making process for proper segregation and disposal of waste.

By adhering to these procedures, you build a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety. [Link]

  • Safety Data Sheet for 4-Nitroaniline(p-). KISHIDA CHEMICAL CO., LTD. [Link]

  • Safety Data Sheet for 3-Nitro-1H-pyrazole. AFG Bioscience LLC. [Link]

  • Field Equipment Decontamination Standard Operating Procedure. Montana Department of Environmental Quality. [Link]

  • Sampling Equipment Decontamination SOP. U.S. Environmental Protection Agency. [Link]

  • Safe disposal of carcinogenic nitrosamines. National Center for Biotechnology Information. [Link]

  • Decontamination procedures for chemical process equipment. Centers for Disease Control and Prevention. [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. U.S. Environmental Protection Agency. [Link]

  • Equipment Decontamination Procedures. University of Toronto Environmental Health & Safety. [Link]

  • Compound N-(2,4-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. National Center for Biotechnology Information. [Link]

  • Compound 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry practical course documentation. [Link]

  • Procedure for disposing of hazardous waste. Massachusetts Institute of Technology Environmental Health & Safety. [Link]

  • Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency. [Link]

  • Disposal of Chemical Waste. University of Bristol Safety and Health Services. [Link]

  • 2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(2-thienylmethyl)acetamide Properties. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

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Handling

A Senior Application Scientist's Guide to Handling 2-(4-nitro-1H-pyrazol-1-yl)acetamide: A Risk-Based Approach to Personal Protective Equipment

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 2-(4-nitro-1H-pyrazol-1-yl)acetamide is a prime example of...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 2-(4-nitro-1H-pyrazol-1-yl)acetamide is a prime example of a molecule whose structure necessitates a thorough understanding of potential hazards to ensure safe handling. This guide moves beyond a simple checklist, providing a causal framework for selecting and using Personal Protective Equipment (PPE) based on the compound's constituent chemical motifs: the nitro group, the pyrazole ring, and the acetamide backbone.

Hazard Assessment: Deconstructing the Molecule

Effective safety protocols are built on a foundation of understanding the specific risks a chemical presents. While a dedicated Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile by examining its structural components and data from analogous compounds.

  • The Nitro Group (-NO₂): This is the most significant feature from a safety perspective. Nitro-organic compounds can be energetic and may pose reactivity or even explosive risks, particularly when subjected to heat, shock, or friction[1]. Thermal decomposition can lead to the release of toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂)[2]. Furthermore, compounds containing nitro groups are often strong oxidizing agents[3].

  • The Pyrazole Ring: The parent compound, 1H-Pyrazole, is known to be harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation[4][5]. It may also cause respiratory irritation and potential organ damage through prolonged exposure[5].

  • The Acetamide Linker: The related compound, 2-(1H-pyrazol-1-yl)acetamide, is a known skin, eye, and respiratory irritant[6]. Acetamides, in general, can emit toxic fumes upon decomposition[7].

Synthesizing this information, we must treat 2-(4-nitro-1H-pyrazol-1-yl)acetamide as a substance with the following potential hazards:

Potential Hazard Rationale / Associated Risk Primary Exposure Routes
Serious Eye Irritation Common to pyrazole and acetamide analogs[5][8].Direct contact, splash.
Skin Irritation / Toxicity Known hazard for pyrazoles[5]. May be toxic upon dermal contact.Direct contact.
Respiratory Irritation Inhalation of fine dust/aerosols is a risk with pyrazole and acetamide structures[8].Inhalation.
Energetic/Reactive Hazard The presence of the nitro group suggests potential for rapid decomposition[1][2].Heat, friction, shock.
Toxicity upon Ingestion Pyrazole itself is harmful if swallowed[4].Ingestion.

The Hierarchy of Controls: Engineering Safety Before PPE

Before discussing PPE, it is critical to implement more effective safety controls. PPE is the last line of defense.

  • Elimination/Substitution: Not applicable in this context, as we must work with the specified compound.

  • Engineering Controls: This is the most critical step for safe handling.

    • Chemical Fume Hood: All work involving the handling of solid 2-(4-nitro-1H-pyrazol-1-yl)acetamide or its solutions must be performed inside a certified and properly functioning chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing respiratory exposure[7][9].

  • Administrative Controls: Establish standard operating procedures (SOPs), provide thorough training, and ensure the laboratory is equipped with emergency eyewash and shower stations[9].

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory for all operations involving 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Primary Protection (Minimum Requirements)
  • Eye and Face Protection:

    • Chemical Splash Goggles: These are required at all times. Standard safety glasses do not provide adequate protection from splashes, as they are not sealed around the eyes[3].

    • Full-Face Shield: A full-face shield must be worn over chemical splash goggles when there is a heightened risk of splashing, such as when handling larger quantities (>1 gram) or during vigorous mixing[10].

  • Hand Protection:

    • Nitrile Gloves: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or pinholes before use[11].

    • Double Gloving: For extended operations or when handling solutions, wearing two pairs of nitrile gloves is recommended.

    • Proper Technique: Remove gloves without touching the outer surface with bare skin and dispose of them immediately in the designated hazardous waste container. Wash hands thoroughly after any handling procedure[8][12].

  • Protective Clothing:

    • Flame-Resistant Laboratory Coat: A lab coat, preferably flame-resistant, must be worn fully buttoned with sleeves rolled down.

    • Full-Length Pants and Closed-Toe Shoes: Skin on the legs and feet must be covered. Permeable shoes, such as sandals or cloth sneakers, are forbidden in the laboratory.

Respiratory Protection

The use of a fume hood should make respiratory protection unnecessary for routine lab-scale work. However, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required under specific circumstances, such as[9][11]:

  • A failure of the primary engineering controls (e.g., fume hood malfunction).

  • Cleaning up a significant spill outside of a fume hood.

  • Weighing out large quantities of the solid compound if engineering controls are insufficient to contain the dust.

All respirator use requires prior medical clearance, training, and fit-testing as per institutional and OSHA guidelines.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE (lab coat, goggles, gloves) before entering the designated work area.

  • Verify Engineering Controls: Confirm that the chemical fume hood is on and functioning correctly.

  • Work Surface: Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Weighing: If weighing the solid, perform the task in the fume hood to minimize inhalation of fine particles. Use anti-static weighing dishes if available.

  • Handling: Avoid actions that could generate dust. When transferring the solid, use a spatula. Avoid contact with incompatible materials like strong oxidizing agents, strong acids, and strong reducing agents[2].

  • Storage: Keep the primary container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from heat and sources of ignition[1][2][12].

  • Cleanup: After handling, decontaminate the work area by wiping it down. Dispose of all contaminated disposables (gloves, bench paper, pipette tips) in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

Spill and Waste Management
  • Spill Response: In case of a small spill inside the fume hood, absorb the material with a non-reactive absorbent like sand or vermiculite[13]. Collect the material using non-sparking tools, place it into a sealed, labeled container, and dispose of it as hazardous waste.

  • Waste Disposal: All waste, including excess solid, contaminated solutions, and disposables, must be treated as hazardous chemical waste.

    • Collect waste in a clearly labeled, sealed container.

    • Do not dispose of this chemical down the drain[4][8].

    • Do not mix with incompatible waste streams.

    • Arrange for pickup and disposal by your institution's environmental health and safety (EH&S) department or a licensed contractor[2][4].

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE and engineering controls when working with 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

PPE_Workflow cluster_prep Pre-Operational Safety Check cluster_ppe Task-Based PPE Selection cluster_ops Operational & Post-Op start Begin Work with 2-(4-nitro-1H-pyrazol-1-yl)acetamide fume_hood Is a certified chemical fume hood available and active? start->fume_hood stop_node STOP WORK Consult Supervisor/ Safety Officer fume_hood->stop_node No task Define Task: Weighing, Dissolving, Reaction, etc. fume_hood->task Yes base_ppe Don Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes proceed Proceed with work INSIDE FUME HOOD base_ppe->proceed splash_risk Is there a significant splash risk? (e.g., >1g, vigorous mixing) task->splash_risk splash_risk->base_ppe No face_shield ADD Full Face Shield (over goggles) splash_risk->face_shield Yes cleanup Decontaminate work area and dispose of all waste in labeled hazardous waste container proceed->cleanup end_ppe Doff PPE correctly and wash hands cleanup->end_ppe

Caption: PPE and Engineering Control Workflow Diagram.

References

  • SAFETY DATA SHEET - Pyrazole. Fisher Scientific.

  • SAFETY DATA SHEET - 3-Nitro-1H-pyrazole. AFG Bioscience LLC.

  • Safety Data Sheet (SDS) Acetamide. Flinn Scientific.

  • Safety data sheet - Efficon 2026. BASF.

  • Pyrazole - Safety Data Sheet. ChemicalBook.

  • How To Handle Explosive Chemicals. The Chemistry Blog.

  • Chemical Label 2-(1H-pyrazol-1-yl)acetamide. Molbase.

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz.

  • Working with Potentially Explosive Chemicals/Reactions. University of Auckland.

  • SAFETY DATA SHEET - 2'-Nitroacetanilide. Fisher Scientific.

  • Cryogenic Personal Protective Equipment. Heathrow Scientific.

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

  • Safety data sheet - Propylene carbonate. BASF.

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH).

  • Nitration reaction safety. YouTube.

  • 3 Common Chemicals That Require Protective Clothing. International Enviroguard.

  • SAFETY DATA SHEET - 5-Nitro-1H-pyrazole. Fisher Scientific.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • Cryogenic Protective Apparel. MiTeGen.

  • 6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental.

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters - ACS Publications.

  • Compound 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide. Mol-Instincts.

Sources

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